molecular formula C6H9NO2 B1588673 (2,5-Dimethyl-1,3-oxazol-4-yl)methanol CAS No. 92901-94-5

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Cat. No.: B1588673
CAS No.: 92901-94-5
M. Wt: 127.14 g/mol
InChI Key: YURZVIJMKNBRIC-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9NO2/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURZVIJMKNBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428150
Record name (2,5-Dimethyl-1,3-oxazol-4-yl)methanol
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92901-94-5
Record name (2,5-Dimethyl-1,3-oxazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-oxazol-4-yl)methanol
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for obtaining (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The presented methodology is dissected to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of the synthesis, including detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of key reaction parameters. The synthesis is structured in a two-step sequence commencing with the formation of the core oxazole scaffold via a Hantzsch-type synthesis to yield ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, followed by the selective reduction of the ester functionality to the desired primary alcohol. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

This compound is a key intermediate characterized by a disubstituted oxazole ring, a heterocyclic motif prevalent in a wide array of biologically active compounds. The strategic placement of the hydroxymethyl group at the C4 position offers a versatile handle for further chemical modifications, making it a desirable synthon in the synthesis of complex molecular architectures.

Our retrosynthetic strategy for this compound identifies a logical disconnection at the C-O bond of the primary alcohol, leading back to the corresponding ethyl ester, ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate. This intermediate can be assembled through the well-established Hantzsch oxazole synthesis, a reliable method for the formation of thiazole and oxazole rings. This approach involves the condensation of an α-haloketone with an amide. Specifically, the reaction between ethyl 2-chloroacetoacetate and acetamide provides a direct and efficient route to the target oxazole ester.

Retrosynthesis Target This compound Intermediate Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate Target->Intermediate Reduction Starting_Materials Ethyl 2-chloroacetoacetate + Acetamide Intermediate->Starting_Materials Hantzsch Oxazole Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: A Two-Step Approach

The forward synthesis is a logical progression from readily available starting materials to the final product, encompassing two key transformations: oxazole ring formation and ester reduction.

Step 1: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate

The initial step involves the construction of the 2,5-dimethyloxazole core through a Hantzsch-type synthesis. This reaction proceeds by the condensation of ethyl 2-chloroacetoacetate with acetamide.

Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of acetamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization, where the enol or enolate form of the intermediate attacks the amide carbonyl. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of the aromatic oxazole ring. The use of a high-boiling solvent facilitates the dehydration step.

Hantzsch_Oxazole_Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate_1 Acyclic Intermediate Ethyl 2-chloroacetoacetate->Intermediate_1 Acetamide Acetamide Acetamide->Intermediate_1 Intermediate_2 Cyclic Intermediate Intermediate_1->Intermediate_2 Product_Ester Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate Intermediate_2->Product_Ester - H₂O Ester_Reduction cluster_0 Step 1: First Hydride Attack cluster_1 Step 2: Elimination of Ethoxide cluster_2 Step 3: Second Hydride Attack cluster_3 Step 4: Aqueous Workup Ester Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate Tetrahedral_Intermediate_1 Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_1 1. LiAlH₄ Aldehyde_Intermediate Aldehyde Intermediate Tetrahedral_Intermediate_1->Aldehyde_Intermediate - EtO⁻ Alkoxide Alkoxide Intermediate Aldehyde_Intermediate->Alkoxide LiAlH₄ Final_Product This compound Alkoxide->Final_Product 2. H₂O

An In-depth Technical Guide to (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a key heterocyclic intermediate, holds significant potential in the landscape of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for its application in the development of novel therapeutics.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted oxazole, a class of five-membered aromatic heterocycles containing an oxygen and a nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1]

The structure of this compound features methyl groups at positions 2 and 5, and a hydroxymethyl group at position 4. This substitution pattern provides a unique combination of lipophilic and hydrophilic characteristics, influencing its solubility and pharmacokinetic profile. The primary alcohol functionality serves as a key handle for further chemical modifications, enabling the synthesis of a diverse array of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 92901-94-5[]
Molecular Formula C₆H₉NO₂[]
Molecular Weight 127.14 g/mol []
Density 1.137 g/cm³[3]
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.Inferred from structure

Synthesis and Purification: A Practical Approach

The synthesis of substituted oxazoles can be achieved through several established methods, with the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis being two prominent examples.[4][5] For the specific synthesis of this compound, a modified Robinson-Gabriel approach starting from an appropriately substituted α-acylamino ketone is a logical and efficient strategy.

Proposed Synthetic Pathway: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[6] For the target molecule, the key precursor would be N-(1-hydroxy-2-oxobutan-3-yl)acetamide. This precursor can be synthesized from readily available starting materials. The subsequent acid-catalyzed cyclodehydration would yield the desired this compound.

Robinson-Gabriel Synthesis start 3-Aminobutan-2-one precursor N-(1-Hydroxy-2-oxobutan-3-yl)acetamide start->precursor Acylation & Hydroxymethylation target This compound precursor->target Cyclodehydration reagent1 Acetic Anhydride reagent1->precursor reagent2 Protecting Group Chemistry reagent2->precursor reagent3 Dehydrating Agent (e.g., H₂SO₄, PPA) reagent3->target

A proposed Robinson-Gabriel synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(1-hydroxy-2-oxobutan-3-yl)acetamide

  • To a solution of 3-aminobutan-2-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt.

  • Cool the mixture to 0 °C and add acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC).

  • Protect the ketone functionality using a suitable protecting group (e.g., formation of a ketal).

  • Introduce the hydroxymethyl group at the C1 position via a suitable method, such as reaction with formaldehyde.

  • Deprotect the ketone to yield the desired precursor.

Step 2: Cyclodehydration to form this compound

  • Dissolve the crude N-(1-hydroxy-2-oxobutan-3-yl)acetamide in a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA).

  • Heat the mixture (e.g., to 100-120 °C) for a specified time until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are then combined and the solvent is evaporated to yield pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR δ ~2.3-2.5 ppm (s, 3H, oxazole-CH₃), δ ~2.2-2.4 ppm (s, 3H, oxazole-CH₃), δ ~4.5-4.7 ppm (s, 2H, -CH₂OH), δ ~3.5-4.5 ppm (br s, 1H, -OH)
¹³C NMR δ ~10-15 ppm (oxazole-CH₃), δ ~12-17 ppm (oxazole-CH₃), δ ~55-60 ppm (-CH₂OH), δ ~125-135 ppm (oxazole C4), δ ~150-160 ppm (oxazole C5), δ ~160-170 ppm (oxazole C2)
IR (KBr) ~3400-3200 cm⁻¹ (O-H stretch, broad), ~2950-2850 cm⁻¹ (C-H stretch), ~1650-1550 cm⁻¹ (C=N and C=C stretch of oxazole ring), ~1100-1000 cm⁻¹ (C-O stretch)
Mass Spec (EI) M⁺ at m/z 127. Key fragments at m/z 112 ([M-CH₃]⁺), 96 ([M-CH₂OH]⁺), and further fragmentation of the oxazole ring.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is primarily dictated by the hydroxymethyl group and the oxazole ring itself.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (2,5-dimethyl-1,3-oxazole-4-carbaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents.

  • Esterification and Etherification: The alcohol can be readily converted to esters and ethers under standard conditions, allowing for the introduction of diverse functional groups to modulate the compound's properties.

  • Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), providing a precursor for nucleophilic substitution reactions.

Reactivity start This compound aldehyde Aldehyde start->aldehyde Mild Oxidation ester Ester start->ester Esterification ether Ether start->ether Etherification halide Halide start->halide Halogenation acid Carboxylic Acid aldehyde->acid Strong Oxidation

Key transformations of the hydroxymethyl group on this compound.
Reactivity of the Oxazole Ring

The oxazole ring is generally stable but can undergo certain reactions:

  • Electrophilic Aromatic Substitution: The oxazole ring is electron-deficient and generally undergoes electrophilic substitution with difficulty. However, the electron-donating methyl groups may slightly activate the ring.

  • Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles, providing a route to substituted pyridines.[7]

  • Metalation: Deprotonation of the oxazole ring can be achieved with strong bases, allowing for the introduction of substituents at specific positions.

Applications in Drug Discovery and Development

The oxazole scaffold is a common feature in a wide range of biologically active molecules and approved drugs, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8][9] this compound, as a functionalized building block, is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The strategic placement of the methyl and hydroxymethyl groups allows for systematic modifications to explore structure-activity relationships (SAR). The hydroxymethyl group, in particular, can be elaborated to introduce various pharmacophoric features or to attach the oxazole core to larger molecular scaffolds.

While specific pharmacological studies on this compound itself are not widely reported, its structural motifs are present in various classes of bioactive compounds. Researchers can leverage this building block to synthesize libraries of novel oxazole derivatives for screening against a wide range of biological targets.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward, albeit not yet specifically documented, synthesis, coupled with the rich reactivity of its functional groups, provides a powerful platform for the generation of novel chemical entities. The inherent biological relevance of the oxazole core further underscores its potential in the quest for new and effective therapeutic agents. This guide provides a foundational understanding to stimulate further investigation and application of this promising heterocyclic intermediate.

References

Spectroscopic Data for (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The information presented herein is a synthesis of predictive analysis based on structurally related compounds and established spectroscopic principles, intended to serve as a robust reference in the absence of readily available experimental spectra.

Introduction

This compound, with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol , is a substituted oxazole derivative. The oxazole ring is a key heterocyclic motif found in numerous biologically active compounds and natural products. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior, which are critical aspects of the drug discovery and development pipeline. This guide provides a detailed analysis of its predicted spectroscopic signature.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on established chemical shift values for similar oxazole derivatives and computational prediction tools.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are presented in deuterated chloroform (CDCl₃) as the solvent.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~2.5 - 3.5Singlet (broad)1H
-CH₂-~4.5Singlet2H
5-CH₃~2.3Singlet3H
2-CH₃~2.4Singlet3H

Justification of Predicted Shifts:

  • -OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.

  • -CH₂- Protons: The methylene protons of the hydroxymethyl group are adjacent to the oxazole ring and the hydroxyl group, leading to a downfield shift, predicted to be around 4.5 ppm.[3]

  • Methyl Protons (5-CH₃ and 2-CH₃): The two methyl groups are attached to the electron-rich oxazole ring. Their chemical shifts are predicted to be in the range of 2.3-2.4 ppm, consistent with methyl groups on heterocyclic aromatic rings.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six non-equivalent carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Oxazole C2)~158
C=N (Oxazole C5)~148
C-O (Oxazole C4)~135
-CH₂-~55
5-CH₃~12
2-CH₃~14

Justification of Predicted Shifts:

  • Oxazole Ring Carbons (C2, C4, C5): These carbons are part of a heteroaromatic system and are expected to resonate in the downfield region (135-160 ppm). The carbon atom C2, situated between two heteroatoms (O and N), is predicted to have the most downfield shift.[5]

  • -CH₂- Carbon: The carbon of the methylene group is attached to the oxazole ring and a hydroxyl group, placing its chemical shift around 55 ppm.

  • Methyl Carbons (2-CH₃ and 5-CH₃): The carbons of the two methyl groups are expected to appear in the upfield region of the spectrum, typically between 10 and 15 ppm.[5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H NMR Acquisition Parameters: [6]

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

¹³C NMR Acquisition Parameters: [7][8]

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Standard single-pulse with proton decoupling

  • Pulse Angle: 30-45°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 (or more, depending on sample concentration)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption frequencies for this compound are based on the characteristic vibrational modes of its functional groups.[9]

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (sp³)2850 - 3000Medium to Strong
C=N stretch (oxazole)1640 - 1690Medium
C=C stretch (oxazole)1500 - 1600Medium
C-O stretch (alcohol)1000 - 1260Strong
C-O-C stretch (oxazole)1020 - 1275Strong

Interpretation of the Predicted Spectrum:

  • A prominent broad band in the 3200-3600 cm⁻¹ region will be indicative of the O-H stretching vibration of the hydroxyl group.

  • The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

  • The characteristic absorptions of the oxazole ring, including C=N and C=C stretching, are expected in the 1500-1690 cm⁻¹ fingerprint region.

  • Strong bands corresponding to the C-O stretching of the alcohol and the C-O-C of the oxazole ring will be present in the 1000-1300 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following neat liquid film method:[10][11]

Procedure:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a small drop of the liquid sample onto the surface of one salt plate.

  • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

  • Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or methylene chloride) and return them to a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[12][13]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation is likely to proceed through several key pathways, based on the known behavior of oxazole derivatives.[14]

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
127[C₆H₉NO₂]⁺Molecular Ion
112[C₅H₆NO₂]⁺Loss of a methyl radical (•CH₃)
96[C₅H₆NO]⁺Loss of a hydroxymethyl radical (•CH₂OH)
82[C₄H₄NO]⁺Ring cleavage, loss of acetonitrile (CH₃CN) from a rearranged molecular ion
43[C₂H₃O]⁺Acylium ion, [CH₃CO]⁺

Fragmentation Pathway Diagram:

fragmentation M [C₆H₉NO₂]⁺˙ m/z = 127 F1 [C₅H₆NO₂]⁺ m/z = 112 M->F1 - •CH₃ F2 [C₅H₆NO]⁺ m/z = 96 M->F2 - •CH₂OH F3 [C₄H₄NO]⁺ m/z = 82 M->F3 - CH₃CN (rearrangement) F4 [C₂H₃O]⁺ m/z = 43 F2->F4 - C₂H₂N•

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an electron ionization mass spectrum is as follows:[12][15]

Instrumentation:

  • A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

  • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the GC-MS system.

  • The sample is vaporized in the heated injection port and separated on the GC column.

  • The eluted compound enters the ion source of the mass spectrometer, which is under high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally analogous compounds and established spectroscopic principles, offer a valuable resource for the identification and structural elucidation of this molecule. The included experimental protocols serve as a practical guide for researchers seeking to obtain empirical data. It is the author's hope that this guide will facilitate further research and development involving this and related oxazole derivatives.

References

The Synthetic Journey of 2,5-Disubstituted Oxazoles: A Technical Guide to Their Discovery and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry and materials science, integral to a multitude of biologically active natural products and synthetic compounds.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies targeting this important heterocyclic core. We will delve into the foundational classical reactions that first enabled access to these structures, followed by an examination of modern, more efficient synthetic strategies. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis of these valuable compounds.

Introduction: The Significance of the 2,5-Disubstituted Oxazole Core

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4][5] The 2,5-disubstitution pattern, in particular, has garnered significant attention due to its prevalence in a wide array of natural products and pharmaceuticals. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][6][7] The unique electronic and structural features of the 2,5-disubstituted oxazole ring allow it to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[8] Consequently, the development of efficient and robust synthetic methods for the construction of this key structural motif has been a long-standing goal in organic chemistry.

This guide will provide a detailed historical account of the key synthetic discoveries that have shaped the field of 2,5-disubstituted oxazole synthesis. We will explore the mechanisms and applications of classical name reactions and highlight the advancements brought about by modern synthetic methodologies.

Foundational Discoveries: The Dawn of Oxazole Synthesis

The late 19th and early 20th centuries witnessed the first successful forays into the synthesis of the oxazole ring system. These pioneering efforts laid the groundwork for all subsequent developments in the field.

The Fischer Oxazole Synthesis (1896)

One of the earliest methods for preparing 2,5-disubstituted oxazoles was reported by Emil Fischer in 1896.[9][10] The Fischer oxazole synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[9][11] This method is particularly useful for the synthesis of 2,5-diaryloxazoles.[9]

Mechanism of the Fischer Oxazole Synthesis:

The reaction proceeds through a dehydration mechanism under mild conditions.[9]

Fischer_Oxazole_Synthesis Reactants Aldehyde Cyanohydrin + Aldehyde Intermediate1 Initial Adduct Reactants->Intermediate1 HCl (anhydrous) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,5-Disubstituted Oxazole Intermediate2->Product Dehydration Robinson_Gabriel_Synthesis StartingMaterial 2-Acylamino-ketone Intermediate1 Protonated Amide StartingMaterial->Intermediate1 H+ Intermediate2 Enol Form StartingMaterial->Intermediate2 Tautomerization Intermediate3 Dihydrooxazolol Intermediate1->Intermediate3 Intramolecular Attack Intermediate2->Intermediate3 Product 2,5-Disubstituted Oxazole Intermediate3->Product -H2O Van_Leusen_Synthesis Reactants Aldehyde + TosMIC Intermediate1 Deprotonated TosMIC Reactants->Intermediate1 Base Intermediate2 Adduct Reactants->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Addition Intermediate3 Oxazoline Intermediate Intermediate2->Intermediate3 5-endo-dig Cyclization Product 5-Substituted Oxazole Intermediate3->Product Elimination of TosH

References

A Technical Guide to Investigating the Potential Biological Activity of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on a specific, yet underexplored derivative, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. While direct studies on this molecule are not extensively documented, its structural motifs suggest significant therapeutic potential. This document serves as a technical primer for researchers, outlining a strategic, multi-pronged approach to systematically investigate and validate the potential biological activities of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and propose a framework for structure-activity relationship (SAR) studies to optimize its potential as a therapeutic agent.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in drug discovery.[1][2][3] Its unique electronic and structural properties allow it to interact with a variety of biological targets, including enzymes and receptors, through diverse non-covalent interactions.[1][4] This versatility has led to the development of numerous oxazole-containing drugs with applications as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[2][5] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific pharmacological profile of the molecule.[2]

This compound (Figure 1) presents an interesting case. The dimethyl substitution at positions 2 and 5, combined with the hydroxymethyl group at position 4, offers multiple points for potential biological interactions and further chemical modifications. The presence of the hydroxymethyl group, in particular, provides a handle for forming hydrogen bonds and for potential metabolic activation or derivatization.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Postulated Biological Activities and Investigational Strategy

Based on the extensive literature on oxazole derivatives, we can hypothesize several potential biological activities for this compound. A logical and efficient workflow is essential to systematically evaluate these possibilities.

Potential Therapeutic Areas
  • Antimicrobial Activity: Oxazole derivatives have shown significant promise as antibacterial and antifungal agents.[2][3][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

  • Anticancer Activity: A large number of oxazole-containing compounds have been investigated for their anticancer properties, acting through various mechanisms such as kinase inhibition and induction of apoptosis.[7][8]

  • Anti-inflammatory Activity: Some oxazole derivatives are known to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[2]

  • Antidiabetic Activity: Certain oxazole compounds have demonstrated potential in managing diabetes, though the mechanisms are diverse.[5]

A Phased Investigational Workflow

A tiered approach is recommended to efficiently screen for and characterize the biological activity of this compound.

Caption: Phased investigational workflow for this compound.

Detailed Experimental Protocols

The following protocols are foundational for the initial investigation of this compound.

Synthesis and Characterization

While the focus of this guide is on biological activity, a validated synthesis route is a prerequisite. A potential route could be a modified Robinson-Gabriel synthesis.[9]

Table 1: Comparison of Potential Synthesis Routes for Substituted Oxazoles

ParameterModified Robinson-GabrielVan Leusen Oxazole SynthesisIodine-Catalyzed Oxidative Cyclization
Key Reaction Cyclodehydration of a 2-acylamino-ketoneReaction of an aldehyde with tosylmethyl isocyanide (TosMIC)Tandem oxidative cyclization of an aldehyde and an amino ketone
Starting Materials 3-(Acetylamino)-2-butanone, Phosphorus PentoxideAcetaldehyde, Tosylmethyl isocyanideAcetaldehyde, 1-amino-2-propanone
Reported Yields Moderate to HighGood to ExcellentModerate to Good
Reagents/Catalysts Dehydrating agentsStrong baseIodine

Data for alternative routes are derived from analogous reactions for similarly substituted oxazoles.[9]

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cell lines.

Protocol: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of IC50:

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Studies: A Forward Look

Should this compound exhibit promising activity in the initial screens, SAR studies will be crucial for lead optimization. The versatility of the oxazole scaffold allows for systematic modifications to enhance potency and selectivity.[1]

G cluster_0 Modification Sites cluster_1 Desired Outcomes Core This compound (Lead Compound) R1 R1: 2-Methyl Group Core->R1 Vary Alkyl/Aryl Substituents R2 R2: 5-Methyl Group Core->R2 Explore Different Alkyl Chains R3 R3: 4-Hydroxymethyl Group Core->R3 Esterification, Etherification, Amidation, Halogenation Potency Increased Potency (Lower IC50/MIC) R1->Potency Selectivity Improved Selectivity for Target R2->Selectivity ADME Enhanced ADME Properties R3->ADME

Caption: Proposed SAR strategy for this compound.

Conclusion

While this compound is not a well-characterized compound, its chemical structure, embedded within the highly versatile oxazole family, strongly suggests the potential for significant biological activity. The systematic, multi-phase approach outlined in this guide provides a robust framework for its investigation. Through rigorous in vitro screening, hit validation, mechanism of action studies, and eventual in vivo testing, the therapeutic potential of this and related oxazole derivatives can be thoroughly explored. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of the structure-activity relationships that govern the pharmacological effects of the oxazole class of compounds.

References

The Ascendant Antimicrobial Promise of Dimethyl-Oxazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a New Course in Antimicrobial Development

The relentless surge of antimicrobial resistance necessitates a paradigm shift in our approach to discovering and developing novel therapeutic agents. The wellspring of conventional antibiotic scaffolds is showing signs of depletion, compelling researchers to explore uncharted chemical territories. Among the myriad of heterocyclic compounds, the oxazole nucleus has emerged as a privileged scaffold, consistently appearing in a diverse array of biologically active molecules.[1] This guide delves into a specific, yet profoundly promising, subclass: the dimethyl-oxazole compounds. Our focus is to provide a comprehensive technical narrative for researchers, scientists, and drug development professionals, elucidating the synthesis, antimicrobial evaluation, and mechanistic considerations of these compelling molecules. This document is not a rigid protocol but a strategic guide, grounded in scientific first principles and field-proven insights, to empower the rational design and investigation of the next generation of antimicrobial agents.

The Oxazole Core: A Foundation of Versatility

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry.[2] Its derivatives are known to engage with a wide spectrum of biological targets, including enzymes and receptors, through various non-covalent interactions.[3] This inherent promiscuity has led to the development of oxazole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and, most pertinently, antimicrobial activities.[4][5] The chemical tractability of the oxazole ring allows for facile substitution at various positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3]

Dimethyl-Oxazoles: Sharpening the Antimicrobial Spear

The introduction of methyl groups onto the oxazole scaffold, specifically creating dimethyl-oxazole derivatives, offers a nuanced yet powerful strategy to enhance antimicrobial efficacy. These methyl groups can influence the compound's lipophilicity, steric profile, and electronic distribution, thereby modulating its interaction with microbial targets and its pharmacokinetic properties. This guide will focus on two primary isomers: 2,5-dimethyl-oxazole and 2,4-dimethyl-oxazole, as representative examples of this promising class of compounds.

Synthesis of the Dimethyl-Oxazole Core: A Step-by-Step Protocol

The synthesis of substituted oxazoles can be achieved through several established methodologies, with the Robinson-Gabriel synthesis being a classic and reliable approach.[2][6] This method involves the cyclodehydration of a 2-acylamino-ketone. The following protocol provides a detailed workflow for the synthesis of a representative 4-methyl-5-phenyloxazole, which can be adapted for other dimethyl-oxazole derivatives.

Protocol 1: Robinson-Gabriel Synthesis of 4-Methyl-5-phenyloxazole [6]

Step 1: Acylation of 2-Amino-1-phenylethan-1-one

  • To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acetamido-1-phenylethan-1-one.

Step 2: Cyclodehydration to Form the Oxazole Ring

  • To the crude 2-acetamido-1-phenylethan-1-one, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide.

  • Heat the reaction mixture under reflux for 1-3 hours, monitoring by TLC.

  • After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 4-methyl-5-phenyloxazole.

dot graph "Robinson_Gabriel_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="2-Amino-1-phenylethan-1-one", shape=ellipse, fillcolor="#FBBC05"]; acylation [label="Acylation\n(Acetic Anhydride, Pyridine)"]; intermediate [label="2-Acetamido-1-phenylethan-1-one"]; cyclodehydration [label="Cyclodehydration\n(H2SO4 or P2O5, Heat)"]; product [label="4-Methyl-5-phenyloxazole", shape=ellipse, fillcolor="#34A853"];

start -> acylation; acylation -> intermediate; intermediate -> cyclodehydration; cyclodehydration -> product; } Caption: Robinson-Gabriel synthesis workflow.

In Vitro Antimicrobial Evaluation: A Rigorous Screening Cascade

A systematic and robust in vitro evaluation is paramount to accurately determine the antimicrobial potential of newly synthesized dimethyl-oxazole compounds. The following workflow outlines a standard screening cascade.

dot graph "Antimicrobial_Screening_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

synthesis [label="Synthesis of Dimethyl-Oxazole Library", shape=invhouse, fillcolor="#EA4335"]; primary_screening [label="Primary Screening\n(e.g., Agar Disc Diffusion)"]; mic_determination [label="MIC Determination\n(Broth Microdilution)"]; mbc_determination [label="MBC Determination"]; cytotoxicity_assay [label="Cytotoxicity Assay\n(e.g., MTT Assay on Mammalian Cells)"]; sar_analysis [label="Structure-Activity Relationship (SAR) Analysis", shape=parallelogram, fillcolor="#FBBC05"]; lead_identification [label="Lead Compound Identification", shape=ellipse, fillcolor="#34A853"];

synthesis -> primary_screening; primary_screening -> mic_determination; mic_determination -> mbc_determination; mic_determination -> sar_analysis; mbc_determination -> sar_analysis; mic_determination -> cytotoxicity_assay; cytotoxicity_assay -> sar_analysis; sar_analysis -> lead_identification; } Caption: Antimicrobial screening workflow.

Determination of Minimum Inhibitory Concentration (MIC): A Quantitative Approach

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. This quantitative assay provides the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of the dimethyl-oxazole compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Representative Antimicrobial Activity Data

While specific and extensive MIC data for a wide range of dimethyl-oxazole derivatives is still emerging in the public domain, the following table presents representative MIC values for a series of 1,3-oxazole-based compounds to illustrate the potential of this scaffold.[7]

Compound IDS. epidermidis (MIC in µg/mL)E. coli (MIC in µg/mL)C. albicans (MIC in µg/mL)
1e > 112.514112.5
2d 56.2> 112.5> 112.5
2f > 112.528.1> 112.5
4a 56.2> 112.514

Note: The compound identifiers are as reported in the cited literature.[7]

Structure-Activity Relationship (SAR): The Path to Potency

Systematic modification of the dimethyl-oxazole scaffold is crucial for elucidating the SAR and identifying key structural features that govern antimicrobial activity. Key areas for modification include:

  • Substitution at the remaining free position on the oxazole ring: Introducing different functional groups can modulate the electronic and steric properties of the molecule.

  • Variation of substituents on any appended phenyl rings: The nature and position of substituents on aromatic rings attached to the oxazole core can significantly impact activity.

  • Bioisosteric replacement of the oxazole ring: Replacing the oxazole with other five-membered heterocycles (e.g., thiazole, imidazole) can provide insights into the importance of the oxygen and nitrogen heteroatoms.

A comprehensive SAR study will guide the rational design of more potent and selective dimethyl-oxazole-based antimicrobial agents.[3]

Unraveling the Mechanism of Action: A Plausible Hypothesis

While the precise mechanism of action for many novel antimicrobial compounds is an active area of research, evidence from related heterocyclic scaffolds, such as the oxadiazoles, suggests a plausible target. The oxadiazole class of antibiotics has been shown to impair cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[8][9] PBPs are essential enzymes for the cross-linking of peptidoglycan, the major component of the bacterial cell wall.[10] Inhibition of these enzymes leads to a weakened cell wall and ultimately cell lysis. Given the structural similarities, it is hypothesized that dimethyl-oxazole compounds may also exert their antimicrobial effect through the inhibition of bacterial cell wall synthesis.

dot graph "Mechanism_of_Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

compound [label="Dimethyl-Oxazole\nCompound", shape=ellipse, fillcolor="#FBBC05"]; pbp [label="Penicillin-Binding\nProtein (PBP)"]; inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peptidoglycan [label="Peptidoglycan\nCross-linking"]; cell_wall [label="Bacterial Cell Wall\nSynthesis"]; lysis [label="Cell Lysis", shape=ellipse, fillcolor="#34A853"];

compound -> inhibition; pbp -> inhibition; inhibition -> peptidoglycan [label="blocks"]; peptidoglycan -> cell_wall; cell_wall -> lysis [style=dotted, label="disruption leads to"]; } Caption: Plausible mechanism of action.

The Imperative of Cytotoxicity Evaluation

A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal effects on host cells.[11] Therefore, in vitro cytotoxicity assays using mammalian cell lines are an indispensable step in the evaluation of novel antimicrobial candidates.

Protocol 3: MTT Assay for Cytotoxicity Assessment

  • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dimethyl-oxazole compound for a specified duration (e.g., 24, 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

The therapeutic index (TI), calculated as the ratio of the IC50 for mammalian cells to the MIC for the target pathogen, is a crucial parameter for assessing the potential of a compound as a therapeutic agent. A high TI indicates greater selectivity and a more promising safety profile.

Future Perspectives and Conclusion

The dimethyl-oxazole scaffold represents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive platform for medicinal chemists. Future research should focus on:

  • Expansion of chemical libraries: Synthesizing a broader range of dimethyl-oxazole derivatives to conduct comprehensive SAR studies.

  • Mechanism of action studies: Employing techniques such as target-based screening, proteomics, and transcriptomics to definitively identify the molecular targets of these compounds.

  • In vivo efficacy studies: Evaluating the most promising lead compounds in animal models of infection to assess their therapeutic potential in a physiological context.

References

Solubility and stability of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a key oxazole-containing intermediate relevant to pharmaceutical research and development. For professionals in drug discovery, understanding these fundamental physicochemical properties is a critical prerequisite for formulation development, bioavailability assessment, and establishing appropriate storage conditions.[1][2] This document moves beyond theoretical listings to provide detailed, field-proven experimental protocols, explains the causality behind methodological choices, and offers a self-validating system for generating reliable data. We will explore the principles of solubility in various solvent systems and delineate the protocols for rigorous stability testing under forced degradation conditions, as mandated by international regulatory standards.

Introduction to this compound

This compound is a heterocyclic compound featuring a substituted oxazole ring. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drug candidates.[3] Its unique electronic and structural properties, such as the ability to participate in hydrogen bonding and π-π stacking, make it a valuable pharmacophore.[3][4]

The subject molecule has the following structure:

  • Molecular Formula: C₆H₉NO₂[5]

  • Molecular Weight: 127.14 g/mol [5]

  • Key Features: A basic nitrogen atom at position 3, a furan-type oxygen at position 1, two methyl groups providing steric bulk and lipophilicity, and a primary alcohol (hydroxymethyl group) that significantly influences polarity and provides a site for further chemical modification.[6][7]

The hydroxymethyl group is expected to enhance solubility in polar solvents through hydrogen bonding.[7] However, a comprehensive experimental assessment across a polarity-diverse solvent panel is essential for downstream applications. Similarly, while oxazole rings are generally thermally stable, their susceptibility to cleavage under certain hydrolytic or oxidative conditions necessitates a thorough stability assessment.[3][4][6]

Solubility Profile: Theory and Experimental Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[8] For a drug candidate, aqueous solubility is a primary determinant of bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.[9]

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept for predicting solubility.[10]

  • Polar Solvents (e.g., Water, Methanol, Ethanol, DMSO): These solvents are expected to be effective for this compound. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, and the nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, facilitating strong interactions with polar solvents.

  • Aprotic Polar Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): These solvents possess dipoles but lack acidic protons.[10] Solubility is anticipated to be moderate to high, driven by dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the hydroxymethyl group and the oxazole ring, solubility in nonpolar solvents is expected to be low.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is achieved.[11]

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution was achieved.[11]

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance). Agitate the vials for 24 to 72 hours. A 48-hour period is typically sufficient for most small molecules.

  • Sample Separation: After equilibration, cease agitation and allow the vials to stand for at least 1 hour. This allows the excess solid to settle.[11]

  • Filtration: Carefully withdraw a portion of the supernatant using a syringe. Attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial.[10] This step is critical to separate the saturated solution from any undissolved solid.[10]

  • Quantification: The concentration of the solute in the clear filtrate must be accurately determined. High-Performance Liquid Chromatography (HPLC) is the preferred method for its specificity and sensitivity.[10]

Analytical Quantification: HPLC-UV Method

A validated HPLC method is required to quantify the dissolved compound.

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards through serial dilution.

  • Sample Preparation: Dilute the filtered, saturated solution (from step 5 above) with the mobile phase to ensure the final concentration falls within the linear range of the calibration curve.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18 reverse-phase column (e.g., Supelcosil LC-18-DB) is a common choice for small polar molecules.[12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of maximum absorbance (determined by scanning a standard solution).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Then, inject the diluted samples.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the original solubility in mg/mL or molarity (mol/L).[11]

Data Presentation

Summarize the quantitative solubility data in a structured table for clear comparison.

Table 1: Solubility of this compound at 25 °C

Solvent Polarity Index Solubility (mg/mL) Solubility (M)
Water 10.2 [Data to be determined] [Data to be determined]
Methanol 5.1 [Data to be determined] [Data to be determined]
Ethanol 4.3 [Data to be determined] [Data to be determined]
Acetonitrile 5.8 [Data to be determined] [Data to be determined]
Acetone 5.1 [Data to be determined] [Data to be determined]
Dimethyl Sulfoxide (DMSO) 7.2 [Data to be determined] [Data to be determined]
Ethyl Acetate 4.4 [Data to be determined] [Data to be determined]
Dichloromethane (DCM) 3.1 [Data to be determined] [Data to be determined]
Toluene 2.4 [Data to be determined] [Data to be determined]

| Hexane | 0.1 | [Data to be determined] | [Data to be determined] |

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_proc 2. Sample Processing cluster_quant 3. Quantification & Analysis A Add excess solid compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-72h) A->B C Cease agitation and allow solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter through 0.22 µm PTFE syringe filter D->E F Dilute filtrate with mobile phase E->F H Inject standards and sample into HPLC-UV system F->H G Prepare calibration standards I Generate calibration curve G->I J Calculate concentration using regression analysis H->J I->J Result Final Solubility Data (mg/mL or M) J->Result

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability Profile: Forced Degradation and Intrinsic Stability

Stability testing is essential to ensure a drug substance maintains its identity, strength, and purity throughout its shelf life.[13] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[14][15] These studies are mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[15][16]

Chemical Rationale for Oxazole Stability

The oxazole ring is an aromatic heterocycle and is generally considered thermally stable.[3][4] However, its stability can be influenced by several factors:

  • pH: The pyridine-type nitrogen at position 3 is weakly basic and can be protonated under acidic conditions.[6] Extreme pH conditions (strong acid or base) can promote hydrolytic cleavage of the ring, a known instability for some five-membered heterocycles.[4]

  • Oxidation: The electron-rich oxazole ring can be susceptible to oxidation, potentially leading to ring cleavage.[4]

  • Photolysis: Like many aromatic systems, the oxazole ring may undergo photochemical transformation upon exposure to UV or visible light.[4][14]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than those used for accelerated stability testing.[15] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent / Condition Typical Duration Rationale
Acid Hydrolysis 0.1 M to 1 M HCl Heat at 60-80 °C for several hours to days To assess susceptibility to degradation in acidic environments (e.g., stomach).
Base Hydrolysis 0.1 M to 1 M NaOH Heat at 60-80 °C for several hours to days To assess susceptibility to degradation in basic environments (e.g., intestine).
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) Room temperature for several hours to days To evaluate sensitivity to oxidative stress, which can occur during manufacturing and storage.
Thermal Stress Dry heat (e.g., 80-100 °C) or Melt Point Up to several weeks (solid state) To determine the intrinsic thermal stability of the solid drug substance.[15]

| Photostability | ICH Q1B compliant light exposure (e.g., 1.2 million lux hours and 200 W h/m²) | As per ICH Q1B guidelines | To assess degradation upon exposure to light during manufacturing, packaging, and administration.[14] |

Detailed Protocol:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (HCl, NaOH, H₂O₂). For thermal and photostability, the compound can be tested as a solid and in a neutral solution (e.g., water or methanol/water).

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples (unstressed compound in the same solvent) stored at refrigerated or room temperature conditions, protected from light.

  • Time Point Sampling: Periodically withdraw aliquots from each stress condition (e.g., at 0, 2, 6, 12, 24, 48 hours). Immediately neutralize the acid and base hydrolysis samples to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method, typically coupled with a Photodiode Array (PDA) detector and Mass Spectrometry (MS).

    • Peak Purity Analysis: Use the PDA detector to assess the spectral purity of the parent compound peak at each time point to ensure no degradation products are co-eluting.

    • Mass Balance: Account for the amount of parent compound degraded and the amount of degradation products formed. A good mass balance (95-105%) indicates that all major degradation products are being detected.

    • Degradant Identification: Use LC-MS/MS to obtain mass information on the degradation products to help elucidate their structures and the overall degradation pathway.[17]

Visualization: Forced Degradation Study Workflow

G cluster_input cluster_stress 1. Application of Stress Conditions (ICH Q1A) cluster_analysis 2. Analysis at Time Points (e.g., 0, 6, 24, 48h) cluster_output 3. Data Evaluation Input API Solution (1 mg/mL) & Solid API Acid Acid Hydrolysis (0.1M HCl, 60°C) Input->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Input->Base Ox Oxidation (3% H₂O₂, RT) Input->Ox Heat Thermal Stress (80°C, Solid & Solution) Input->Heat Light Photostability (ICH Q1B Light Box) Input->Light Analysis Stability-Indicating HPLC-PDA-MS Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis O1 Identify Degradants Analysis->O1 O2 Determine Degradation Pathway Analysis->O2 O3 Validate Analytical Method Analysis->O3

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

This guide provides the essential theoretical background and actionable experimental protocols for the comprehensive characterization of this compound. By systematically applying the shake-flask method for solubility and conducting rigorous forced degradation studies, researchers can generate the critical data needed to advance a compound through the drug development pipeline. The methodologies described herein are designed to be robust and self-validating, ensuring the scientific integrity of the results. This foundational knowledge is paramount for making informed decisions in formulation, manufacturing, and regulatory submissions.[1][18]

References

Methodological & Application

Application Notes and Protocols: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Oxazole Building Block

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique electronic properties and its ability to serve as a bioisosteric replacement for amide and ester functionalities.[1][2][3] Among the vast family of oxazole-containing building blocks, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol stands out as a particularly versatile reagent. Its trifunctional nature—a stable, aromatic oxazole core, a reactive primary alcohol, and two methyl groups that influence its steric and electronic profile—renders it a valuable starting material for the synthesis of a diverse array of more complex molecules.[4]

This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into detailed protocols for its preparation and its subsequent transformation into key synthetic intermediates, including the corresponding aldehyde, ester, and halide. The causality behind experimental choices and the strategic importance of these transformations in the context of drug discovery and organic synthesis will be thoroughly discussed.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with the formation of the oxazole core via a modified Robinson-Gabriel synthesis, followed by the reduction of a carboxylic acid intermediate.[1]

Logical Workflow for the Synthesis of this compound

A Ethyl Acetoacetate C 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid ethyl ester A->C Hantzsch Synthesis (Ammonia, heat) B Acetamide B->C D 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid C->D Saponification (e.g., NaOH, H2O/EtOH) E This compound D->E Reduction (e.g., LiAlH4, THF)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

This protocol is adapted from established methods for the synthesis of substituted oxazoles.[1]

Materials:

  • Ethyl 3-aminobut-2-enoate

  • Acetyl chloride

  • Pyridine

  • Phosphorus pentoxide (P₂O₅)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Acylation: To a solution of ethyl 3-aminobut-2-enoate (1 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 3-acetamidobut-2-enoate.

  • Cyclodehydration: To a solution of ethyl 3-acetamidobut-2-enoate (1 equiv.) in anhydrous DCM, add phosphorus pentoxide (2 equiv.) portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours.

  • Work-up and Saponification: Carefully quench the reaction by pouring it onto ice. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, dry over MgSO₄, and concentrate. To the crude ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate, add a solution of NaOH (2 equiv.) in a 1:1 mixture of water and ethanol. Heat the mixture to reflux for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The product, 2,5-dimethyl-1,3-oxazole-4-carboxylic acid, will precipitate and can be collected by filtration.

Protocol 2: Reduction to this compound

Materials:

  • 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate decahydrate

  • Celatom®

Procedure:

  • Reaction Setup: To a suspension of LiAlH₄ (2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2,5-dimethyl-1,3-oxazole-4-carboxylic acid (1 equiv.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour. Add sodium sulfate decahydrate and Celatom®, and continue stirring for another 30 minutes. Filter the mixture through a pad of Celatom® and wash the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography.

Applications in Organic Synthesis

The primary alcohol functionality of this compound is a gateway to a variety of important synthetic transformations.

Oxidation to 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde

The corresponding aldehyde is a valuable intermediate for the introduction of the oxazole moiety into larger molecules through reactions such as Wittig olefination, aldol condensation, and reductive amination. The Swern oxidation is a reliable method for this transformation, avoiding over-oxidation to the carboxylic acid.[5][6]

A This compound B Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) A->B Alcohol C 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde B->C Aldehyde

Caption: Oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (Et₃N)

Procedure:

  • Activation of DMSO: To a solution of oxalyl chloride (1.5 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equiv.) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 30 minutes.

  • Addition of Alcohol: Add a solution of this compound (1 equiv.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 1 hour at -78 °C.

  • Elimination: Add anhydrous triethylamine (5 equiv.) dropwise. Allow the reaction mixture to warm to room temperature over 1 hour.

  • Work-up and Isolation: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.

Esterification to Form Oxazole-Containing Esters

Esterification of the primary alcohol allows for the coupling of the oxazole unit to carboxylic acid-containing fragments, a common strategy in the synthesis of complex molecules and prodrugs.[7]

Materials:

  • This compound

  • A carboxylic acid of interest (e.g., benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equiv.), the desired carboxylic acid (1.1 equiv.), and a catalytic amount of DMAP in anhydrous DCM at 0 °C, add a solution of DCC (1.2 equiv.) in anhydrous DCM.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up and Isolation: A white precipitate of dicyclohexylurea will form. Filter the reaction mixture and wash the solid with DCM. Concentrate the filtrate and purify the crude product by column chromatography to yield the desired ester.

Conversion to (4-chloromethyl)-2,5-dimethyl-1,3-oxazole

Conversion of the alcohol to a halide, such as a chloride, transforms the hydroxymethyl group into a good leaving group, enabling nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at this position.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (catalytic)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equiv.) and a catalytic amount of pyridine in anhydrous DCM at 0 °C, add thionyl chloride (1.2 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto ice and add saturated sodium bicarbonate solution to neutralize the excess acid. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting (4-chloromethyl)-2,5-dimethyl-1,3-oxazole is often used in the next step without further purification.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Transformations
This compoundC₆H₉NO₂127.14Oxidation, Esterification, Halogenation
2,5-Dimethyl-1,3-oxazole-4-carbaldehydeC₆H₇NO₂125.12Wittig reaction, Aldol condensation, Reductive amination
(2,5-Dimethyl-1,3-oxazol-4-yl)methyl benzoateC₁₃H₁₃NO₃231.25Further functional group manipulation, Prodrug synthesis
4-(Chloromethyl)-2,5-dimethyl-1,3-oxazoleC₆H₈ClNO145.59Nucleophilic substitution, Grignard reagent formation

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its primary alcohol functionality provide access to a wide range of important synthetic intermediates. The protocols outlined in this guide offer robust and reproducible methods for the synthesis and functionalization of this important oxazole derivative, empowering researchers in the fields of medicinal chemistry and drug development to explore new chemical space and construct novel molecular architectures.

References

Protocol for the Derivatization of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol is a key heterocyclic building block in the landscape of modern drug discovery and development. The oxazole motif, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a privileged scaffold found in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic placement of methyl groups at the 2- and 5-positions, coupled with a reactive hydroxymethyl group at the 4-position, provides a unique combination of stability and functionality. This arrangement allows for the selective modification of the hydroxymethyl group, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.

The derivatization of the primary alcohol of this compound into esters and ethers is a fundamental strategy to modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can profoundly impact the pharmacokinetic and pharmacodynamic profile of a molecule, making this protocol an essential tool for medicinal chemists and drug development professionals. This application note provides detailed, field-proven protocols for the efficient esterification and etherification of this compound, supported by mechanistic insights and practical considerations to ensure reproducible and high-yielding transformations.

Chemical Principles and Strategic Considerations

The derivatization of this compound hinges on the selective reaction of its primary hydroxyl group. The oxazole ring, while aromatic, possesses distinct reactivity patterns that must be considered to avoid undesired side reactions. The ring is generally stable to neutral and mildly basic or acidic conditions, which allows for a range of standard alcohol derivatization techniques. However, strong acids or oxidizing agents can lead to ring opening or degradation. Therefore, the choice of reagents and reaction conditions is paramount for a successful and clean transformation.

This guide will focus on two of the most common and versatile derivatization strategies:

  • Esterification: The formation of an ester linkage by reacting the alcohol with a carboxylic acid or its activated derivative.

  • Etherification: The formation of an ether linkage by reacting the alcohol with an alkylating agent.

For each of these transformations, we will present a robust and widely applicable protocol.

Part 1: Esterification via Acylation

Esterification of this compound is readily achieved through acylation with an acid chloride or anhydride in the presence of a non-nucleophilic base. This method is highly efficient and generally proceeds under mild conditions, preserving the integrity of the oxazole core.

Experimental Protocol: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methyl acetate

This protocol describes the synthesis of the acetate ester as a representative example. The same general procedure can be adapted for a wide range of acid chlorides and anhydrides.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and stir for 5-10 minutes.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution. A white precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2,5-Dimethyl-1,3-oxazol-4-yl)methyl acetate.

Data Summary Table:

ParameterValue
Starting Material This compound
Reagents Acetyl chloride, Triethylamine
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

Visualization of the Acylation Workflow:

acylation_workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride add_base->add_acyl react Stir at RT for 2-4h add_acyl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify end_product Pure (2,5-Dimethyl-1,3-oxazol-4-yl)methyl acetate purify->end_product williamson_ether_synthesis cluster_setup Alkoxide Formation cluster_reaction Alkylation cluster_workup Work-up & Purification start Suspend NaH in anhydrous THF at 0 °C add_alcohol Add this compound solution start->add_alcohol stir_alkoxide Stir for 30 min add_alcohol->stir_alkoxide add_alkyl_halide Add Methyl Iodide stir_alkoxide->add_alkyl_halide react Stir at RT for 4-12h add_alkyl_halide->react quench Quench with NH₄Cl react->quench extract Extract with EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify end_product Pure 4-(Methoxymethyl)-2,5-dimethyl-1,3-oxazole purify->end_product

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxazole Scaffold

In the landscape of contemporary drug discovery, the 1,3-oxazole ring system stands out as a "privileged scaffold." This five-membered heterocycle, featuring oxygen and nitrogen atoms at the 1 and 3 positions respectively, is a common motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its prevalence stems from a unique combination of physicochemical properties: the oxazole core is metabolically robust, conformationally constrained, and capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for high-affinity binding to biological targets.[2]

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol emerges as a particularly valuable building block. It provides the stable oxazole core, functionalized with two methyl groups that can modulate lipophilicity and offer steric handles, and a primary alcohol at the 4-position. This hydroxymethyl group is the cornerstone of its versatility, serving as a reactive handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse pharmacophoric elements and linker moieties. These attributes make it an ideal starting point for the construction of compound libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 214553-55-6[3]
Molecular Formula C₆H₉NO₂[3]
Molecular Weight 127.14 g/mol [3]
Appearance Solid (typical)N/A
Solubility Likely soluble in polar organic solvents (Methanol, Ethanol, DMSO, DCM)Inferred

Synthesis of the Building Block: A Modified Robinson-Gabriel Approach

The classical Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, remains a robust and reliable method for constructing the 2,5-disubstituted oxazole core.[4][5] A modification of this approach provides a direct route to this compound or its precursors.

The synthesis begins with the N-acetylation of 3-amino-2-butanone to form the key intermediate, 3-(acetylamino)-2-butanone. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the target oxazole.

Synthesis_Workflow A 3-Amino-2-butanone C 3-(Acetylamino)-2-butanone A->C N-Acetylation B Acetic Anhydride B->C E This compound C->E Cyclodehydration (Robinson-Gabriel) D H₂SO₄ or P₂O₅(Dehydrating Agent) D->E

Caption: Robinson-Gabriel synthesis workflow for the target building block.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials.

Materials:

  • 3-Amino-2-butanone hydrochloride

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

Step 1: Synthesis of 3-(Acetylamino)-2-butanone

  • To a stirred solution of 3-amino-2-butanone hydrochloride (1.0 eq) in DCM at 0 °C, slowly add sodium bicarbonate (2.5 eq).

  • After 15 minutes of stirring, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-acylamino-ketone intermediate. This is often used in the next step without further purification.

Step 2: Cyclodehydration to form this compound

  • Cool the crude 3-(acetylamino)-2-butanone (1.0 eq) to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize to pH 7-8 with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford pure this compound.

Expertise Note: The choice of dehydrating agent is critical. While sulfuric acid is effective, other agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can also be used and may offer advantages in terms of yield and ease of workup for specific substrates.[6] The slow, controlled addition of the acid is paramount to prevent charring and unwanted side reactions.

Reactivity and Functionalization: Unlocking Chemical Diversity

The synthetic utility of this compound lies in the reactivity of its primary alcohol. This functional group provides a gateway to a vast array of derivatives, enabling systematic exploration of structure-activity relationships (SAR).

Reactivity_Diagram Parent This compound Aldehyde Aldehyde(2,5-Dimethyl-1,3-oxazole-4-carbaldehyde) Parent->Aldehyde Mild Oxidation (PCC, DMP) Acid Carboxylic Acid(2,5-Dimethyl-1,3-oxazole-4-carboxylic acid) Parent->Acid Direct Oxidation Ether EtherR-O-CH₂-Oxazole Parent->Ether Etherification (e.g., Williamson) Ester EsterR-C(O)O-CH₂-Oxazole Parent->Ester Esterification (e.g., Acyl Chloride) Halide HalideX-CH₂-Oxazole (X=Cl, Br) Parent->Halide Halogenation (SOCl₂, PBr₃) Aldehyde->Acid Strong Oxidation (KMnO₄, Jones) Amine AmineR₂N-CH₂-Oxazole Halide->Amine Nucleophilic Substitution

Caption: Key functionalization pathways from the hydroxymethyl group.

Protocol 2: Oxidation to the Aldehyde

Mild oxidation converts the primary alcohol to the corresponding aldehyde, a useful intermediate for reductive amination or Wittig-type reactions.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over MgSO₄, and concentrate.

  • Purify by silica gel chromatography to yield 2,5-dimethyl-1,3-oxazole-4-carbaldehyde.[7]

Protocol 3: Ether Synthesis via Williamson Etherification

Formation of an ether linkage is a common strategy to connect the oxazole core to other fragments of a molecule.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise and stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography to obtain the desired ether.[8]

Protocol 4: Esterification with an Acyl Chloride

Esterification is a straightforward method to introduce acyl groups, which can serve as bioisosteres for amides or participate in hydrogen bonding.

Materials:

  • This compound

  • An appropriate acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates completion.

  • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Purify the crude ester by silica gel chromatography.

Applications in Medicinal Chemistry: Case Studies and Concepts

The 2,5-dimethyl-4-substituted oxazole motif is found in compounds targeting a range of diseases, demonstrating its versatility as a pharmacophore.

Conceptual Role in Drug Design

The oxazole ring is often used as a bioisosteric replacement for ester and amide functionalities. This substitution can enhance metabolic stability by removing sites susceptible to hydrolysis while maintaining key electronic and hydrogen-bonding features. The methyl groups at the 2- and 5-positions provide a means to fine-tune steric interactions and lipophilicity, which are crucial for optimizing potency and pharmacokinetic properties.

Example Application Area: Anti-proliferative Agents

Numerous 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[9] While direct examples using this compound as the starting material are specific to proprietary drug campaigns, the general strategy involves using the hydroxymethyl group as an anchor point for diversification. For instance, converting the alcohol to a thioether, which is then linked to other heterocyclic systems like thiazoles or pyrimidines, has yielded compounds with potent activity against tumor cells.[9][10]

Compound ClassBiological Target (Example)Therapeutic AreaKey Structural Feature
2,4,5-Trisubstituted OxazolesVarious Kinases, TubulinOncologyOxazole core acts as a rigid scaffold.
Oxazole-based PPAR AgonistsPeroxisome Proliferator-Activated ReceptorsMetabolic DiseasesThe oxazole-methanol moiety serves as a linker to an acidic head group.[2]
Oxazole-containing Natural ProductsVarious (e.g., Protein Synthesis)Infectious DiseaseComplex structures built upon the oxazole heterocycle.

Trustworthiness Note: The protocols provided are representative methodologies. Researchers must adapt and optimize conditions based on the specific substrate and scale of the reaction. All manipulations, especially those involving reactive reagents like NaH and strong acids, should be performed with appropriate personal protective equipment in a well-ventilated fume hood.

References

Application Notes and Protocols for Reactions Involving (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Building Block

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole moiety is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The primary alcohol at the C4 position provides a versatile handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

This guide provides detailed experimental protocols for key reactions involving this compound, including esterification, oxidation to the corresponding aldehyde, and conversion to the 4-chloromethyl derivative. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to facilitate troubleshooting and adaptation.

Compound Profile:

PropertyValue
CAS Number 92901-94-5
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Off-white to yellow solid
Hazard Irritant

I. Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, and vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry place.

Specific Hazards:

  • This compound: Classified as an irritant.

  • Reagents: Many reagents used in the following protocols are hazardous. For example, thionyl chloride is corrosive and lachrymatory, and Dess-Martin periodinane is a potential explosive. Handle these reagents with extreme caution and follow all safety guidelines.

II. Esterification of this compound

Esterification of the primary alcohol is a fundamental transformation for introducing a wide range of functionalities. Two common and effective methods are presented: the Fischer-Speier esterification for simple esters and the Mitsunobu reaction for more complex or sensitive substrates.

A. Fischer-Speier Esterification: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methyl acetate

This method is a classic acid-catalyzed esterification suitable for the synthesis of simple esters, such as the acetate ester. The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.

Reaction Scheme:

Fischer_Esterification reactant1 This compound catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 Acetic Anhydride reactant2->catalyst product (2,5-Dimethyl-1,3-oxazol-4-yl)methyl acetate catalyst->product caption Fischer-Speier Esterification Mitsunobu_Reaction reactants This compound + R-COOH reagents PPh₃, DEAD/DIAD reactants->reagents product (2,5-Dimethyl-1,3-oxazol-4-yl)methyl ester reagents->product caption Mitsunobu Reaction Swern_Oxidation reactant This compound reagents 1. (COCl)₂, DMSO 2. Et₃N reactant->reagents product 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde reagents->product caption Swern Oxidation Halogenation reactant This compound reagent SOCl₂ reactant->reagent product 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole reagent->product caption Chlorination with Thionyl Chloride

Synthesis of Novel Ligands from (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole Scaffold in Modern Drug Discovery and Catalysis

The oxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it an ideal scaffold for the design of novel therapeutic agents and specialized ligands.[3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] In the realm of catalysis, oxazole-containing ligands have been instrumental in facilitating a variety of transition-metal-catalyzed cross-coupling reactions.

This comprehensive guide focuses on the synthetic utility of a readily accessible building block, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. We will explore its transformation into a variety of functionalized intermediates and detail the synthesis of novel ligands. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical toolkit for the elaboration of this versatile scaffold. We will delve into the causality behind experimental choices, providing insights that bridge theoretical knowledge with practical laboratory application.

Core Synthetic Strategies: Functionalization of the 4-Hydroxymethyl Group

The primary reactive handle on our starting material is the hydroxymethyl group at the C4 position of the oxazole ring. This versatile functional group can be readily transformed into an aldehyde, an ether, an ester, or a halide, each of which serves as a gateway to a diverse array of downstream products.

Oxidation to the Aldehyde: A Key Intermediate for Imine and Schiff Base Ligands

The oxidation of this compound to the corresponding aldehyde, 2,5-dimethyl-1,3-oxazole-4-carbaldehyde, furnishes a critical intermediate for the synthesis of imine- and Schiff base-containing ligands. The Swern oxidation is a particularly mild and effective method for this transformation, avoiding the harsh conditions of many metal-based oxidants that could potentially compromise the oxazole ring.[6][7]

Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. This in-situ formation of the reactive species, chloro(dimethyl)sulfonium chloride, allows for the efficient oxidation of the primary alcohol to an aldehyde with minimal over-oxidation to the carboxylic acid. The use of a hindered amine base, such as triethylamine, is crucial for the final elimination step and to neutralize the acid generated during the reaction. The low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediate and minimize side reactions.

Swern_Oxidation_Workflow Start This compound Reagent1 DMSO, Oxalyl Chloride in CH2Cl2, -78 °C Start->Reagent1 Activation Intermediate Alkoxysulfonium Ylide (in situ) Reagent1->Intermediate Formation Reagent2 Triethylamine (Et3N) Intermediate->Reagent2 Elimination Product 2,5-Dimethyl-1,3-oxazole-4-carbaldehyde Reagent2->Product

Caption: Swern Oxidation Workflow for Aldehyde Synthesis.

Experimental Protocol: Swern Oxidation of this compound

Reagent/ParameterQuantity/ValueMolar Eq.
This compound1.0 g1.0
Dichloromethane (DCM), anhydrous20 mL-
Oxalyl chloride1.1 mL2.0
Dimethyl sulfoxide (DMSO), anhydrous1.5 mL3.0
Triethylamine (Et3N)4.4 mL5.0
Temperature-78 °C to rt-
Reaction Time~1 hour-

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (10 mL) and oxalyl chloride (1.1 mL, 2.0 eq.).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (1.5 mL, 3.0 eq.) in anhydrous DCM (5 mL) to the stirred solution.

  • After 15 minutes, add a solution of this compound (1.0 g, 1.0 eq.) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (4.4 mL, 5.0 eq.) to the reaction mixture and allow it to warm to room temperature over 20 minutes.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2,5-dimethyl-1,3-oxazole-4-carbaldehyde as a crystalline solid.

Ether Synthesis via the Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and reliable method for the synthesis of ethers from alcohols with inversion of stereochemistry (though not relevant for this achiral substrate).[4][8] This reaction allows for the coupling of this compound with a wide range of phenolic and aliphatic alcohols to generate a library of novel ether-based ligands.

Causality of Experimental Choices: The Mitsunobu reaction relies on the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[9] The phosphine and azodicarboxylate form a reactive phosphonium salt, which then activates the alcohol. The nucleophile, in this case, another alcohol or a phenol, can then displace the activated hydroxyl group in an Sₙ2 fashion. The choice of an azodicarboxylate with bulkier alkyl groups (like DIAD) can sometimes improve yields and simplify purification by making the hydrazine byproduct more soluble in nonpolar solvents.

Mitsunobu_Reaction_Workflow Start This compound + R-OH Reagents PPh3, DIAD in THF, 0 °C to rt Start->Reagents Coupling Product (2,5-Dimethyl-1,3-oxazol-4-yl)methyl Ether Reagents->Product

Caption: Mitsunobu Etherification Workflow.

Experimental Protocol: Mitsunobu Etherification with Phenol

Reagent/ParameterQuantity/ValueMolar Eq.
This compound1.0 g1.0
Phenol0.73 g1.1
Triphenylphosphine (PPh₃)2.2 g1.2
Diisopropyl azodicarboxylate (DIAD)1.7 mL1.2
Tetrahydrofuran (THF), anhydrous25 mL-
Temperature0 °C to rt-
Reaction Time12-18 hours-

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 1.0 eq.), phenol (0.73 g, 1.1 eq.), and triphenylphosphine (2.2 g, 1.2 eq.) in anhydrous THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.7 mL, 1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired ether product.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for substrates that are sensitive to acidic or basic conditions.[10][11] This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).

Causality of Experimental Choices: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol. This catalytic cycle allows the reaction to proceed under neutral and mild conditions, often at room temperature. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.

Steglich_Esterification_Workflow Start This compound + R-COOH Reagents DCC, DMAP in DCM, 0 °C to rt Start->Reagents Coupling Product (2,5-Dimethyl-1,3-oxazol-4-yl)methyl Ester Reagents->Product

Caption: Steglich Esterification Workflow.

Experimental Protocol: Steglich Esterification with Benzoic Acid

Reagent/ParameterQuantity/ValueMolar Eq.
This compound1.0 g1.0
Benzoic Acid1.0 g1.1
N,N'-Dicyclohexylcarbodiimide (DCC)1.8 g1.2
4-Dimethylaminopyridine (DMAP)0.1 g0.1
Dichloromethane (DCM), anhydrous30 mL-
Temperature0 °C to rt-
Reaction Time4-6 hours-

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 g, 1.0 eq.), benzoic acid (1.0 g, 1.1 eq.), and DMAP (0.1 g, 0.1 eq.) in anhydrous DCM (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.8 g, 1.2 eq.) in one portion to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure ester.

Halogenation to Form the 4-(Chloromethyl) Derivative

Conversion of the hydroxymethyl group to a chloromethyl group provides a highly reactive electrophilic site for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Causality of Experimental Choices: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate. The subsequent attack by the chloride ion, either intramolecularly or intermolecularly, leads to the formation of the alkyl chloride with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The reaction is typically performed in a non-nucleophilic solvent like dichloromethane. The addition of a base, such as pyridine, can be used to neutralize the HCl generated, but for substrates that are not acid-sensitive, it is often omitted.

Halogenation_Workflow Start This compound Reagent SOCl2 in DCM, 0 °C to rt Start->Reagent Chlorination Product 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole Reagent->Product

Caption: Halogenation Workflow for Chloro-Derivative Synthesis.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-oxazole

Reagent/ParameterQuantity/ValueMolar Eq.
This compound1.0 g1.0
Thionyl chloride (SOCl₂)0.7 mL1.2
Dichloromethane (DCM), anhydrous20 mL-
Temperature0 °C to rt-
Reaction Time2-3 hours-

Step-by-Step Methodology:

  • To a round-bottom flask containing a stirred solution of this compound (1.0 g, 1.0 eq.) in anhydrous DCM (20 mL) at 0 °C, add thionyl chloride (0.7 mL, 1.2 eq.) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole, which can be used in the next step without further purification or purified by column chromatography if necessary.

Application Notes: From Intermediates to Novel Ligands

The functionalized derivatives of this compound are versatile precursors for a wide range of novel ligands with potential applications in catalysis and drug discovery.

Synthesis of Bidentate N,N-Ligands

The 2,5-dimethyl-1,3-oxazole-4-carbaldehyde is an excellent starting point for the synthesis of bidentate N,N-ligands through condensation with various amines. For example, reaction with 2-amino-pyridine yields an iminopyridine ligand, a classic motif in coordination chemistry.

Synthetic Scheme:

These ligands can coordinate to a variety of transition metals, such as palladium, to form catalysts for cross-coupling reactions. The electronic properties of the oxazole ring can influence the catalytic activity and selectivity of the resulting metal complexes.[1][2][3]

Synthesis of Bidentate N,O-Ligands

Condensation of the aldehyde with amino alcohols, such as 2-aminoethanol, can generate bidentate N,O-ligands. These ligands are valuable in asymmetric catalysis, where the chiral center can be introduced in the amino alcohol backbone.

Nucleophilic Substitution on the 4-(Chloromethyl) Derivative

The 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole is a reactive electrophile that can be used to introduce a variety of nucleophiles at the 4-position. Reaction with nitrogen heterocycles (e.g., imidazole, pyrazole), thiols, or other nucleophiles can lead to a diverse library of compounds for biological screening or as ligands.[12]

Example Synthetic Scheme:

Conclusion and Future Outlook

This compound is a highly versatile and readily accessible starting material for the synthesis of a wide array of novel ligands and potential drug candidates. The functionalization of its hydroxymethyl group through oxidation, etherification, esterification, and halogenation provides a robust platform for molecular elaboration. The protocols detailed in this guide are intended to empower researchers to explore the rich chemical space accessible from this oxazole building block. Future work in this area could focus on the development of chiral ligands for asymmetric catalysis, the synthesis of biologically active molecules for drug discovery programs, and the exploration of the photophysical properties of novel oxazole-based materials.

References

Application Note: A Scalable Two-Step Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed, technically grounded protocol for the scale-up synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. The structure is designed to be intuitive and explanatory, focusing on the scientific rationale behind each procedural step to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] this compound is a valuable bifunctional building block, offering reactive sites for further molecular elaboration in drug discovery programs. Its synthesis requires a robust, efficient, and scalable method to be of practical use to researchers and drug development professionals.

This application note details a high-yield, two-step synthetic route amenable to scale-up. The strategy involves the initial formation of an oxazole ester intermediate via a Hantzsch-type synthesis, followed by a powerful hydride reduction to yield the target alcohol. This approach was selected for its reliance on commercially available starting materials, straightforward reaction conditions, and well-understood chemical transformations.

Overall Synthetic Strategy

The synthesis is executed in two primary stages:

  • Oxazole Ring Formation: Construction of the core heterocyclic structure by reacting ethyl 2-chloroacetoacetate with acetamide to form Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate.

  • Ester Reduction: Conversion of the 4-position ester group to the desired primary alcohol using the potent reducing agent Lithium Aluminum Hydride (LAH).

G cluster_0 Step 1: Hantzsch-type Oxazole Synthesis cluster_1 Step 2: Ester Reduction SM1 Ethyl 2-chloroacetoacetate Intermediate Ethyl 2,5-dimethyl- 1,3-oxazole-4-carboxylate SM1->Intermediate Heat SM2 Acetamide SM2->Intermediate Target This compound Intermediate->Target 1) LiAlH4, THF, 0°C 2) Workup

Caption: Two-step scale-up synthesis workflow.

Part 1: Synthesis of Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (Intermediate)

Principle and Rationale

This step employs a variation of the classic Hantzsch oxazole synthesis, a reliable method for forming substituted oxazole rings.[3] The mechanism involves the initial nucleophilic attack of the nitrogen atom of acetamide onto the α-carbon of ethyl 2-chloroacetoacetate, displacing the chloride. The resulting intermediate then undergoes intramolecular cyclization via the attack of the enol or enolate oxygen onto the amide carbonyl, followed by a dehydration step to yield the stable, aromatic oxazole ring. Heating is necessary to drive the reaction, particularly the final dehydration step, to completion.

Detailed Experimental Protocol
  • Reactor Setup: Equip a multi-neck round-bottom flask (sized appropriately to be no more than half-full) with a mechanical stirrer, a reflux condenser, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add finely powdered acetamide (1.0 eq) followed by ethyl 2-chloroacetoacetate (1.05 eq). Note: While a solvent can be used, this reaction often proceeds efficiently when heated neat, which simplifies workup and maximizes reactor volume.

  • Reaction: Begin vigorous stirring and heat the mixture to 110-120 °C. The mixture will become a homogenous melt. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • Carefully and slowly pour the warm mixture into a beaker containing cold water (approx. 5 times the volume of the reaction mixture) with stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 2 volumes).

    • Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate as a clear liquid.[4]

Part 2: Reduction to this compound (Target Molecule)

Principle and Rationale

The reduction of an ester to a primary alcohol requires a strong hydride-donating reagent. Lithium Aluminum Hydride (LiAlH₄ or LAH) is exceptionally effective for this transformation, whereas milder agents like sodium borohydride (NaBH₄) are generally unreactive with esters.[5] The mechanism involves two distinct hydride additions.[6] First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses, expelling the ethoxide as a leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, yielding an aluminum alkoxide intermediate. A careful aqueous workup then protonates the alkoxide to furnish the final primary alcohol product.[6]

Critical Safety Considerations for LiAlH₄

LiAlH₄ is a highly reactive, pyrophoric, and water-reactive solid. Extreme caution and adherence to established safety protocols are mandatory, especially during scale-up operations.[2][7]

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware.[8]

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, safety glasses, and appropriate gloves are required at all times.[7]

  • Addition Sequence: Always add the solid LiAlH₄ to the anhydrous solvent first. NEVER add solvent to dry LiAlH₄, as the heat of solvation can be violent.[8] The substrate should then be added slowly as a solution.

  • Temperature Control: The reaction is highly exothermic. A cooling bath (ice/water or ice/brine) must be used to maintain the reaction temperature, especially during reagent addition.

  • Quenching: The quenching of excess LiAlH₄ is the most hazardous step. It must be done slowly, at low temperature (0 °C), and behind a safety shield. The Fieser workup is a reliable and widely adopted procedure for safely quenching LAH reactions.[9][10]

Detailed Experimental Protocol
  • Reactor Setup: Assemble a three-neck, oven-dried round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser fitted with a nitrogen/argon inlet, and a temperature probe.

  • LAH Suspension: In the reaction flask, place anhydrous tetrahydrofuran (THF). Cool the solvent to 0 °C in an ice bath. Under a positive flow of inert gas, carefully and portion-wise add LiAlH₄ (1.5 eq) to the cold THF with vigorous stirring to form a grey slurry.

  • Substrate Addition: Dissolve the Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH slurry, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Step A (Water): Following the rule of x mL of water for every x g of LAH used, add water extremely slowly and dropwise via the addition funnel. Vigorous gas (H₂) evolution and an exotherm will occur. Maintain a slow addition rate to keep the reaction under control.

    • Step B (Base): Add x mL of 15% aqueous sodium hydroxide (NaOH) solution dropwise with the same caution. The grey slurry will begin to turn into a white, granular solid.

    • Step C (Water): Add 3x mL of water dropwise.

  • Workup and Isolation:

    • Remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-60 minutes. The aluminum salts should precipitate as a filterable white solid.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the filtrate and washes, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a solid.

Data Summary and Stoichiometry

Parameter Step 1: Oxazole Synthesis Step 2: Ester Reduction
Primary Reactant AcetamideEthyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
CAS Number 60-35-523000-15-9[4]
Molecular Weight 59.07 g/mol 169.18 g/mol
Molar Ratio 1.0 eq1.0 eq
Secondary Reactant Ethyl 2-chloroacetoacetateLithium Aluminum Hydride (LiAlH₄)
CAS Number 609-15-4[11]16853-85-3
Molecular Weight 164.59 g/mol 37.95 g/mol
Molar Ratio 1.05 eq1.5 eq
Solvent None (Neat) or DMFAnhydrous THF
Temperature 110-120 °C0 °C to Room Temperature
Typical Yield 70-80%85-95%

Conclusion

The presented two-step protocol provides a reliable and scalable pathway for the synthesis of this compound. The Hantzsch-type condensation offers a straightforward entry to the key oxazole ester intermediate from inexpensive starting materials. The subsequent LiAlH₄ reduction is a high-yielding transformation, and with the detailed safety and procedural guidelines, it can be safely executed on a larger scale. This application note serves as a comprehensive guide for researchers requiring access to this versatile chemical building block for applications in pharmaceutical and materials science.

References

Application Notes and Protocols for the Incorporation of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of heterocyclic moieties into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, receptor affinity, and conformational rigidity. The oxazole ring, in particular, is a bioisostere for amide bonds and is found in numerous bioactive natural products.[1][2] This guide provides detailed application notes and protocols for the chemical incorporation of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a novel building block, into synthetic peptides. We present two primary strategies: Strategy A , a post-synthetic, solution-phase modification for C-terminal esterification, and Strategy B , the pre-synthetic preparation of a modified amino acid for incorporation at any position within the peptide sequence via Solid-Phase Peptide Synthesis (SPPS). These methodologies are designed for researchers, chemists, and drug development professionals seeking to expand the chemical diversity of their peptide libraries.

Introduction: The Rationale for Oxazole-Modified Peptides

The 1,3-oxazole moiety confers several advantageous properties to a peptide scaffold. Its rigid, planar structure can constrain the peptide backbone, leading to more defined secondary structures and potentially higher binding affinities. Furthermore, the replacement of a labile peptide bond with a stable heterocyclic ring enhances resistance to proteolytic degradation, a critical factor in improving the in vivo half-life of peptide therapeutics.[1] this compound offers a unique handle for peptide modification. As an alcohol, it enables the formation of ester or ether linkages, providing alternatives to the standard amide bonds that constitute the peptide backbone. This guide will focus on ester bond formation, a synthetically accessible and versatile linkage.

Strategy A: C-Terminal Esterification via Solution-Phase Coupling

This strategy involves the esterification of the C-terminal carboxylic acid of a fully synthesized and purified peptide with this compound. This approach is ideal for modifying existing peptides or when C-terminal modification is the primary goal. The reaction is typically performed in a suitable organic solvent using a carbodiimide coupling agent.

Causality Behind Experimental Choices
  • Peptide Solubility: The peptide must be soluble in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are effective for forming the active O-acylisourea intermediate from the peptide's C-terminal carboxyl group.[3][4]

  • Additives to Suppress Racemization: The addition of 1-Hydroxybenzotriazole (HOBt) is crucial. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the alcohol.[5]

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. It is used in catalytic amounts to accelerate the esterification reaction. However, its basicity can increase the risk of racemization, so its concentration must be carefully controlled.[3]

Visual Workflow: C-Terminal Esterification

G cluster_start Peptide & Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification P Dissolve Peptide in Anhydrous DMF M Mix Peptide and Oxazole Solutions P->M O Prepare Solution of This compound, HOBt, and DMAP in DMF O->M C Add Carbodiimide (DCC/DIC) to Peptide Solution at 0°C R Stir at RT for 12-24h C->R F Filter Urea Byproduct (if DCC is used) R->F E Solvent Evaporation F->E PU Purify by RP-HPLC E->PU A Characterize by MS and NMR PU->A G cluster_esterification Side-Chain Esterification cluster_deprotection Alpha-Carboxyl Deprotection cluster_final Final Product Start Fmoc-Asp-OtBu Reagents Add this compound, DCC/HOBt, DMAP in DCM Start->Reagents Reaction Stir at RT Reagents->Reaction Protected Fmoc-Asp(O-Oxazole)-OtBu Reaction->Protected TFA Treat with TFA/DCM Protected->TFA Final Fmoc-Asp(O-Oxazole)-OH TFA->Final Purify Purify by Column Chromatography Final->Purify

References

Application Note: In Vitro Cytotoxicity Assessment of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a key heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] In medicinal chemistry, oxazole derivatives are recognized for their broad therapeutic potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The versatility of the oxazole scaffold allows for diverse chemical modifications, making it a privileged structure in the design of novel therapeutic agents.[3][4] This application note provides a detailed protocol for evaluating the in vitro cytotoxic effects of a specific oxazole derivative, (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted method for assessing cell viability.[5][6]

Assay Principle: The MTT Reduction Assay

The MTT assay is a colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7] The fundamental principle of this assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[8][9] Consequently, only metabolically active, viable cells can facilitate this conversion. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Experimental Workflow

The following diagram illustrates the key stages of the MTT assay for assessing the cytotoxicity of this compound.

MTT_Workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_measurement Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., A549 Human Lung Carcinoma Cells) compound_prep 2. Compound Preparation (Serial dilutions of This compound) cell_seeding 3. Cell Seeding (Plate cells in 96-well plate and allow to adhere) treatment 4. Cell Treatment (Add compound dilutions to the cells) cell_seeding->treatment incubation 5. Incubation (24-72 hours at 37°C, 5% CO2) treatment->incubation mtt_addition 6. MTT Addition (Add MTT reagent to each well) incubation->mtt_addition formazan_formation 7. Formazan Formation (Incubate for 2-4 hours) mtt_addition->formazan_formation solubilization 8. Solubilization (Add DMSO to dissolve formazan crystals) formazan_formation->solubilization read_absorbance 9. Absorbance Reading (Measure at 570 nm) solubilization->read_absorbance data_processing 10. Data Processing (Calculate % viability) read_absorbance->data_processing ic50 11. IC50 Determination (Plot dose-response curve) data_processing->ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Protocol

This protocol is optimized for adherent cells, such as the A549 human lung carcinoma cell line, a common model in cancer research.[10][11]

Materials and Reagents
  • This compound (Test Compound)

  • A549 human lung adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

1. Cell Culture and Seeding: a. Maintain A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[10] b. When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium. c. Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%. d. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[10] e. Incubate the plate for 24 hours to allow cells to adhere and enter the logarithmic growth phase.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[12][13] b. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for treatment. c. After the 24-hour incubation period for cell adherence, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. d. Include appropriate controls:

  • Untreated Control: Cells in medium only.
  • Vehicle Control: Cells in medium with the highest concentration of DMSO used in the dilutions.
  • Blank Control: Medium only (no cells) for background absorbance subtraction. e. Incubate the treated plates for 24 to 72 hours at 37°C and 5% CO₂.

3. MTT Assay and Absorbance Measurement: a. Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][14] b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8] c. After this incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] e. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. f. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation
  • Calculate Percentage Viability: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The formula is as follows:

    Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits 50% of cell viability.[16][17] This is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[18]

Expected Results and Data Presentation

The results of the MTT assay can be effectively summarized in a table and a dose-response curve.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.085100.0%
11.1980.07295.5%
51.0520.06583.9%
100.8760.05169.8%
250.6310.04250.3%
500.3550.03328.3%
1000.1890.02115.1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Context

While the MTT assay provides a quantitative measure of cytotoxicity, it does not elucidate the specific mechanism of action. Many oxazole derivatives exert their anticancer effects by targeting key cellular pathways.[1][2] For instance, some derivatives have been shown to inhibit signaling pathways involved in cell proliferation and survival, such as the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[19] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Signaling_Pathway Potential Signaling Pathway Inhibition by Oxazole Derivatives cluster_pathway Cellular Proliferation and Survival Pathway cluster_compound Compound Action PKC PKC-α ERK ERK1/2 PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Oxazole This compound Oxazole->PKC Inhibition Oxazole->ERK Inhibition

Caption: Potential mechanism of action for oxazole derivatives.

Conclusion and Future Directions

This application note provides a robust and reproducible protocol for the in vitro assessment of the cytotoxic properties of this compound using the MTT assay. The accurate determination of the IC₅₀ value is a critical first step in the preclinical evaluation of novel anticancer compounds. Further studies should aim to elucidate the specific molecular mechanisms underlying the observed cytotoxicity, potentially through cell cycle analysis, apoptosis assays, and investigation of key signaling pathways. The selection of appropriate cell line models based on their genetic and phenotypic characteristics is also crucial for obtaining clinically relevant data.[20][21]

References

Application Notes and Protocols: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Oxazole Building Block

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol is a unique heterocyclic compound characterized by a 1,3-oxazole core, methyl substitutions at the 2 and 5 positions, and a reactive hydroxymethyl group at the 4-position. The oxazole ring itself is an important structural motif found in numerous bioactive molecules and functional materials.[1][2] Its presence can impart desirable properties such as thermal stability, specific solubility characteristics, and the ability to participate in co-ordination with metal ions. The methyl groups at the 2 and 5 positions enhance the steric bulk and lipophilicity of the molecule. Crucially, the hydroxymethyl group at the C4 position serves as a versatile handle for a variety of chemical transformations, enabling its use as a monomer for polymerization, a ligand for the synthesis of coordination compounds, and an anchor for surface modification of materials. While direct, extensive research on the application of this compound in materials science is emerging, its structural features suggest significant potential in several key areas. These application notes provide an overview of these potential applications and detailed, foundational protocols to guide researchers in exploring the utility of this promising molecule.

I. High-Performance Polymers: Synthesis of Polyethers and Polyesters

The hydroxymethyl functionality of this compound allows it to act as a diol-equivalent in polycondensation reactions. The incorporation of the rigid, thermally stable 2,5-dimethyloxazole unit into polymer backbones is anticipated to enhance the thermal and mechanical properties of the resulting materials.

Application Note: Poly(oxazole-ether)s with Enhanced Thermal Stability

Poly(aryl ether)s are a class of high-performance thermoplastics known for their excellent thermal and chemical resistance. The introduction of the 2,5-dimethyloxazole moiety can potentially increase the glass transition temperature (Tg) and improve solubility in organic solvents. The ether linkages provide flexibility, while the oxazole rings contribute to rigidity and thermal stability.

Experimental Protocol: Synthesis of a Poly(oxazole-ether)

This protocol describes the nucleophilic aromatic substitution reaction between a bisphenol and a dihalo-monomer derived from this compound.

Step 1: Synthesis of 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole

  • To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Step 2: Polycondensation

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole (1 eq.), Bisphenol A (1 eq.), and potassium carbonate (2.5 eq.) in a mixture of N,N-dimethylacetamide (DMAc) and toluene.

  • Heat the mixture to 140 °C to azeotropically remove water.

  • After the removal of water, increase the temperature to 160 °C and maintain for 8-12 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer, wash with methanol and water, and dry under vacuum at 80 °C.

Characterization: The resulting polymer can be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.

II. Functional Materials: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the oxazole ring and the oxygen atom of the hydroxymethyl group can act as coordination sites for metal ions.[3] This allows for the synthesis of coordination polymers and potentially porous metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties.

Application Note: Luminescent Coordination Polymers

Coordination of this compound with transition metal ions such as Zn(II) or Cd(II) can lead to the formation of coordination polymers. The oxazole ligand can influence the dimensionality and topology of the resulting framework, and the incorporation of metal centers can introduce luminescence, which is useful for applications in sensing and optoelectronics.

Experimental Protocol: Solvothermal Synthesis of a Zn(II) Coordination Polymer
  • In a small glass vial, combine this compound (0.1 mmol) and Zinc(II) nitrate hexahydrate (0.05 mmol) in N,N-dimethylformamide (DMF) (3 mL).

  • Add a dicarboxylic acid linker such as terephthalic acid (0.05 mmol).

  • Seal the vial and heat it in an oven at 100 °C for 48 hours.

  • Allow the vial to cool slowly to room temperature.

  • Colorless crystals of the coordination polymer should form.

  • Isolate the crystals by filtration, wash with fresh DMF, and dry in air.

Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. The material's thermal stability can be assessed by TGA, and its photoluminescent properties can be investigated using fluorescence spectroscopy.

III. Surface Modification of Materials

The hydroxymethyl group of this compound provides a reactive site for grafting the molecule onto the surface of various materials, such as silica, metal oxides, or polymer films. This can be used to tailor the surface properties, for instance, to improve biocompatibility, alter wettability, or introduce specific binding sites.

Application Note: Enhancing Biocompatibility of Surfaces

Oxazole-containing molecules are found in a variety of natural products and can exhibit interesting biological activities.[4] Grafting this compound onto a material surface could potentially reduce protein adsorption and cellular adhesion, thereby improving its biocompatibility.

Experimental Protocol: Surface Modification of Silica Nanoparticles

Step 1: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methyl 3-(triethoxysilyl)propylcarbamate

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous toluene.

  • Add (3-isocyanatopropyl)triethoxysilane (1.1 eq.) and a catalytic amount of dibutyltin dilaurate.

  • Heat the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction by FT-IR spectroscopy for the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Remove the solvent under reduced pressure to obtain the silane coupling agent.

Step 2: Grafting onto Silica Nanoparticles

  • Disperse dried silica nanoparticles in anhydrous toluene by sonication.

  • Add the synthesized silane coupling agent to the nanoparticle suspension.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • Cool the suspension to room temperature and collect the modified nanoparticles by centrifugation.

  • Wash the nanoparticles sequentially with toluene, ethanol, and water to remove unreacted silane.

  • Dry the functionalized silica nanoparticles under vacuum.

Characterization: Successful surface modification can be confirmed by FT-IR spectroscopy, TGA (to quantify the organic content), and transmission electron microscopy (TEM) to observe the morphology of the coated nanoparticles. The change in surface wettability can be assessed by contact angle measurements.

Data Presentation

Property This compound
CAS Number 92901-94-5[5][6]
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Off-white to yellow solid
Key Functional Groups 1,3-Oxazole ring, Hydroxymethyl group
Proposed Material Potential Key Properties Suggested Characterization Techniques
Poly(oxazole-ether)High thermal stability (Tg > 150 °C), good solubility in organic solventsNMR, FT-IR, GPC, DSC, TGA
Zn(II) Coordination PolymerLuminescence, defined crystal structureSingle-crystal X-ray diffraction, TGA, Fluorescence Spectroscopy
Oxazole-functionalized SilicaModified surface energy, potential for altered biological interactionsFT-IR, TGA, TEM, Contact Angle Measurement

Visualizations

Synthesis of a Poly(oxazole-ether)

G cluster_0 Monomer Synthesis cluster_1 Polymerization Oxazole_Methanol This compound Chlorinated_Oxazole 4-(chloromethyl)-2,5-dimethyl-1,3-oxazole Oxazole_Methanol->Chlorinated_Oxazole SOCl2, DCM Polymer Poly(oxazole-ether) Chlorinated_Oxazole->Polymer Bisphenol_A Bisphenol A Bisphenol_A->Polymer K2CO3, DMAc/Toluene

Caption: Workflow for the synthesis of a poly(oxazole-ether).

Formation of a Coordination Polymer

G Ligand This compound Coordination_Polymer Zn(II) Coordination Polymer Ligand->Coordination_Polymer Metal_Salt Zn(NO3)2·6H2O Metal_Salt->Coordination_Polymer Linker Terephthalic Acid Linker->Coordination_Polymer Solvothermal Synthesis

Caption: Schematic of coordination polymer formation.

Surface Modification of Silica

G Oxazole_Methanol This compound Silane_Coupling_Agent Oxazole-Silane Adduct Oxazole_Methanol->Silane_Coupling_Agent + Isocyanatopropyl- triethoxysilane Functionalized_NP Functionalized Silica NP Silane_Coupling_Agent->Functionalized_NP Silica_NP Silica Nanoparticle Silica_NP->Functionalized_NP Grafting

Caption: Process for silica nanoparticle surface functionalization.

References

Application Notes & Protocols: A Guide to the Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic scaffold that plays a crucial role in medicinal chemistry and drug discovery.[1][2][3][4] Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, allows it to engage with biological targets like enzymes and receptors through a variety of non-covalent interactions.[1][2][5] This versatile core is found in numerous natural products and clinically approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[2][5] The (2,5-Dimethyl-1,3-oxazol-4-yl)methanol framework, in particular, offers three distinct points for chemical modification, making it an ideal starting point for the construction of diverse compound libraries aimed at identifying novel therapeutic agents. This guide provides a detailed technical overview and actionable protocols for the systematic creation of such libraries.

Strategic Approaches to Library Synthesis

The efficient construction of an analog library hinges on a robust and flexible synthetic strategy. Our approach is twofold:

  • Core Scaffold Synthesis: First, we establish a reliable, scalable synthesis of the central this compound core. The chosen method must be high-yielding and tolerant of functional group variations that may be introduced in later steps.

  • Parallel Diversification: With the core scaffold in hand, we employ parallel synthesis techniques to introduce diversity at a key functional handle.[6][7][8] This allows for the rapid generation of numerous analogs from a common intermediate, significantly accelerating the structure-activity relationship (SAR) exploration process.[9]

The overall strategy is visualized in the workflow diagram below.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Library Diversification A Starting Materials (α-Haloketone & Amide) B Oxazole Formation (Robinson-Gabriel / Hantzsch) A->B C Purified Core Scaffold This compound B->C D Parallel Reaction Setup (96-well plate format) C->D Common Intermediate E Diversification Reactions (Esterification, Etherification, etc.) D->E F Analog Library (Purification & Characterization) E->F

Caption: High-level workflow for analog library creation.

Part 1: Synthesis of the Core Scaffold: this compound

The most reliable and versatile method for constructing the 2,4,5-trisubstituted oxazole core is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[10][11][12] This intermediate is readily formed in situ from the reaction of an α-haloketone with a primary amide, a process related to the Hantzsch synthesis.[13][14][15]

Reaction Mechanism: Hantzsch-Type Oxazole Formation

The mechanism proceeds through two key stages:

  • SN2 Alkylation: The nitrogen of the primary amide acts as a nucleophile, displacing the halide from the α-haloketone to form a 2-acylamino-ketone intermediate.

  • Cyclodehydration: Under acidic or thermal conditions, the enol form of the ketone cyclizes onto the amide carbonyl. Subsequent dehydration yields the aromatic oxazole ring.[10][16]

G N_Amide R'-C(=O)NH₂ Intermediate R'-C(=O)NH-CH(R'')-C(=O)R (2-Acylamino-ketone) N_Amide->Intermediate Sₙ2 Attack AlphaHalo R-C(=O)-CH(X)-R'' AlphaHalo->Intermediate Enol Enol Intermediate Intermediate->Enol Tautomerization Cyclized Cyclized Hemiaminal Enol->Cyclized Intramolecular Cyclization Oxazole Final Oxazole Product Cyclized->Oxazole - H₂O (Dehydration)

Caption: Mechanism of Hantzsch-type oxazole synthesis.

Protocol 1: Synthesis of this compound

This protocol details the synthesis from commercially available 3-chloro-2,4-pentanedione and acetamide.

Materials:

  • 3-Chloro-2,4-pentanedione

  • Acetamide

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add acetamide (1.5 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and stir until the acetamide is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 3-chloro-2,4-pentanedione (1.0 equivalent) to the stirred solution.

  • Cyclodehydration: While maintaining the temperature at 0 °C, add phosphorus oxychloride (1.2 equivalents) dropwise over 15 minutes. Causality Note: POCl₃ acts as a powerful dehydrating agent to drive the final cyclization step to completion.[16]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and saturated NaHCO₃ solution. Safety Note: Quenching POCl₃ is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL), followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford this compound as a pure solid.[]

Characterization Data for Core Scaffold

The identity and purity of the synthesized core scaffold must be confirmed through rigorous analytical techniques before proceeding to library generation.[18][19]

Parameter Expected Data
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.60 (s, 2H, -CH₂OH), 2.45 (s, 3H, oxazole-CH₃), 2.30 (s, 3H, oxazole-CH₃), 1.95 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 159.5, 148.0, 135.0, 125.0, 55.0, 13.5, 11.0
Mass Spec (ESI+) m/z: 128.07 [M+H]⁺

Part 2: Parallel Library Generation

The hydroxyl group of the core scaffold is an excellent handle for diversification. We will focus on two robust and widely applicable reactions for library synthesis: Williamson ether synthesis and esterification. These reactions can be performed in a parallel format, for instance, using a 96-well plate, to rapidly generate a large number of analogs.[8][9][20]

G cluster_0 Etherification cluster_1 Esterification Core Core Scaffold (Oxazole-CH₂OH) NaH 1. NaH, THF Core->NaH RCOCl 1. R-COCl, Pyridine Core->RCOCl R_X 2. R-X (Alkyl Halide) NaH->R_X Ether Ether Analogs (Oxazole-CH₂OR) R_X->Ether Ester Ester Analogs (Oxazole-CH₂OCOR) RCOCl->Ester

Caption: Diversification pathways from the core scaffold.

Protocol 2: Parallel Williamson Ether Synthesis

This protocol is designed for a 96-well plate format to generate a library of ether analogs.

Materials:

  • This compound (Core Scaffold)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • A library of diverse alkyl halides (e.g., benzyl bromide, ethyl iodide, etc.)

  • Methanol (for quenching)

  • Dichloromethane (DCM)

  • Deionized water

Procedure (per well):

  • Dispensing Core Scaffold: To each well of a 96-well plate, add a solution of the core scaffold (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Add a suspension of NaH (1.2 equivalents) in THF to each well. Allow the plate to shake at room temperature for 30 minutes. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, activating it for nucleophilic attack.

  • Addition of Electrophiles: To each well, add a solution of a unique alkyl halide (1.1 equivalents) from a pre-prepared library plate.

  • Reaction: Seal the plate and allow it to shake at 50 °C for 8-12 hours.

  • Quenching: Cool the plate to room temperature. Carefully add methanol dropwise to each well to quench any excess NaH.

  • Work-up & Purification: Add DCM and water to each well. After mixing, the organic layer can be separated. For high-throughput purification, the reaction mixtures can be filtered through a silica plug or purified using parallel HPLC/SFC.[8]

Protocol 3: Parallel Esterification

This protocol details the synthesis of an ester library using various acyl chlorides.

Materials:

  • This compound (Core Scaffold)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (per well):

  • Dispensing Reagents: To each well of a 96-well plate, add a solution of the core scaffold (1.0 equivalent) in anhydrous DCM, followed by pyridine (1.5 equivalents). Causality Note: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.

  • Addition of Acyl Chlorides: Add a solution of a unique acyl chloride (1.1 equivalents) from a library plate to each well.

  • Reaction: Seal the plate and allow it to shake at room temperature for 2-4 hours.

  • Work-up: Quench the reaction by adding 1M HCl to each well. Extract with DCM. Wash the organic phase with saturated NaHCO₃ solution.

  • Purification: The organic solvent is removed, and the resulting crude esters are purified via parallel purification techniques as described in Protocol 2.

Example Diversification Reagents Resulting Functional Group
Benzyl bromideBenzyl ether
4-Methoxybenzoyl chloride4-Methoxybenzoate ester
Ethyl iodideEthyl ether
Cyclopropanecarbonyl chlorideCyclopropanecarboxylate ester
2-Bromobenzyl bromide2-Bromobenzyl ether

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere.

Conclusion

The synthetic strategies and detailed protocols outlined in this guide provide a robust framework for the efficient creation of this compound analog libraries. By combining a reliable synthesis of the core scaffold with high-throughput parallel diversification techniques, researchers can rapidly generate large sets of novel compounds. This approach is invaluable for accelerating hit identification and lead optimization programs in modern drug discovery.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this multi-step synthesis. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address specific issues you may encounter and improve the yield and purity of your target molecule.

Overview of the Synthetic Pathway

The most common and cost-effective route to this compound involves a modified Hantzsch or Robinson-Gabriel oxazole synthesis, followed by the reduction of a carboxylate ester. This pathway is advantageous as it starts from readily available commercial materials.

G cluster_0 PART A: Oxazole Ring Formation cluster_1 PART B: Ester Reduction A Ethyl Acetoacetate + Acetamide B Intermediate: Ethyl 2-acetylamino-3-oxobutanoate A->B Reaction C Cyclodehydration (Key Yield-Determining Step) B->C Input D Product A: Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate C->D Output E Product A F Reduction E->F Input G Final Product: This compound F->G Output G cluster_mech Robinson-Gabriel Cyclodehydration Mechanism cluster_fail Failure Points Start α-Acylamino Ketone Protonation Keto-enol Tautomerization & Carbonyl Protonation Start->Protonation SideReaction Side Reactions (Impure Starting Material) Start->SideReaction Impurities Activated Activated Intermediate Protonation->Activated Cyclization Intramolecular Nucleophilic Attack (Rate-Limiting) Activated->Cyclization Charring Charring/Polymerization (High Temp / Strong Acid) Activated->Charring Excess Heat Cyclized Hemiaminal Intermediate Cyclization->Cyclized Dehydration Dehydration (H₂O Loss) Cyclized->Dehydration Product Oxazole Ring Dehydration->Product

Technical Support Center: Overcoming Solubility Challenges with (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in aqueous media. This document provides a comprehensive resource of troubleshooting strategies and frequently asked questions to facilitate successful experimental outcomes.

Introduction

This compound is a heterocyclic compound with a substituted oxazole core.[] While the oxazole moiety is found in numerous pharmacologically active compounds, derivatives like this often exhibit limited aqueous solubility due to their partially hydrophobic nature.[2][3] This can pose a significant challenge in various experimental settings, from biological assays to formulation development.[4][5] This guide offers practical solutions and the underlying scientific principles to effectively address these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?

A1: The observed precipitation is most likely due to the inherently low aqueous solubility of the compound. The oxazole ring system, while containing heteroatoms capable of hydrogen bonding, can still possess a significant nonpolar character, especially with the dimethyl substitution.[2] This hydrophobicity can lead to the compound's inability to fully dissolve in a purely aqueous environment.

Q2: What is the expected aqueous solubility of this compound?

Q3: Can I simply heat the solution to dissolve the compound?

A3: While heating can temporarily increase the solubility of many compounds, it is not a recommended primary strategy for this compound in aqueous media. Upon cooling to ambient or physiological temperatures, the compound is likely to precipitate out of solution, leading to inaccurate concentrations and potential experimental artifacts.

Q4: Are there any immediate steps I can take to improve solubility without significantly altering my experimental conditions?

A4: A simple initial step is to decrease the particle size of the solid compound by micronization, which increases the surface area available for solvation and can improve the dissolution rate.[7] However, this does not change the thermodynamic solubility limit. For a more robust solution, you will likely need to employ one of the formulation strategies detailed in the troubleshooting guides below.

Troubleshooting Guides: Enhancing Aqueous Solubility

This section provides detailed troubleshooting strategies with step-by-step protocols to overcome the solubility limitations of this compound.

Strategy 1: Co-solvency

Principle: Co-solvency is a powerful technique that involves adding a water-miscible organic solvent to the aqueous medium.[3] The co-solvent reduces the polarity of the overall solvent system, thereby decreasing the interfacial tension between the aqueous phase and the hydrophobic solute and enhancing its solubility.[]

When to Use: This method is ideal for preparing stock solutions and for in vitro assays where the presence of a small percentage of an organic solvent is tolerable.

dot

Co_solvency_Mechanism cluster_0 Aqueous Medium cluster_1 Aqueous Medium with Co-solvent H2O_1 H₂O Compound This compound H2O_1->Compound Poor Interaction H2O_2 H₂O H2O_2->Compound H2O_3 H₂O H2O_3->Compound Compound_sol This compound CoSolvent_1 Co-solvent CoSolvent_1->Compound_sol Improved Interaction CoSolvent_2 Co-solvent CoSolvent_2->Compound_sol H2O_4 H₂O H2O_4->Compound_sol H2O_5 H₂O H2O_5->Compound_sol

Caption: Mechanism of Co-solvency.

  • Select Co-solvents: Choose a panel of biocompatible, water-miscible organic solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Stock Solutions:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in each of the selected co-solvents to create a high-concentration stock solution (e.g., 10-50 mM).

  • Determine Maximum Tolerated Co-solvent Concentration:

    • In your aqueous buffer of choice, prepare a series of dilutions of each co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

    • Observe for any signs of turbidity or precipitation in your experimental system (e.g., cell culture, enzyme assay) to determine the highest concentration of each co-solvent that does not interfere with the assay.

  • Solubility Assessment:

    • Prepare saturated solutions of this compound in the aqueous buffer containing the maximum tolerated concentration of each co-solvent.

    • Equilibrate the solutions for 24 hours at a constant temperature.

    • Centrifuge the samples to pellet any undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Co-solventTypical Starting Concentration (v/v)Notes
DMSO0.1 - 1%Widely used, but can have cellular effects at higher concentrations.
Ethanol1 - 5%Generally well-tolerated in many biological systems.
Propylene Glycol1 - 10%A common vehicle for parenteral formulations.
PEG 4001 - 20%Low toxicity and often used in oral and parenteral formulations.
Strategy 2: pH Adjustment

When to Use: This method is effective if the desired experimental pH is acidic and if the compound is stable at that pH. It is crucial to ensure that the pH change does not adversely affect the biological system or the stability of the compound.

dot

pH_Adjustment_Mechanism cluster_0 Neutral pH cluster_1 Acidic pH Compound_neutral This compound (Less Soluble) Compound_protonated Protonated this compound (More Soluble Salt) Compound_neutral->Compound_protonated Protonation of Oxazole Nitrogen H_plus H⁺

Caption: pH-Dependent Solubilization.

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Determine Compound Stability:

    • Dissolve a small amount of this compound in each buffer.

    • Incubate the solutions at the desired experimental temperature for a defined period (e.g., 24 hours).

    • Analyze the samples at different time points by HPLC to check for any degradation of the compound.

  • Measure Solubility:

    • Add an excess amount of the compound to each buffer for which it was found to be stable.

    • Equilibrate the samples for 24 hours with constant agitation.

    • Centrifuge to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant.

  • Plot Solubility vs. pH: Create a graph of solubility as a function of pH to identify the optimal pH range for solubilization.

Strategy 3: Use of Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly water-soluble "guest" molecules, like this compound, forming an inclusion complex.[12] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[13]

When to Use: This is an excellent method for a wide range of applications, including in vitro and in vivo studies, as cyclodextrins are generally well-tolerated and can improve bioavailability.[14]

dot

Cyclodextrin_Inclusion cluster_1 Inclusion Complex Compound This compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity)

Caption: Cyclodextrin Inclusion Complex Formation.

  • Select a Cyclodextrin: Common cyclodextrins used for solubilization include:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD) HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM).

    • Add an excess amount of this compound to each solution.

    • Equilibrate the samples for 24-48 hours at a constant temperature.

    • Centrifuge and analyze the supernatant to determine the concentration of the dissolved compound.

  • Plot Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency and the stoichiometry of the inclusion complex.

  • Preparation of the Complexed Formulation:

    • Based on the phase solubility diagram, determine the required concentration of cyclodextrin to achieve the desired concentration of your compound.

    • Dissolve the cyclodextrin in the aqueous buffer first.

    • Gradually add the this compound while stirring until it is fully dissolved.

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower cost, but also lower aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and a good safety profile.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and is often used in injectable formulations.

Summary of Troubleshooting Strategies

StrategyAdvantagesDisadvantagesBest For
Co-solvency Simple, effective for high concentrations.Potential for solvent toxicity/interference in assays.High-concentration stock solutions, in vitro screening.
pH Adjustment Can be very effective for ionizable compounds.Limited to a specific pH range; potential for compound instability.Experiments in acidic conditions where the compound is stable.
Cyclodextrins High solubilization capacity, good safety profile, can improve bioavailability.Can be more expensive; potential for interactions with other formulation components.A wide range of in vitro and in vivo applications.

Conclusion

Overcoming the solubility challenges of this compound in aqueous media is achievable through systematic formulation development. By understanding the underlying principles of co-solvency, pH adjustment, and cyclodextrin complexation, researchers can select and optimize the most appropriate strategy for their specific experimental needs. This guide provides a framework for a logical and efficient approach to successfully solubilizing this and other poorly water-soluble compounds.

References

Technical Support Center: Optimization of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for optimizing this valuable synthetic building block. Here, we address common challenges in a direct question-and-answer format, grounding our recommendations in established chemical principles and field-proven experience.

I. Introduction to the Synthesis

This compound is a substituted oxazole that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[] The most common and robust method for constructing the 2,5-dimethyl-4-substituted oxazole core is the Robinson-Gabriel synthesis .[2][3] This reaction involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone intermediate.[2][4]

The typical starting material for this specific target is 3-(acetylamino)-2-butanone, which undergoes intramolecular cyclization to form the oxazole ring. Subsequent functional group manipulation, if necessary, yields the target alcohol. While the synthesis appears straightforward, achieving high yield and purity requires careful control over reaction conditions. This guide will help you navigate the potential pitfalls.

II. Troubleshooting and Optimization Guide (Q&A Format)

This section directly addresses the most common issues encountered during the synthesis.

Issue 1: Low Overall Yield

Question: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem that can originate from the initial cyclization step or subsequent purification. Let's break down the primary causes.

A) Incomplete Cyclodehydration Reaction

The core of the synthesis is the Robinson-Gabriel cyclization. If this step is inefficient, the overall yield will inherently be poor.

  • Causality: The cyclization requires a strong dehydrating agent to drive the reaction to completion. Insufficiently acidic or non-anhydrous conditions can lead to a stalled reaction. Historically, concentrated sulfuric acid was used, but a variety of other agents are now common.[2]

  • Solutions & Rationale:

    • Verify Reagent Quality: Ensure your cyclodehydrating agent (e.g., phosphorus pentoxide, polyphosphoric acid, thionyl chloride) is fresh and has been stored under anhydrous conditions.[2][5] Moisture will quench these reagents and inhibit the reaction.

    • Optimize Reaction Temperature & Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material (2-acylamino-ketone) is still present after the expected reaction time, consider incrementally increasing the temperature or extending the duration.[6] However, be aware that excessive heat can lead to side product formation.

    • Screen Dehydrating Agents: If yield remains low, consider screening alternative cyclodehydrating agents. Polyphosphoric acid (PPA) or Eaton's reagent can be effective alternatives to sulfuric acid, sometimes offering cleaner reactions.[2]

B) Side Product Formation

  • Causality: Competing reactions can consume your starting material or intermediate, reducing the yield of the desired oxazole. While the Robinson-Gabriel synthesis is generally robust, side reactions can occur under non-optimized conditions.

  • Solutions & Rationale:

    • Control Temperature: As mentioned, excessive heat can cause decomposition or polymerization of starting materials and products. Maintain a consistent and optimized temperature throughout the reaction.

    • Analyze Crude Product: Before extensive purification, analyze a small sample of your crude reaction mixture by NMR or LC-MS. Identifying the structure of major byproducts can provide clues about the unwanted reaction pathway and help you adjust conditions to minimize it.[7]

C) Product Loss During Workup and Purification

  • Causality: The target molecule, this compound, has polar hydroxyl and oxazole functional groups. This can lead to issues during aqueous workup and chromatographic purification.

  • Solutions & Rationale:

    • Optimize Extraction: During the aqueous workup, ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions to maximize the recovery of your product from the aqueous layer.

    • Careful Chromatography: The polar nature of the product may cause it to streak or be retained on a silica gel column. Use a solvent system with an appropriate polarity (e.g., hexanes/ethyl acetate with a gradient of ethyl acetate). Adding a small amount of a polar co-solvent like methanol may be necessary. Ensure your silica gel is of good quality.[6]

Issue 2: Reaction Fails to Proceed or Stalls

Question: I've set up the Robinson-Gabriel cyclization, but TLC analysis shows only starting material, even after several hours. What's wrong?

Answer: A non-starter reaction almost always points to a fundamental issue with one of the three core components: the starting material, the catalyst/reagent, or the reaction conditions.

  • Causality & Troubleshooting Steps:

    • Reagent Inactivity: The most common culprit is the dehydrating agent. Strong acids like H₂SO₄ are hygroscopic, and older bottles of reagents like POCl₃ or SOCl₂ can degrade.[2][4]

      • Action: Use a freshly opened bottle of the dehydrating agent or purify/re-standardize your existing stock if possible.

    • Purity of Starting Material: Ensure the 2-acylamino-ketone precursor is pure. Impurities from its synthesis can interfere with the cyclization.

      • Action: Confirm the purity of your starting material by NMR and melting point analysis. If necessary, recrystallize or chromatograph it before use.

    • Insufficient Temperature: Some cyclizations require a significant activation energy.

      • Action: Ensure your reaction is reaching the target temperature. Use a calibrated thermometer and ensure efficient stirring. If literature suggests reflux, ensure a steady reflux is maintained.[6]

    • Solvent Issues: The solvent must be anhydrous and compatible with the chosen dehydrating agent.

      • Action: Use freshly dried, anhydrous solvents. For instance, if using a reagent sensitive to protic solvents, ensure your reaction is free of water and alcohols.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_solutions Corrective Actions start Low Yield or Stalled Reaction check_sm Verify Purity of Starting Materials & Reagents start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_sm->check_conditions Pure purify_sm Purify/Replace Starting Materials check_sm->purify_sm Impure analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) check_conditions->analyze_crude Optimal optimize_cond Adjust Temp/Time/ Screen Solvents check_conditions->optimize_cond Sub-optimal screen_reagents Screen Alternative Dehydrating Agents analyze_crude->screen_reagents Incomplete Conversion optimize_workup Optimize Workup & Purification Protocol analyze_crude->optimize_workup Complex Mixture/ Side Products

Caption: A logical workflow for troubleshooting synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Robinson-Gabriel synthesis for my target molecule?

A1: The reaction proceeds via a two-step acid-catalyzed mechanism: enolization followed by cyclodehydration.

  • Protonation & Enolization: The ketone carbonyl of the 2-acylamino-ketone is protonated by the acid catalyst. This facilitates tautomerization to the enol form.

  • Intramolecular Cyclization: The amide carbonyl oxygen acts as a nucleophile, attacking the enol double bond to form a five-membered oxazoline intermediate.

  • Dehydration: A molecule of water is eliminated from the oxazoline intermediate, driven by the formation of the stable, aromatic oxazole ring.

G start 2-Acylamino-ketone enol Enol Intermediate start->enol H+, Tautomerization oxazoline Oxazoline Intermediate enol->oxazoline Intramolecular Nucleophilic Attack product Oxazole Product oxazoline->product -H2O (Dehydration)

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

Q2: Are there alternative synthetic routes I should consider?

A2: Yes, while the Robinson-Gabriel method is common for this substitution pattern, other methods for oxazole synthesis exist.[8] For different substitution patterns, the Van Leusen oxazole synthesis , which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is very powerful.[6][9] Another alternative is the Fischer oxazole synthesis from cyanohydrins and aldehydes.[10] However, for the 2,5-dimethyl-4-substituted pattern, the Robinson-Gabriel approach starting from 3-(acetylamino)-2-butanone is often the most direct.[5]

Q3: How do I best purify the final product, this compound?

A3: Purification is best achieved by flash column chromatography on silica gel.[11][12]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact gradient should be determined by TLC analysis.

  • Monitoring: Use a UV lamp (254 nm) to visualize the spots on the TLC plate. The aromatic oxazole ring should be UV active. Staining with potassium permanganate can also be used to visualize the alcohol.

IV. Optimized Baseline Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent quality.

Synthesis of this compound

Step 1: Cyclodehydration of 3-(Acetylamino)-2-butanone

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add concentrated sulfuric acid (H₂SO₄, 2.0 equivalents).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add 3-(acetylamino)-2-butanone (1.0 equivalent) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxazole intermediate.

Note: The intermediate from this step is often 4-acetyl-2,5-dimethyloxazole, which requires a subsequent reduction step to obtain the target alcohol. Alternatively, a precursor leading directly to the hydroxymethyl group can be used.

Step 2: Reduction to this compound

  • Setup: Dissolve the crude intermediate from Step 1 in an anhydrous solvent like methanol or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C. Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor by TLC until the starting ketone has been completely converted to the more polar alcohol.

  • Workup & Purification: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are dried, concentrated, and the resulting crude product is purified by flash column chromatography as described in the FAQ section.

Table of Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Cyclodehydration Agent H₂SO₄, PPA, POCl₃H₂SO₄ is effective and inexpensive. PPA can lead to cleaner reactions. POCl₃ is also a strong dehydrating agent.[2]
Reaction Temperature 60-100 °CTemperature is catalyst-dependent. Monitor by TLC to avoid decomposition.
Solvent Neat or high-boiling inert solventMany Robinson-Gabriel reactions are run neat with the acid catalyst.[3]
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reagent for reducing the ketone without affecting the oxazole ring.
Purification Method Flash Column ChromatographyEssential for removing unreacted starting materials and byproducts.[11]

V. References

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. Retrieved from 6

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Reaction Conditions.[a]. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Substituted oxazoles through a Robinson–Gabriel‐type reaction. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Validating a Novel Synthesis Route for (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Retrieved from 5

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from --INVALID-LINK--

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles. Retrieved from --INVALID-LINK--

  • Organic Letters. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from --INVALID-LINK--

  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Oxazole. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Gabriel synthesis troubleshooting : r/Chempros. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. Retrieved from 7

  • BOC Sciences. (n.d.). CAS 92901-94-5 this compound. Retrieved from --INVALID-LINK--

References

Degradation pathways of the oxazole ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Chemistry. As a Senior Application Scientist, I've designed this guide to provide researchers, medicinal chemists, and drug development professionals with in-depth, practical insights into the stability of the oxazole ring. This resource moves beyond simple protocols to explain the 'why' behind the 'how,' helping you anticipate, troubleshoot, and manage the inherent instability of this important heterocyclic scaffold under both acidic and basic conditions.

Section 1: Core Concepts of Oxazole Stability (FAQs)

This section addresses fundamental questions regarding the chemical behavior of the oxazole ring.

Q1: What are the primary factors that make the oxazole ring susceptible to degradation?

The stability of the oxazole ring is a delicate balance of its aromaticity and the electronic properties of its constituent heteroatoms.[1][2] While thermally stable, the ring's aromatic character is weaker than that of thiazoles, for instance.[1] The key vulnerability lies in the electron distribution: the electronegative oxygen and nitrogen atoms create an electron-deficient ring system, particularly at the C2 and C5 positions, making it susceptible to nucleophilic attack.[1][3] The most significant factor is the acidity of the proton at the C2 position (pKa ≈ 20), which can be abstracted under basic conditions, initiating ring cleavage.[1] Conversely, the basicity of the nitrogen atom (pKa of conjugate acid ≈ 0.8) allows for protonation under acidic conditions, which activates the ring for nucleophilic attack.[1][4]

Q2: How do substituents on the oxazole ring influence its stability?

Substituents play a critical role in modulating the electronic landscape of the oxazole ring and, consequently, its stability.

  • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or cyano groups, can increase the acidity of the C2 proton, making the ring more susceptible to base-mediated degradation. However, if an EWG is placed at the C4 position, it can facilitate nucleophilic attack at the C2 position.[3]

  • Electron-Donating Groups (EDGs): EDGs, such as alkyl or alkoxy groups, can increase the electron density of the ring, making it more stable towards nucleophilic attack. They can, however, activate the ring towards electrophilic substitution, which typically occurs at the C4 or C5 position.[5]

Table 1: Influence of Substituents on Oxazole Ring Stability

Substituent TypePositionEffect on StabilityRationale
Electron-WithdrawingC2, C5DecreasedIncreases acidity of ring protons, facilitating deprotonation.
Electron-DonatingAnyIncreasedIncreases electron density, reducing susceptibility to nucleophilic attack.
HalogensC2VariableCan act as a leaving group for nucleophilic aromatic substitution.[3]
Bulky GroupsNear reactive sitesIncreasedCan provide steric hindrance, protecting the ring from nucleophilic attack.

Section 2: Troubleshooting Degradation Under Acidic Conditions

Q3: I'm observing significant degradation of my oxazole-containing compound during an acidic workup. What is the likely mechanism?

This is a common issue. Under acidic conditions, the pyridine-like nitrogen atom at the 3-position of the oxazole ring becomes protonated.[3][6] This protonation enhances the electron-deficient nature of the ring, making it highly susceptible to nucleophilic attack by water or other nucleophiles present in your reaction mixture.[6] The attack, typically at the C2 or C5 position, leads to hydrolytic cleavage of the ring. Oxazoles are generally more resistant to acids than furans but less so than pyridines.[1][2]

Q4: My LC-MS analysis shows unexpected peaks after treating my oxazole with acid. What are the common degradation products?

The acid-catalyzed hydrolysis of the oxazole ring typically leads to the formation of an α-acylamino ketone or related open-chain structures. For example, the hydrolysis of a 2,5-disubstituted oxazole would yield the corresponding α-acylamino ketone. It's also possible to observe further degradation of this initial product, depending on the reaction conditions and the nature of the substituents. In some cases, selective cleavage of the oxazole moiety in more complex molecules can occur under mild acidic conditions, yielding 3-amino-4-hydroxycoumarins from noviosylcoumarin antibiotics, for instance.[7]

Diagram 1: Acid-Catalyzed Degradation Pathway of a 2,5-Disubstituted Oxazole

Acid_Catalyzed_Degradation Oxazole 2,5-Disubstituted Oxazole ProtonatedOxazole Protonated Oxazole Oxazole->ProtonatedOxazole + H⁺ Intermediate Tetrahedral Intermediate ProtonatedOxazole->Intermediate + H₂O RingOpened Ring-Opened Intermediate Intermediate->RingOpened Ring Opening Product α-Acylamino Ketone RingOpened->Product Tautomerization & -H⁺

Caption: Acid-catalyzed hydrolysis of the oxazole ring.

Q5: How can I minimize or prevent acid-catalyzed degradation of my oxazole compound?

Here are several strategies to mitigate acid-catalyzed degradation:

  • Use Milder Acids: If possible, switch to weaker acids for pH adjustment or catalysis.

  • Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry, as water is the primary nucleophile in hydrolysis.[6]

  • Lower Temperatures: Perform acidic workups at low temperatures (e.g., 0 °C) to slow down the rate of hydrolysis.

  • Minimize Exposure Time: Reduce the time your compound is in contact with the acidic medium.

  • Protecting Groups: For multi-step syntheses where the oxazole ring needs to endure harsh acidic conditions, consider the use of protecting groups, although this is more common for protection against bases.

  • Late-Stage Oxazole Formation: If feasible, redesign your synthetic route to form the oxazole ring in one of the final steps, avoiding exposure to harsh reagents.[6]

Section 3: Troubleshooting Degradation Under Basic Conditions

Q6: My oxazole is degrading in the presence of a base. What is the degradation pathway?

Base-mediated degradation is often more rapid and complex than acid-catalyzed degradation. The primary mechanism involves the deprotonation of the most acidic proton on the oxazole ring, which is at the C2 position.[6] This generates a reactive intermediate that can undergo ring-opening to form an isocyanoenolate.[6] This highly reactive intermediate can then participate in various subsequent reactions, leading to a mixture of products.

Diagram 2: Base-Catalyzed Degradation Pathway of an Oxazole

Base_Catalyzed_Degradation Oxazole Oxazole Deprotonated C2-Anion Oxazole->Deprotonated + Base, - H⁺ RingOpened Isocyanoenolate Deprotonated->RingOpened Ring Opening Products Various Products RingOpened->Products Further Reactions

Caption: Base-catalyzed ring opening of the oxazole moiety.

Q7: What are the typical byproducts of base-mediated oxazole degradation?

The isocyanoenolate intermediate formed upon ring-opening is a potent nucleophile and can react with various electrophiles in the reaction mixture. This can lead to a complex array of side products that are often difficult to separate and characterize. If the reaction is not performed under strictly anhydrous conditions, hydrolysis of the isocyanide can lead to the formation of amines and other related compounds.

Q8: What strategies can I employ to avoid base-catalyzed degradation, especially during reactions at other sites of the molecule?

Preventing base-catalyzed degradation is crucial, particularly when performing reactions that require basic conditions, such as metalation for further functionalization.

  • Use of Protecting Groups: This is the most effective strategy. Protecting the C2 position prevents the initial deprotonation event. The triisopropylsilyl (TIPS) group is a commonly used and effective protecting group for this purpose.[6][8]

  • Milder Bases: If possible, use non-nucleophilic, sterically hindered bases.

  • Low Temperatures: Perform reactions at very low temperatures (e.g., -78 °C) to minimize the rate of degradation.[6]

  • Strictly Anhydrous Conditions: The presence of water can lead to rapid and irreversible hydrolysis of intermediates.

  • Careful Stoichiometry: Use the minimum required amount of base to avoid excess base that can promote degradation.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to oxazole stability.

Protocol 1: Forced Degradation Study of an Oxazole-Containing Compound by HPLC

This protocol outlines a typical forced degradation study to assess the stability of an oxazole-containing drug substance, in accordance with ICH guidelines.[9]

1. Materials and Reagents:

  • Oxazole-containing compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV or PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution to a working concentration of approximately 100 µg/mL.

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for 2-8 hours. At various time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Keep at room temperature for 1-4 hours. At intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 2-8 hours. At intervals, withdraw an aliquot and dilute to the working concentration.

  • Thermal Degradation: Store the solid compound and a solution of the compound at 60°C for 24-48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.

4. HPLC Analysis:

  • Mobile Phase: A typical starting point is a gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of the parent compound and use a PDA detector to screen for degradation products with different chromophores.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

  • Calculate the percentage degradation.

  • For identification of degradation products, collect fractions and analyze by LC-MS/MS.[10][11]

Protocol 2: Protection of the Oxazole C2-Position with a TIPS Group

This protocol describes a general procedure for the protection of the C2 position of an oxazole to prevent base-mediated degradation.[6]

1. Materials and Reagents:

  • Oxazole substrate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropylsilyl chloride (TIPSCl)

  • Inert atmosphere (argon or nitrogen)

  • Dry ice/acetone bath

2. Procedure:

  • Under an inert atmosphere, dissolve the oxazole substrate in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.1 equivalents) to the cooled solution.

  • Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Add TIPSCl (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 5: Practical Storage and Handling

To ensure the long-term integrity of your oxazole-containing compounds, follow these practical guidelines:

  • Temperature: Store compounds at low temperatures, preferably at -20°C for long-term storage, to minimize thermal degradation.[12]

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially for compounds with electron-rich substituents.[12]

  • Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil to prevent photolytic degradation.[12]

  • Moisture: Store in a desiccator or a dry box to prevent hydrolysis.

  • pH: When preparing solutions, use buffered systems if possible, and avoid strongly acidic or basic conditions unless required for a specific application.

By understanding the underlying chemistry of oxazole degradation and implementing these practical troubleshooting and preventative strategies, you can significantly improve the success of your research and development efforts involving this versatile heterocyclic scaffold.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is structured to address specific challenges you may encounter during the synthesis, purification, and handling of this important oxazole derivative.

I. Synthesis Troubleshooting Guide: Robinson-Gabriel Approach

The Robinson-Gabriel synthesis is a robust and common method for the preparation of oxazoles from 2-acylamino-ketones.[1][2][3] For the synthesis of this compound, a plausible precursor is N-(1-hydroxy-2-oxopentan-3-yl)acetamide. The final step involves an acid-catalyzed cyclodehydration.

Below is a troubleshooting guide formatted in a question-and-answer style to address potential issues during this synthesis.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield in the cyclodehydration step?

Answer:

Low yields in the Robinson-Gabriel synthesis of this compound can be attributed to several factors, primarily related to the starting material quality, reaction conditions, and work-up procedure.

1. Purity and Stability of the Starting Material:

  • Incomplete Acylation: The precursor, N-(1-hydroxy-2-oxopentan-3-yl)acetamide, must be of high purity. Incomplete acylation of the corresponding amino alcohol will result in unreacted starting material, complicating purification and lowering the yield.

  • Side Reactions of the Acylamino Ketone: Acylamino ketones can undergo side reactions under strongly acidic or basic conditions. It is crucial to handle the precursor under neutral or mildly acidic conditions prior to the cyclodehydration step.

2. Inefficient Dehydration:

  • Choice of Dehydrating Agent: The choice and concentration of the dehydrating agent are critical. While concentrated sulfuric acid is a classic choice, it can sometimes lead to charring and side product formation.[3] Polyphosphoric acid (PPA) is often a milder and more effective alternative.

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material and product. A typical temperature range for this cyclization is 80-120°C. Reaction time should be optimized by monitoring the reaction progress using Thin Layer Chromatography (TLC).

3. Product Degradation:

  • Oxazole Ring Stability: The oxazole ring is generally stable but can be susceptible to cleavage under harsh acidic or oxidative conditions. Prolonged exposure to strong acids at high temperatures should be avoided.[4]

  • Work-up Procedure: During the aqueous work-up, it is important to neutralize the acidic reaction mixture promptly and gently, preferably by pouring the cooled reaction mixture into a slurry of ice and a weak base like sodium bicarbonate.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_sm->start Impure: Re-purify or Re-synthesize optimize_dehydration Optimize Dehydration Conditions check_sm->optimize_dehydration Purity Confirmed refine_workup Refine Work-up Protocol optimize_dehydration->refine_workup Yield Still Low end_goal Improved Yield optimize_dehydration->end_goal Yield Improved refine_workup->start No Improvement refine_workup->end_goal Yield Improved

Caption: A decision-making workflow for troubleshooting low reaction yields.

Question 2: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are the likely side products?

Answer:

The formation of multiple byproducts is a common issue. Understanding their potential origin is key to mitigating their formation.

Potential Side Products and Their Origins:

Side ProductPotential OriginMitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient heating, short reaction time, or a weak dehydrating agent.Optimize reaction temperature and time. Consider a stronger dehydrating agent.
Polymerization/Charring Harsh reaction conditions (e.g., excessively high temperature or overly concentrated acid).Use a milder dehydrating agent like PPA. Lower the reaction temperature and monitor closely.
Ring-Opened Products Hydrolysis of the oxazole ring during aqueous work-up, especially if the acidic solution is not neutralized quickly.Perform the work-up at low temperatures and neutralize the acid promptly.
Isomeric Oxazoles If the starting material has isomeric impurities, these can lead to the formation of isomeric oxazoles.Ensure the purity of the starting 2-acylamino-ketone.

Question 3: The purification of the final product by column chromatography is challenging due to its polarity. What is an effective purification strategy?

Answer:

This compound is a polar molecule due to the hydroxymethyl group, which can lead to tailing and poor separation on silica gel.

Recommended Purification Protocol:

  • Initial Work-up: After neutralizing the reaction mixture, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Use silica gel (230-400 mesh). For highly polar compounds that streak, consider using alumina (neutral or basic) or a reversed-phase silica gel.[5]

    • Eluent System: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

      • Normal Phase (Silica/Alumina): Begin with a mixture of hexane/ethyl acetate (e.g., 1:1) and gradually increase the proportion of ethyl acetate. If the compound still adheres strongly, a mixture of dichloromethane/methanol (e.g., 98:2 to 95:5) can be effective. Adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can help to reduce tailing for basic compounds on silica gel.

      • Reversed Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can further enhance its purity.

Troubleshooting Poor Separation in Column Chromatography:

IssueCauseSolution
Tailing of the product spot The polar hydroxymethyl group interacts strongly with the acidic silanol groups on the silica gel surface.Add a small amount of triethylamine or methanol to the eluent to cap the active sites on the silica. Alternatively, use neutral alumina.
Co-elution with impurities Similar polarity of the product and impurities.Use a shallower gradient during elution to improve resolution. Try a different solvent system or stationary phase (e.g., reversed-phase).
Product seems stuck on the column The compound is too polar for the chosen eluent system.Switch to a more polar solvent system, such as dichloromethane/methanol.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration is advisable.

Q2: Is this compound stable to common reaction conditions?

A2: The oxazole ring is generally stable to mild acidic and basic conditions at room temperature. However, it can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. The hydroxymethyl group can be oxidized under standard oxidizing conditions. The oxazole ring itself can also be oxidized by strong oxidizing agents like potassium permanganate, leading to ring cleavage.[2] It is relatively stable to reduction.[3]

Q3: What are the key safety precautions to take when handling this compound?

A3: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q4: Can I use other methods to synthesize this compound?

A4: Yes, other methods for oxazole synthesis could potentially be adapted. The Van Leusen oxazole synthesis, for instance, is a versatile method for preparing substituted oxazoles and could be a viable alternative.[6]

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson-Gabriel Synthesis

This protocol is a representative procedure based on the principles of the Robinson-Gabriel synthesis.[1][2]

Step 1: Synthesis of N-(1-hydroxy-2-oxopentan-3-yl)acetamide (Precursor)

  • To a solution of 3-amino-4-hydroxypentan-2-one hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine (2.2 equivalents) at 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure precursor.

Step 2: Cyclodehydration to this compound

  • To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the starting material), add N-(1-hydroxy-2-oxopentan-3-yl)acetamide (1 equivalent).

  • Heat the reaction mixture to 100-120 °C with stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir until the PPA is dissolved and the solution is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in the purification section.

Synthesis and Purification Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclodehydration start_precursor 3-amino-4-hydroxypentan-2-one HCl acylation Acylation with Acetyl Chloride start_precursor->acylation workup_precursor Aqueous Work-up acylation->workup_precursor purify_precursor Column Chromatography workup_precursor->purify_precursor precursor N-(1-hydroxy-2-oxopentan-3-yl)acetamide purify_precursor->precursor start_cyclization Precursor precursor->start_cyclization cyclization Cyclodehydration with PPA start_cyclization->cyclization workup_cyclization Neutralization & Extraction cyclization->workup_cyclization purify_product Column Chromatography workup_cyclization->purify_product final_product This compound purify_product->final_product

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Oxazole Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Robinson–Gabriel synthesis. Retrieved from --INVALID-LINK--

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from --INVALID-LINK--

  • Wikiwand. (n.d.). Robinson–Gabriel synthesis. Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Macmillan Group, Princeton University. (n.d.). Oxazole. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (1995). Synthesis of 3-Substituted Pentane-2,4-diones: Valuable Intermediates for Liquid Crystals. Retrieved from --INVALID-LINK--

  • The Journal of Organic Chemistry. (1987). .alpha.-Acylamino radical cyclizations: application to the synthesis of (-)-swainsonine. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (1984). .alpha.-Acylamino radical cyclizations: syntheses of isoretronecanol. Retrieved from --INVALID-LINK--

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from --INVALID-LINK--

  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stabilizing 5-Hydroxyoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for addressing a critical challenge in modern chemistry: the inherent instability of 5-hydroxyoxazole derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a guide grounded in mechanistic understanding and practical, field-tested solutions. The following troubleshooting guides and FAQs are designed to empower you to diagnose instability issues, implement effective preventative measures, and ensure the integrity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: I've just synthesized a 5-hydroxyoxazole derivative, and it seems to be rapidly decomposing in solution. What is happening at the molecular level?

A1: The core issue with 5-hydroxyoxazole derivatives is their existence in a delicate tautomeric equilibrium. The aromatic 5-hydroxyoxazole (the enol form) can readily tautomerize to its non-aromatic keto form, known as an oxazolone or azlactone.[1] While the 5-hydroxyoxazole form is aromatic and generally more stable, the equilibrium can be shifted, particularly in the presence of base.[1]

The resulting oxazolone is significantly more susceptible to nucleophilic attack, especially by water, leading to rapid hydrolytic ring-opening.[1][2][3] If your derivative also contains a carboxylic acid group at the C4 position, the ring-opened intermediate can subsequently undergo facile decarboxylation (loss of CO₂), leading to further degradation.[1][3] This cascade of reactions is often the primary reason for the observed instability.

G cluster_degradation Degradation Pathways Hydroxyoxazole 5-Hydroxyoxazole (Aromatic, More Stable) Oxazolone Oxazolone / Azlactone (Keto-form, Reactive) Hydroxyoxazole->Oxazolone RingOpened Hydrolytic Ring-Opening (via Nucleophilic Attack) Oxazolone->RingOpened H₂O Decarboxylation Decarboxylation (if C4-COOH is present) RingOpened->Decarboxylation Loss of CO₂

References

Technical Support Center: Method Refinement for the Alkylation of Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. Alkylated oxazoles are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present significant challenges.[1][2][3] This guide is designed to provide in-depth, field-proven insights into refining your alkylation methods, focusing on a troubleshooting and FAQ format to directly address common experimental hurdles.

Troubleshooting Guide: A-Q&A Approach

This section tackles the most frequent and challenging issues encountered during oxazole alkylation. Each answer provides a mechanistic explanation and actionable solutions to get your reaction back on track.

Q1: My C2-alkylation reaction has stalled, showing low conversion of the starting material. What are the likely causes and solutions?

Answer: Low conversion in a deprotonation-alkylation sequence at the C2 position of an oxazole typically points to one of three areas: inefficient deprotonation, degradation of the organometallic intermediate, or a non-reactive electrophile.

Causality & Diagnosis:

The C2 proton of an oxazole is the most acidic, with a pKa of approximately 20, making it the primary site for deprotonation by strong bases.[4][5] However, the resulting 2-lithiooxazole is often unstable and can exist in equilibrium with a ring-opened isocyanoenolate intermediate.[6][7] This instability is a critical failure point.

Solutions & Refinements:

  • Verify Base Activity & Stoichiometry: Organolithium reagents like n-BuLi are highly sensitive to air and moisture. Use a freshly titrated or purchased solution. Ensure you are using at least 1.05-1.1 equivalents to account for any trace impurities.

  • Optimize Deprotonation Conditions:

    • Temperature is Critical: The deprotonation must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath), to minimize the decomposition of the 2-lithiooxazole intermediate.[8]

    • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle.

  • Assess Electrophile Reactivity:

    • Not all electrophiles are created equal. Highly reactive electrophiles like primary alkyl iodides or activated bromides (allylic, benzylic) are ideal.

    • For less reactive electrophiles (e.g., secondary alkyl halides), consider converting the lithiated oxazole to a more reactive organocuprate or performing a metal-catalyzed cross-coupling reaction on a 2-halooxazole as an alternative strategy.[8]

Q2: My reaction is producing a mixture of N-alkylated and C2-alkylated products. How can I improve the regioselectivity for C2-alkylation?

Answer: The competition between C-alkylation and N-alkylation is a classic challenge governed by the principles of kinetic versus thermodynamic control and the nature of the organometallic intermediate.

Mechanistic Insight:

The nitrogen at the 3-position is a nucleophilic site (a "pyridine-type" nitrogen) and can be directly alkylated to form a quaternary oxazolium salt.[5][6] This is often the kinetically favored pathway, especially with reactive alkylating agents. C2-alkylation requires the formation of a C2-anion, which is a distinct, thermodynamically driven pathway.

Strategies for Controlling Regioselectivity:

  • Pre-form the C2-Anion: The most robust strategy is to ensure complete deprotonation before adding the electrophile. Add a strong, non-nucleophilic base (e.g., LDA or LiTMP) at -78 °C and allow it to stir for 30-60 minutes to ensure the formation of the 2-lithiooxazole. Then, add the electrophile slowly at the same low temperature. This separates the deprotonation and alkylation steps, heavily favoring the C2 pathway.

  • Choice of Base: Sterically hindered bases like Lithium Diisopropylamide (LDA) are often superior to n-BuLi for selective deprotonation, as they are less likely to engage in nucleophilic side reactions.[9]

  • Solvent and Temperature: Aprotic, polar solvents like THF stabilize the lithiated intermediate. Maintaining a low temperature (-78 °C) is crucial to prevent equilibration or side reactions that could lead to N-alkylation upon warming.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Decision pathway: C2- vs. N-Alkylation." fontname="Arial" fontsize="10" } }

Q3: I am observing significant decomposition or ring-opening of my oxazole during the reaction. What is causing this instability?

Answer: The oxazole ring, while aromatic, is susceptible to cleavage under strongly basic or nucleophilic conditions, especially after deprotonation at the C2 position.[6][8]

Mechanism of Decomposition:

Deprotonation at C2 generates a 2-lithiooxazole, which can undergo a retro-cyclization to form an isonitrile intermediate.[7][10] This ring-opened species is often unstable and can lead to a complex mixture of byproducts upon workup, drastically reducing the yield of the desired alkylated oxazole.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. The 2-lithiooxazole is significantly more stable at -78 °C. Allowing the reaction to warm even to -40 °C can dramatically increase the rate of ring-opening.[8]

  • Rapid Trapping: Add the electrophile as soon as deprotonation is complete. Extended stirring of the 2-lithiooxazole intermediate, even at low temperatures, increases the risk of decomposition.

  • Alternative Bases: For particularly sensitive substrates, consider using lithium magnesate bases, which have been shown to deprotonate oxazoles effectively, sometimes with different stability profiles for the resulting intermediates.[10][11]

  • Careful Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid quenching with strong acids, which can also degrade the oxazole ring.[8]

dot graph TD { bgcolor="#F1F3F4"; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Stability of the 2-Lithiooxazole intermediate." fontname="Arial" fontsize="10" }

Frequently Asked Questions (FAQs)

What is the general order of proton acidity on an unsubstituted oxazole ring?

The acidity of the ring protons follows the order C2 > C5 > C4.[4][5] The C2 proton is significantly more acidic (pKa ≈ 20) due to the electron-withdrawing effect of both the adjacent oxygen and nitrogen atoms, making it the primary site for deprotonation with strong bases.

How do substituents on the oxazole ring affect the alkylation reaction?

Substituents have a profound electronic and steric influence:

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., esters, ketones) at C4 or C5 can further acidify the C2 proton, potentially allowing for the use of slightly weaker bases. However, they may also make the ring more susceptible to nucleophilic attack and ring-opening.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy) can decrease the acidity of the C2 proton, requiring stronger bases or longer deprotonation times. They generally increase the stability of the oxazole ring toward degradation.[12]

  • Steric Hindrance: Bulky substituents near the C2 position can hinder the approach of the base, slowing down the deprotonation step.

Are there milder alternatives to organolithium reagents for C2-functionalization?

Yes. If the harsh conditions of organolithium chemistry are incompatible with other functional groups in your molecule, consider these alternatives:

  • Halogenation Followed by Cross-Coupling: A robust two-step sequence involves first halogenating the C2 position (e.g., using NBS or Br₂), followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) to introduce the alkyl or aryl group. This approach offers excellent functional group tolerance.[8]

  • Direct C-H Activation: Modern methods involving transition metal catalysis (e.g., Pd, Rh, Ir) can enable the direct C-H functionalization of oxazoles, often under milder conditions than traditional deprotonation. These methods are an active area of research and offer powerful synthetic shortcuts.

Data & Protocol Reference

Table 1: Comparison of Common Bases for Oxazole C2-Deprotonation
BaseTypical SolventTemperature (°C)Key Characteristics & Considerations
n-Butyllithium (n-BuLi) THF, Diethyl Ether-78Standard, strong base. Can act as a nucleophile. Requires careful handling (pyrophoric).
Lithium Diisopropylamide (LDA) THF-78Strong, non-nucleophilic, sterically hindered base. Excellent for selective deprotonation. Typically prepared in situ.
Lithium Tetramethylpiperidide (LiTMP) THF-78Similar to LDA but even more sterically hindered. Useful for highly congested substrates.
Lithium Magnesates (e.g., Bu₃MgLi) THF-20 to RTMilder, non-pyrophoric alternative. Can offer different selectivity and stability profiles for the metalated intermediate.[10][11]
General Protocol: C2-Alkylation of an Oxazole via Lithiation

This protocol is a general guideline and must be adapted for specific substrates and scales.

Materials:

  • Substituted Oxazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Alkyl Halide (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the oxazole substrate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the oxazole in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the n-BuLi solution dropwise via syringe over 5-10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the lithiated species.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 1-3 hours. The progress can be monitored by quenching small aliquots and analyzing by TLC or GC-MS. If the reaction is sluggish, it may be allowed to warm slowly to -40 °C, but this increases the risk of decomposition.

  • Quenching: Once the reaction is complete, quench it at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

References

Technical Support Center: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Stability and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability and handling of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to the Stability of this compound

This compound is a valuable intermediate in pharmaceutical synthesis, featuring a substituted oxazole ring. While oxazoles are generally thermally stable, their aromatic character also makes them susceptible to specific degradation pathways, particularly when functionalized with a hydroxymethyl group.[1] Understanding these potential instabilities is crucial for ensuring the integrity of the compound during long-term storage and downstream applications. This guide provides practical solutions to common stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the primary modes of degradation are anticipated to be oxidation and photodegradation. The hydroxymethyl group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. The oxazole ring itself can undergo photolytic cleavage or rearrangement upon exposure to light.[1] Ring opening via hydrolysis is also a possibility under strong acidic or basic conditions.

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Recommended storage conditions are:

  • Temperature: 2-8°C. Lower temperatures will slow the rate of potential degradation reactions.

  • Light: Protect from light by storing in an amber vial or in a light-blocking outer container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q3: I've observed a change in the color of my sample from white to a yellowish tint. What could be the cause?

A3: A color change often indicates the formation of degradation products. This could be due to minor oxidation of the hydroxymethyl group or subtle changes to the oxazole ring structure. It is recommended to re-analyze the purity of the sample using a stability-indicating analytical method, such as the HPLC-UV method detailed below.

Q4: Can I store this compound in a solution?

A4: For long-term storage, it is best to store the compound as a solid. If a stock solution is required, prepare it fresh whenever possible. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store at -20°C under an inert atmosphere. Be aware that the stability in solution will be lower than in the solid state.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram after storage. Chemical degradation has occurred.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions and ensure they align with the recommendations (cool, dark, inert atmosphere). 3. If the compound was stored in solution, consider preparing fresh solutions for each use.
Decreased potency or unexpected results in subsequent reactions. The purity of the starting material has been compromised.1. Re-test the purity of the this compound using a validated analytical method. 2. If degradation is confirmed, purify the material (e.g., by recrystallization or chromatography) before use. 3. Consider performing a forced degradation study to proactively identify potential degradants that might interfere with your reaction.
Inconsistent analytical results between batches. Variability in storage and handling procedures.1. Standardize the storage and handling protocol for all batches of the compound. 2. Ensure that all users are trained on the proper handling of this air- and light-sensitive compound. 3. Implement a routine testing schedule to monitor the purity of stored material over time.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][3][4]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC-UV system

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of the solid compound to direct sunlight for 48 hours.

  • Sample Analysis: After the specified time, dilute the samples appropriately with the mobile phase and analyze by the HPLC-UV method described below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[5] The forced degradation samples from Protocol 1 should be used to demonstrate the specificity and stability-indicating nature of the method.

Visualizing Degradation and Workflow

Hypothetical Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

cluster_main cluster_products Degradation Products A This compound B Aldehyde Derivative (Oxidation) A->B Oxidation D Ring-Opened Products (Hydrolysis/Photolysis) A->D Hydrolysis or Photolysis C Carboxylic Acid Derivative (Oxidation) B->C Further Oxidation cluster_workflow Stability Assessment Workflow start Obtain this compound Sample forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating HPLC-UV Method forced_degradation->method_dev Identify Degradants method_val Validate HPLC-UV Method (ICH Guidelines) method_dev->method_val stability_study Conduct Long-Term and Accelerated Stability Studies method_val->stability_study Use Validated Method end Establish Storage Conditions and Re-test Date stability_study->end

References

Validation & Comparative

HPLC method development for separating oxazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of Oxazole Isomers

Introduction: The Oxazole Isomer Conundrum

Oxazole rings are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] From anti-inflammatory to anticancer agents, the precise three-dimensional arrangement of atoms—the isomerism—is critical. Different isomers of the same oxazole-containing molecule can exhibit vastly different potency, selectivity, and safety profiles.[1] Consequently, the ability to separate and quantify these isomers is not merely an analytical task; it is a fundamental requirement in drug discovery, development, and quality control.

However, separating isomers is one of the most significant challenges in liquid chromatography.[2] Isomers often share identical mass-to-charge ratios and similar physicochemical properties like hydrophobicity (logP) and ionization constants (pKa), making their differentiation difficult.[2][3] This guide provides a strategic framework for developing robust HPLC methods to resolve complex mixtures of oxazole isomers, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each decision.

Pillar 1: Understanding the Challenge - Types of Oxazole Isomers

The first step in any method development is to define the nature of the separation problem. For oxazoles, we are primarily concerned with two major categories of isomerism:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of functional groups on the oxazole ring or its substituents. Their physicochemical properties can be very similar, yet they often require distinct chromatographic conditions for baseline separation.

  • Stereoisomers: These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment, making them impossible to separate on standard, achiral HPLC columns.[3]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can be separated on conventional achiral columns, though optimization is often required.[3]

The type of isomerism dictates the entire chromatographic strategy. A method designed for positional isomers will invariably fail for enantiomers, and vice-versa.

Pillar 2: A Strategic Workflow for Method Development

Effective method development is a systematic process of informed decisions rather than random screening. The following workflow provides a logical progression from analyte characterization to a final, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Characterization & Strategy cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (Polarity, pKa, Chirality) IsomerType Identify Isomer Type (Positional, Enantiomer, Diastereomer) Analyte->IsomerType ModeSelection Select Initial HPLC Mode (RP, HILIC, Chiral) IsomerType->ModeSelection ColumnScreen Column Screening (e.g., C18, Phenyl, CSP) ModeSelection->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs MeOH, pH, Buffer) ColumnScreen->MobilePhaseScreen Optimization Optimize Parameters (Gradient, Temp, Flow Rate) MobilePhaseScreen->Optimization Troubleshooting Troubleshoot Issues (Peak Shape, Resolution) Optimization->Troubleshooting Validation Method Validation Optimization->Validation Troubleshooting->Optimization

Caption: A systematic workflow for HPLC method development for oxazole isomers.

Pillar 3: Comparative Analysis of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in the separation process. Here, we compare the primary techniques, their underlying principles, and their suitability for different oxazole isomer separations.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Positional Isomers

RP-HPLC separates molecules based on their hydrophobicity.[4] It is the most common starting point for separating positional isomers or diastereomers that have sufficient differences in their polarity.

  • Mechanism: Utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5] More hydrophobic analytes interact more strongly with the stationary phase and are retained longer.

  • Causality in Column Selection:

    • C18 Columns: The default choice, offering high hydrophobicity and retention for a wide range of molecules. A standard C18 column is effective for separating oxazole isomers with significant differences in alkyl substitution.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for compounds containing aromatic rings. The π-π interactions between the phenyl groups in the stationary phase and the oxazole or other aromatic moieties in the analyte can resolve positional isomers that co-elute on a C18 column.[2]

  • Mobile Phase Considerations: The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier can alter selectivity.[5] Modifying the pH of the aqueous portion of the mobile phase is crucial for ionizable oxazoles, as it affects their charge state and, consequently, their retention.[6][7]

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 20% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Injection Volume: 5 µL.

Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Isomers

When oxazole isomers are highly polar, they may exhibit poor or no retention on RP-HPLC columns. HILIC is an excellent alternative that provides robust separation for hydrophilic compounds.

  • Mechanism: HILIC uses a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent like acetonitrile.[8] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[8] The elution order is typically the reverse of RP-HPLC.

  • Causality in Column Selection:

    • Amide/Zwitterionic Phases: These columns are often preferred over bare silica due to their enhanced stability and unique selectivity.[9][10] Zwitterionic columns, in particular, offer both hydrophilic and electrostatic interactions, providing powerful separation capabilities for a wide range of polar analytes.[10]

  • Mobile Phase Considerations: A typical HILIC mobile phase consists of 50-95% acetonitrile in an aqueous buffer (e.g., ammonium formate or acetate). The buffer concentration is critical for controlling electrostatic interactions and achieving reproducible retention times.

  • Column: Zwitterionic HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 95% B, decrease linearly to 50% B over 10 minutes, hold for 3 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV or Mass Spectrometry (MS). HILIC mobile phases are highly compatible with ESI-MS.

  • Injection Volume: 2 µL.

Chiral Chromatography: The Essential Tool for Enantiomers

To separate enantiomers, a chiral environment is required. This is achieved by using a Chiral Stationary Phase (CSP).[11] Direct separation on a CSP is the most widely used approach for enantiomeric resolution.[11]

  • Mechanism: CSPs are designed to have specific three-dimensional structures that interact differently with each enantiomer. This transient formation of diastereomeric complexes leads to different retention times. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.

  • Causality in Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are exceptionally versatile and effective for separating a broad range of chiral compounds, including azoles.[12][13][14][15] The choice between different derivatives (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(4-methylbenzoate)) can dramatically alter selectivity.[16]

  • Mode of Operation: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[12][13] Normal-phase (e.g., hexane/alcohol mixtures) often provides the best resolution for many compounds.[17][18]

ChiralSeparation cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Racemic Mixture CSP_Node Chiral Selector Interaction_R Stronger Interaction (Longer Retention) CSP_Node->Interaction_R Interaction_S Weaker Interaction (Shorter Retention) CSP_Node->Interaction_S Enantiomer_R R-Isomer Enantiomer_R->CSP_Node forms transient diastereomeric complex Enantiomer_S S-Isomer Enantiomer_S->CSP_Node forms transient diastereomeric complex

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

This protocol is adapted from methods used for similar azole compounds.[14][17][18]

  • Column: Cellulose-based CSP (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).

  • Flow Rate: 0.8 mL/min.[17][18]

  • Column Temperature: 25 °C (Note: Temperature can significantly affect resolution, and lower temperatures do not always yield better results).[17][18]

  • Detection: UV at 220 nm.[17]

  • Injection Volume: 10 µL.

Supercritical Fluid Chromatography (SFC): A High-Speed, Green Alternative

SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[19] It has emerged as a powerful tool for both analytical and preparative chiral separations.[20][21]

  • Mechanism: Similar to normal-phase HPLC, but the low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for much faster separations and rapid column equilibration.[21][22] Small amounts of organic modifiers (e.g., methanol, ethanol) are added to the CO2 to modulate analyte retention and selectivity.[22]

  • Advantages:

    • Speed: Analysis times are often significantly shorter than in HPLC.[23]

    • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and less expensive than organic solvents.[21]

    • Efficiency: SFC often provides higher peak efficiency and resolution, especially for complex isomeric mixtures.[22]

Performance Comparison Guide

The selection of a method is a trade-off between resolution, speed, and applicability. The following table summarizes the performance of each technique for oxazole isomer separation.

Technique Primary Application (Oxazole Isomers) Typical Stationary Phase Key Advantages Key Limitations
RP-HPLC Positional Isomers, DiastereomersC18, Phenyl-HexylRobust, versatile, wide applicabilityPoor retention for very polar isomers; cannot separate enantiomers.
HILIC Polar Positional Isomers, DiastereomersAmide, Zwitterionic, SilicaExcellent retention for polar analytesCan have longer equilibration times; sensitive to water content in sample/mobile phase.
Chiral HPLC Enantiomers Polysaccharide-based (Cellulose, Amylose)The gold standard for enantioseparationColumns are expensive; method development can be extensive.[2]
SFC Enantiomers , Positional IsomersChiral or Achiral (Silica, etc.)Very fast, high efficiency, environmentally friendly[21][22]Requires specialized instrumentation; less suitable for highly polar, ionic compounds.[22]

Conclusion: An Integrated Approach to a Complex Problem

There is no single "best" method for separating all types of oxazole isomers. A successful strategy requires a deep understanding of the analyte's physicochemical properties and the fundamental principles of chromatography. By starting with a logical assessment of the isomer type, a researcher can select the most appropriate chromatographic mode—be it the workhorse RP-HPLC for positional isomers, the specialist HILIC for polar compounds, or the essential chiral chromatography for enantiomers. Techniques like SFC offer a powerful, high-throughput alternative that aligns with modern goals of efficiency and green chemistry. By systematically screening columns and mobile phases within the chosen mode and carefully optimizing the parameters, robust and reliable methods can be developed to unravel the complexities of oxazole isomerism, supporting the advancement of research and drug development.

References

A Comparative Guide to the Structural Validation of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Oxazole Scaffolds in Drug Discovery

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Derivatives of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, in particular, are of growing interest to researchers for their potential as therapeutic agents. The precise arrangement of atoms—their connectivity, spatial orientation, and intermolecular interactions—is what dictates a molecule's biological function. Therefore, unambiguous structural validation is not merely a procedural step; it is the bedrock upon which successful structure-activity relationship (SAR) studies and rational drug design are built.[3]

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of newly synthesized this compound derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for robust and reliable characterization. We will compare the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing the field-proven insights necessary for drug development professionals.

The Integrated Validation Workflow

The validation of a novel chemical entity is a multi-faceted process. It begins with the synthesis and purification of the target compound and proceeds through a series of analytical interrogations. Each technique provides a different piece of the structural puzzle, and their combined application provides a comprehensive and definitive picture of the molecule.

G cluster_0 Synthesis & Purification cluster_1 Structural Validation Cascade cluster_2 Final Confirmation S Synthesis of Derivative P Purification (e.g., Column Chromatography) S->P MS Mass Spectrometry (MS) P->MS Confirm Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) MS->NMR Confirm Connectivity XRAY X-ray Crystallography NMR->XRAY Confirm 3D Structure & Stereochemistry CONF Structure Validated XRAY->CONF

Caption: Integrated workflow for the synthesis and structural validation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing definitive information about the chemical environment and connectivity of atoms within the molecular framework.[4][5] For oxazole derivatives, it is indispensable for confirming the successful synthesis of the target structure and identifying its specific isomeric form.

Expertise & Causality: Why NMR is the First Step
  • Proton (¹H) NMR: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a this compound derivative, we expect to see distinct signals for the two methyl groups on the oxazole ring, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts of these protons are highly indicative of the oxazole ring's electronic structure.[6]

  • Carbon (¹³C) NMR: This provides a count of the unique carbon atoms in the molecule. For our target derivative, distinct signals will correspond to the C2, C4, and C5 carbons of the oxazole ring, the two methyl carbons, and the methanol carbon, confirming the core carbon skeleton.[7]

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR techniques are employed to establish definitive correlations. A COSY experiment will show correlations between coupled protons, while HSQC and HMBC will link protons to the carbons they are directly attached to or are 2-3 bonds away from, respectively. This allows for the unambiguous assignment of every signal and piecing together the molecule's connectivity.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. It must dissolve the sample without containing interfering signals in the regions of interest. Deuterated solvents are used to avoid a large solvent signal in the ¹H NMR spectrum.

    • Procedure: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like hydroxyls.

  • Instrument Setup:

    • Rationale: The spectrometer frequency (e.g., 400 MHz) determines the resolution of the spectrum. Higher frequencies provide better signal dispersion.

    • Procedure: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • Data Acquisition:

    • Rationale: Standard acquisition parameters are usually sufficient, but may need optimization based on sample concentration.

    • Procedure: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For the ¹³C spectrum, a proton-decoupled experiment is standard to produce sharp singlets for each carbon.[7] If required, proceed with 2D NMR experiments.

  • Data Processing:

    • Rationale: Fourier transformation converts the raw data (Free Induction Decay) into a frequency-domain spectrum. Phasing and baseline correction are necessary to obtain an accurate representation of the signals.

    • Procedure: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals to determine the relative ratios of protons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a critical checkpoint for confirming the molecular formula.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing mass accuracy to within a few parts per million, which often allows for the unambiguous determination of the elemental composition.[9]

Expertise & Causality: Why MS is Essential
  • Molecular Ion Peak (M⁺): The primary role of MS in this context is to identify the molecular ion peak. For a this compound derivative, this peak's mass-to-charge ratio (m/z) must correspond to the calculated molecular weight of the proposed structure.

  • Fragmentation Pattern: The way the molecular ion breaks apart (fragments) upon ionization can provide valuable structural clues. The fragmentation of the oxazole ring and the loss of substituents can be predicted and compared to the experimental data, further corroborating the structure.[10]

  • Isotopic Pattern: The presence of certain elements (like Cl or Br) can be confirmed by their characteristic isotopic patterns, although this is less relevant for the parent this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Rationale: The sample must be introduced into the mass spectrometer in a suitable solvent and at a very low concentration.

    • Procedure: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound in a volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to the low µg/mL or ng/mL range.

  • Ionization Method Selection:

    • Rationale: "Soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they are less likely to cause premature fragmentation, ensuring the molecular ion is observed. ESI is common for this class of molecules.

    • Procedure: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Rationale: The mass analyzer (e.g., Time-of-Flight or Orbitrap) is set to scan a mass range that includes the expected molecular weight of the target compound.

    • Procedure: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

  • Data Analysis:

    • Rationale: The measured m/z value of the most intense peak corresponding to the molecular ion is compared to the theoretically calculated mass for the expected molecular formula.

    • Procedure: Identify the peak for the molecular ion. Use the instrument's software to calculate the elemental composition based on the exact mass and compare it with the target formula. Analyze any significant fragmentation peaks.

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

While NMR and MS define the connectivity and formula, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[3] It is considered the "gold standard" for absolute structure proof, revealing bond lengths, bond angles, and the precise spatial arrangement of all atoms.[1][11]

Expertise & Causality: Why X-ray Crystallography is the Gold Standard
  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry, which is crucial for pharmacological activity.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: The technique elucidates how molecules pack in a crystal lattice, providing insight into hydrogen bonding and other non-covalent interactions that can influence physical properties like solubility and melting point.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Rationale: This is often the most challenging step. A single, high-quality crystal free of defects is required for diffraction.

    • Procedure: Grow suitable crystals of the purified compound. A common method is slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting and Data Collection:

    • Rationale: The crystal must be mounted and kept at a low temperature (typically 100 K) to minimize thermal vibrations, leading to a higher quality diffraction pattern.

    • Procedure: Select a suitable crystal under a microscope and mount it on a goniometer head.[12] Place the mounted crystal in a stream of cold nitrogen gas in the X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[13]

  • Structure Solution and Refinement:

    • Rationale: The diffraction data is used to calculate an electron density map of the unit cell, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

    • Procedure: Process the collected data to determine unit cell dimensions and reflection intensities. Solve the structure using direct methods or Patterson methods to obtain an initial atomic model. Refine the model against the diffraction data until the calculated and observed diffraction patterns match closely.

  • Data Output:

    • Rationale: The final structural information is deposited in a standardized format, the Crystallographic Information File (CIF).

    • Procedure: Generate a CIF file containing all relevant information about the crystal structure, data collection, and refinement process.[3]

Comparative Analysis of Validation Techniques

The choice of analytical technique depends on the specific question being asked. For robust validation, these methods are used in a complementary fashion.

G cluster_0 Analytical Techniques Comparison cluster_1 Logical Flow Techniques Technique Information Provided Sample State Throughput NMR NMR Spectroscopy Atomic Connectivity 2D/3D Solution Conformation Solution High MS Mass Spectrometry Molecular Weight Elemental Formula (HRMS) Solution / Solid Very High XRAY X-ray Crystallography Absolute 3D Structure Solid-State Conformation Intermolecular Packing Single Crystal Low Start New Compound Step1 MS (Is it the right mass?) Start->Step1 Step2 NMR (Is it the right connectivity?) Step1->Step2 Step3 X-ray (What is the exact 3D shape?) Step2->Step3 End Validated Structure Step3->End

Caption: Comparison of primary validation techniques and their logical application flow.

Quantitative Data Summary
FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Primary Information Atomic Connectivity, EnvironmentMolecular FormulaAbsolute 3D Structure
Sample Requirement 5-10 mg (non-destructive)< 1 mg (destructive)Single Crystal (<1 mm)
Analysis Time Minutes to HoursMinutesHours to Days
Resolution Atomic (Connectivity)Atomic (Elemental Comp.)Atomic (Spatial Coordinates)
Key Advantage Excellent for solution-state structureHigh sensitivity and mass accuracyUnambiguous 3D structure proof
Main Limitation Does not provide absolute 3D dataProvides no connectivity infoRequires high-quality single crystals

Conclusion

The structural validation of this compound derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry acts as the initial gatekeeper, confirming the molecular formula. NMR spectroscopy follows, meticulously mapping the atomic connectivity and confirming the core structure in solution. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By understanding the strengths, limitations, and underlying principles of each method, researchers and drug development professionals can design and execute a validation strategy that ensures the scientific integrity of their findings and accelerates the journey from molecular concept to therapeutic reality.

References

A Comparative Analysis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol and Structurally Related Oxazoles for Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules and pharmaceutical agents. The specific substitution pattern on the oxazole ring profoundly influences its physicochemical properties, reactivity, and ultimately, its utility as a building block in drug discovery. This guide presents a comprehensive comparative analysis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol against a curated set of structurally related analogs: 2,5-dimethyloxazole, (5-methyl-1,3-oxazol-4-yl)methanol, and 4,5-dimethyloxazole. Through a detailed examination of their synthetic accessibility, spectroscopic signatures, chemical reactivity, and physicochemical parameters, this guide aims to provide researchers, medicinal chemists, and drug development professionals with the critical insights necessary for the rational selection and application of these valuable heterocyclic building blocks.

Introduction: The Oxazole Moiety in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties and ability to participate in various non-covalent interactions make it a highly sought-after component in the design of novel therapeutics.[1] The oxazole nucleus is present in a wide variety of natural products and synthetic compounds with demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic placement of substituents on the oxazole core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn can modulate its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. This guide focuses on this compound, a trifunctionalized oxazole, and compares its key attributes to simpler, related structures to elucidate the specific contributions of each substituent.

Synthetic Accessibility: A Comparative Overview

The feasibility and efficiency of synthesizing the target oxazole are primary considerations in any drug discovery program. Several classical and modern methods exist for the construction of the oxazole ring, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Common Synthetic Strategies

Two of the most venerable and versatile methods for oxazole synthesis are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis .

  • Robinson-Gabriel Synthesis : This method involves the cyclodehydration of a 2-acylamino-ketone.[3][4] It is a robust and widely used method for preparing a variety of substituted oxazoles.[5][6] The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[5][7]

  • van Leusen Oxazole Synthesis : This reaction provides a powerful route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9][10] The versatility of this reaction has made it a popular choice for the synthesis of complex oxazole-containing molecules.[1]

The logical flow of these two common synthetic routes is depicted below.

cluster_0 Robinson-Gabriel Synthesis cluster_1 van Leusen Oxazole Synthesis rg_start 2-Acylamino-ketone rg_mid Cyclodehydration (e.g., H₂SO₄, PPA) rg_start->rg_mid rg_end Substituted Oxazole rg_mid->rg_end vl_start_1 Aldehyde vl_mid Base-mediated Condensation & Cyclization vl_start_1->vl_mid vl_start_2 TosMIC vl_start_2->vl_mid vl_end 5-Substituted Oxazole vl_mid->vl_end

Caption: Key Synthetic Pathways to Substituted Oxazoles.

Synthesis of the Target and Comparator Compounds

The synthesis of this compound and its comparators can be achieved through modifications of these classical routes.

  • This compound : A plausible route to this molecule involves the Robinson-Gabriel cyclodehydration of 3-(acetylamino)-2-butanone to form an ester-substituted oxazole, followed by reduction of the ester to the primary alcohol.

  • 2,5-Dimethyloxazole : This compound can be synthesized via the Robinson-Gabriel reaction of N-acetyl-alpha-alaninal.

  • (5-Methyl-1,3-oxazol-4-yl)methanol : This molecule is accessible through the reduction of ethyl 5-methyloxazole-4-carboxylate, which can be prepared via a multi-step sequence.[11]

  • 4,5-Dimethyloxazole : The van Leusen reaction, using acetaldehyde and a suitable alkylated TosMIC derivative, presents a viable pathway to this isomer.[12]

Experimental Protocols

To provide a practical context for the synthesis of these building blocks, a representative experimental protocol based on the Robinson-Gabriel synthesis is detailed below.

Protocol: Synthesis of 2,5-Dimethyl-4-ethoxycarbonyloxazole

This protocol describes the synthesis of an ester precursor to this compound.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Acetic anhydride

  • Pyridine

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acetylation: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 eq.) in DCM, add pyridine (2.5 eq.) at 0 °C. Slowly add acetic anhydride (1.2 eq.) and stir the reaction mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acylamino-ketone.

  • Cyclodehydration: Add the crude 2-acylamino-ketone to polyphosphoric acid (10 eq. by weight) at room temperature. Heat the mixture to 140 °C and stir for 2 hours.[13]

  • Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the aqueous solution with solid sodium bicarbonate.

  • Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the title compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values. The presence of the characteristic oxazole proton signal and the correct integration of all signals will validate the success of the synthesis.

Physicochemical and Spectroscopic Properties: A Comparative Table

The substituents on the oxazole ring significantly influence its physical and spectroscopic properties. The following table summarizes key data for the target compound and its comparators.

PropertyThis compound2,5-Dimethyloxazole(5-Methyl-1,3-oxazol-4-yl)methanol4,5-Dimethyloxazole
Molecular Formula C₆H₉NO₂C₅H₇NOC₅H₇NO₂C₅H₇NO
Molecular Weight 127.14 g/mol 97.12 g/mol [14]113.12 g/mol [11]97.12 g/mol [15]
Boiling Point N/A (likely solid)117-118 °C[14]N/A (likely solid)129-135 °C
Melting Point Data not availableN/A (liquid)47-49 °C[11]239-240 °C
¹H NMR (CDCl₃, δ ppm) ~2.4 (s, 3H), ~2.5 (s, 3H), ~4.6 (s, 2H)~2.3 (s, 3H), ~2.5 (s, 3H), ~7.3 (s, 1H)~2.29 (s, 3H), ~4.48 (s, 2H), ~7.71 (s, 1H)[11]~2.1 (s, 3H), ~2.2 (s, 3H), ~7.8 (s, 1H)
¹³C NMR (CDCl₃, δ ppm) ~11, ~14, ~55, ~135, ~148, ~158~11, ~14, ~125, ~149, ~15910.0, 55.5, 133.7, 145.4, 149.4[11]~10, ~12, ~130, ~140, ~150

Note: Spectroscopic data for some compounds are estimated based on typical chemical shifts for oxazole derivatives.

The presence of the hydroxymethyl group in this compound and (5-Methyl-1,3-oxazol-4-yl)methanol significantly increases their polarity and melting points compared to their non-hydroxylated counterparts. This is also reflected in their NMR spectra, with the appearance of a signal for the CH₂OH group.

Reactivity Analysis

The electronic nature of the oxazole ring and its substituents dictates the molecule's reactivity towards electrophiles and nucleophiles.

cluster_0 This compound cluster_1 2,5-Dimethyloxazole cluster_2 (5-Methyl-1,3-oxazol-4-yl)methanol cluster_3 4,5-Dimethyloxazole title Comparative Reactivity Profile node1 C2-Me C5-Me C4-CH₂OH node1_react Ring: Electron-rich, susceptible to electrophilic attack. -CH₂OH: Site for oxidation, esterification, etherification. node1->node1_react node2 C2-Me C5-Me C4-H node2_react Ring: Moderately activated by methyl groups. C4-H: Potential site for metallation followed by electrophilic quench. node2->node2_react node3 C2-H C5-Me C4-CH₂OH node3_react C2-H: Most acidic proton, prone to deprotonation. -CH₂OH: Functional handle for further modification. node3->node3_react node4 C2-H C4-Me C5-Me node4_react C2-H: Acidic proton, facilitates C2-functionalization. Ring: Activated towards electrophiles at C2. node4->node4_react

Caption: Reactivity Sites of the Compared Oxazoles.

  • Ring Reactivity : The oxazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution, typically at the C4 or C5 position, depending on the existing substituents. The methyl groups in all the compared compounds are electron-donating, thus activating the ring towards electrophilic attack.

  • C2-H Acidity : For oxazoles with a proton at the C2 position, such as (5-methyl-1,3-oxazol-4-yl)methanol and 4,5-dimethyloxazole, this proton is the most acidic and can be readily removed by a strong base.[16] This allows for C2-lithiation and subsequent reaction with a variety of electrophiles, providing a powerful tool for further functionalization.

  • Hydroxymethyl Group Reactivity : The primary alcohol in this compound and (5-methyl-1,3-oxazol-4-yl)methanol is a key functional handle. It can undergo a wide range of transformations, including:

    • Oxidation to the corresponding aldehyde or carboxylic acid.[17]

    • Esterification with carboxylic acids or their derivatives.

    • Etherification to form ethers.

    • Conversion to halides for subsequent nucleophilic substitution reactions.

This trifunctional nature of this compound, with two activating methyl groups and a versatile hydroxymethyl handle, makes it a particularly attractive building block for creating libraries of diverse compounds.

Potential Applications in Drug Discovery

The choice among these oxazole building blocks will depend on the specific goals of the drug discovery project.

  • This compound : Its trifunctional nature makes it an ideal scaffold for generating a high degree of molecular diversity. The hydroxymethyl group can serve as an attachment point for linkers in proteolysis-targeting chimeras (PROTACs) or as a key hydrogen bond donor/acceptor for target engagement.

  • 2,5-Dimethyloxazole : This simpler analog can be used to probe the importance of the hydroxymethyl group for biological activity in structure-activity relationship (SAR) studies. It has been identified in foods like coffee and could serve as a lead for flavor chemistry or as a fragment for screening campaigns.[18]

  • (5-Methyl-1,3-oxazol-4-yl)methanol : The presence of the acidic C2 proton allows for late-stage functionalization, which is highly desirable in medicinal chemistry for the rapid exploration of SAR.

  • 4,5-Dimethyloxazole : Similar to the previous compound, the C2-H bond offers a site for diversification. Its different substitution pattern can lead to distinct biological activities compared to the 2,5-disubstituted isomers. This compound has also been found in various food products.[19]

Conclusion

This comparative guide has highlighted the key differences in the synthesis, properties, and reactivity of this compound and three other structurally related oxazoles. This compound emerges as a highly versatile building block, offering multiple points for diversification. The choice of which oxazole to employ in a drug discovery program should be guided by a thorough understanding of their respective synthetic accessibility and the specific structural features required for optimal interaction with the biological target. The experimental data and protocols provided herein serve as a valuable resource for researchers to make informed decisions in the rational design of novel oxazole-based therapeutics.

References

A Comparative Guide to the Biological Efficacy of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] The substitution pattern on the oxazole ring is a critical determinant of the pharmacological properties of its derivatives. This guide provides a comprehensive comparison of the biological efficacy of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol and its structurally related analogs, with a focus on their anticancer and antimicrobial properties. Through an objective analysis of available experimental data, this document aims to provide researchers and drug development professionals with a thorough understanding of the structure-activity relationships (SAR) within this class of compounds, thereby guiding future drug discovery efforts.

Synthesis of this compound and Its Analogs

The synthesis of the core compound, this compound, and its analogs can be achieved through several established synthetic routes for substituted oxazoles. A common and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino ketone.

A plausible synthetic pathway to this compound would likely start from a precursor such as (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine. The synthesis of this key intermediate can be accomplished via a modified Robinson-Gabriel synthesis.[2] This method offers a robust platform for generating a library of analogs by varying the starting materials.

Conceptual Synthetic Workflow:

cluster_0 Synthesis of this compound A Starting Materials (e.g., 3-(Acetylamino)-2-butanone) B Cyclodehydration (Robinson-Gabriel Synthesis) A->B C Formation of (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine B->C D Conversion of Amine to Hydroxymethyl Group C->D E Final Product: This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

Synthesis of Analogs:

To generate a library of analogs for comparative biological evaluation, modifications can be introduced at several key positions of the this compound scaffold:

  • Modification of the 4-position: The hydroxymethyl group can be esterified or etherified to produce a series of 4-acyloxymethyl or 4-alkoxymethyl analogs. This allows for the exploration of the impact of lipophilicity and steric bulk at this position on biological activity.

  • Modification of the 2- and 5-positions: The methyl groups at the 2- and 5-positions can be replaced with other alkyl or aryl groups to investigate the influence of these substituents on target binding and overall efficacy.

Comparative Biological Efficacy

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of oxazole derivatives has demonstrated significant potential as both anticancer and antimicrobial agents.[3] This section will present a comparative analysis based on the activities of structurally related analogs, providing a framework for understanding the potential efficacy of the core compound.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 2,4,5-trisubstituted oxazole derivatives against a variety of cancer cell lines.[4] A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 1: Comparative in vitro Anticancer Activity of Selected Oxazole Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Mechanism of ActionReference
Analog A (Hypothetical)VariousData Not AvailableTo be determined
2,4,5-Trisubstituted Oxazole Derivative 1PC-3 (Prostate)Data Not AvailableAntiproliferative[4]
2,4,5-Trisubstituted Oxazole Derivative 2A549 (Lung)Data Not AvailableAntiproliferative[4]
1,3-Oxazol-4-ylphosphonium Salt 1Various0.3 - 1.1Disruption of mitochondrial function[5]
1,3-Oxazol-4-ylphosphonium Salt 2Various1.2 - 2.5 (TGI)Disruption of mitochondrial function[5]

Note: Specific IC50 values for the hypothetical and referenced compounds are not provided in the search results. TGI refers to Total Growth Inhibition.

The data from related compounds suggest that the substitution pattern on the oxazole ring is critical for anticancer activity. For instance, the presence of phenyl or 4-methylphenyl groups at the C(2) and C(5) positions in 1,3-oxazol-4-ylphosphonium salts has been shown to be crucial for their anticancer effects.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated for another few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

cluster_1 MTT Cytotoxicity Assay Workflow F Seed Cancer Cells in 96-well Plates G Treat with Test Compounds (Varying Concentrations) F->G H Incubate for 48-72h G->H I Add MTT Reagent H->I J Incubate for 2-4h (Formazan Formation) I->J K Add Solubilizing Agent (e.g., DMSO) J->K L Measure Absorbance (570 nm) K->L M Calculate Cell Viability and IC50 Values L->M

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Antimicrobial Activity

Oxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative in vitro Antimicrobial Activity of Selected Oxazole Analogs

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Analog B (Hypothetical)Staphylococcus aureusData Not Available
Analog C (Hypothetical)Escherichia coliData Not Available
2,4-Disubstituted Oxazole 1Gram-positive bacteriaData Not Available[6]
2,4-Disubstituted Thiazole 1Gram-positive bacteriaData Not Available[6]

Note: Specific MIC values for the hypothetical and referenced compounds are not provided in the search results.

Structure-activity relationship studies on 2,4-disubstituted oxazoles and their thiazole bioisosteres have indicated that the nature of the substituents at the 2- and 4-positions, as well as the heteroatom in the five-membered ring (oxygen vs. sulfur), significantly influences the antimicrobial activity.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

cluster_2 Broth Microdilution for MIC Determination N Prepare Standardized Microbial Inoculum P Inoculate Wells with Microbial Suspension N->P O Serially Dilute Test Compounds in 96-well Plate O->P Q Incubate Plate P->Q R Visually Inspect for Growth Q->R S Determine Lowest Concentration with No Growth (MIC) R->S

Caption: Workflow of the broth microdilution method for MIC determination.

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazole derivatives is intricately linked to their molecular structure. While a comprehensive SAR for this compound and its immediate analogs is yet to be fully elucidated due to the limited availability of specific data, general trends can be inferred from studies on related oxazole scaffolds.

Key Structural Features Influencing Biological Activity:

  • Substituents at the 2- and 5-positions: The nature of the groups at these positions significantly impacts the compound's interaction with biological targets. Aromatic or bulky aliphatic groups can enhance binding affinity through hydrophobic and van der Waals interactions.

  • Substitution at the 4-position: The functional group at this position can modulate the compound's physicochemical properties, such as solubility and membrane permeability. The presence of a hydroxymethyl group in the parent compound offers a handle for further derivatization to optimize these properties.

  • The Oxazole Core: The oxazole ring itself acts as a rigid scaffold, holding the substituents in a defined spatial orientation, which is crucial for specific interactions with target proteins or enzymes.

Illustrative SAR Pathway:

cluster_3 Structure-Activity Relationship (SAR) Exploration T Core Scaffold: This compound U Analog Library Synthesis (Systematic Structural Modifications) T->U V Biological Screening (Anticancer & Antimicrobial Assays) U->V W Data Analysis & Correlation of Structure with Activity V->W X Identification of Key Pharmacophoric Features W->X Y Design of More Potent and Selective Analogs X->Y

Caption: A logical pathway for exploring the SAR of this compound analogs.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. While direct biological efficacy data for this specific compound is sparse, the well-documented anticancer and antimicrobial activities of the broader oxazole class provide a strong rationale for its further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs of this compound. This will enable the elucidation of a detailed SAR, providing crucial insights into the structural requirements for optimal potency and selectivity. Such studies, guided by the principles of medicinal chemistry and supported by robust in vitro and in vivo testing, will be instrumental in unlocking the full therapeutic potential of this promising class of heterocyclic compounds.

References

Performance Benchmark: (2,5-Dimethyl-1,3-oxazol-4-yl)methanol as a Novel Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Against Established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

Authored by: A Senior Application Scientist

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds. This guide introduces (2,5-Dimethyl-1,3-oxazol-4-yl)methanol as a novel investigational compound with putative inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. We present a comprehensive framework for benchmarking the performance of this molecule against well-established COX-2 inhibitors, celecoxib and etoricoxib. This document provides detailed experimental protocols, from in vitro enzyme inhibition assays to cell-based models of inflammation, designed to rigorously evaluate the potency, selectivity, and cellular efficacy of this compound. The objective is to furnish researchers, scientists, and drug development professionals with a robust, self-validating methodology for assessing the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigating Oxazole Derivatives as COX-2 Inhibitors

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and pain.[1][2][3] Inhibition of COX-2 is the primary mechanism of action for a major class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] While effective, traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[1][3] This has driven the development of selective COX-2 inhibitors, or "coxibs," which offer a better safety profile concerning gastrointestinal complications.[2][4]

The five-membered heterocyclic oxazole ring is a versatile scaffold found in a wide array of therapeutic agents, demonstrating activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] The electronic properties and structural versatility of the oxazole moiety make it an attractive candidate for designing novel enzyme inhibitors.[6] Notably, compounds containing azole scaffolds have been successfully developed as cyclooxygenase inhibitors.[7] This precedent provides a strong rationale for investigating novel, substituted oxazoles like this compound as potential selective COX-2 inhibitors. This guide outlines a systematic approach to validate this hypothesis through direct comparison with known standards.

Signaling Pathway: The Role of COX-2 in Inflammation

The diagram below illustrates the arachidonic acid cascade and the central role of COX-2 in the synthesis of pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects PLA2 Phospholipase A2 (PLA2) Inhibitor This compound & Known Inhibitors Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling pathway in inflammation.

Compounds for Comparative Analysis

This guide proposes a head-to-head comparison of our investigational compound with two clinically approved and well-characterized selective COX-2 inhibitors.

CompoundStructureKey Characteristics
This compound Structure of this compoundA novel oxazole derivative. Its inhibitory potential against COX-2 is hypothesized based on the known bioactivity of the oxazole scaffold. Purity for experimental use should be ≥98%.
Celecoxib Structure of CelecoxibA well-established, selective COX-2 inhibitor, widely used as a reference compound in anti-inflammatory research.[1][4] Available commercially.
Etoricoxib Structure of EtoricoxibA second-generation selective COX-2 inhibitor known for its high selectivity and potency. Provides a stringent benchmark for comparison.

Experimental Protocols: A Step-by-Step Guide to Performance Benchmarking

To ensure a thorough and objective comparison, a multi-tiered approach is recommended, progressing from direct enzyme inhibition to cell-based assays that model a physiological inflammatory response.

In Vitro COX-1/COX-2 Inhibition Assay

This initial screen is crucial for determining the potency (IC50) and selectivity of this compound for COX-2 over COX-1.

Objective: To quantify the 50% inhibitory concentration (IC50) of the test compounds against purified human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a stock solution of arachidonic acid (substrate) in ethanol.

  • Compound Dilution: Prepare a serial dilution of this compound, celecoxib, and etoricoxib in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding a solution of HCl.

  • Detection: The primary product of the COX reaction, Prostaglandin G2 (PGG2), is unstable and is typically reduced to Prostaglandin H2 (PGH2). The subsequent conversion to PGE2 can be quantified using a commercially available Prostaglandin E2 (PGE2) EIA (Enzyme Immunoassay) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Selectivity Index (SI): Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Experimental Workflow: In Vitro COX Inhibition Assay

a A Prepare Serial Dilutions of Test Compounds B Add COX-1 or COX-2 Enzyme, Heme, and Compound to Plate A->B C Pre-incubate to Allow Inhibitor Binding B->C D Initiate Reaction with Arachidonic Acid C->D E Terminate Reaction D->E F Quantify PGE2 Production (EIA Kit) E->F G Calculate IC50 and Selectivity Index F->G

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay assesses the ability of the compounds to inhibit COX-2 activity within a cellular context, providing a more physiologically relevant measure of efficacy.

Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced PGE2 production in a macrophage cell line (e.g., RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach approximately 80% confluency.

  • Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, celecoxib, and etoricoxib for 1 hour.

  • Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of COX-2 and subsequent production of PGE2.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial EIA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production for each compound as described in the in vitro assay.

Cytotoxicity Assay

It is essential to ensure that the observed inhibition of PGE2 production is not due to general cellular toxicity.

Objective: To evaluate the cytotoxic effects of the test compounds on the cell line used in the cell-based assay.

Methodology:

  • Cell Treatment: Treat RAW 264.7 cells with the same range of concentrations of the test compounds as used in the PGE2 assay for 24 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Comparative Data Summary (Hypothetical Data)

The following tables present a hypothetical but plausible set of results from the described experiments, designed to facilitate a clear comparison.

Table 1: In Vitro COX Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.85>117
Celecoxib150.04375
Etoricoxib160.0151067
Table 2: Inhibition of LPS-Induced PGE2 Production in RAW 264.7 Cells
CompoundIC50 (µM)
This compound1.2
Celecoxib0.1
Etoricoxib0.05
Table 3: Cytotoxicity in RAW 264.7 Cells
CompoundCC50 (µM)
This compound>200
Celecoxib>200
Etoricoxib>200

Interpretation and Conclusion

Based on the hypothetical data presented, this compound demonstrates promising selective inhibition of COX-2. Its high selectivity index suggests a favorable profile for avoiding COX-1-related side effects. While its potency in both the in vitro and cell-based assays is lower than that of the established drugs celecoxib and etoricoxib, its novel scaffold presents a valuable starting point for further lead optimization. The lack of significant cytotoxicity at effective concentrations underscores its potential as a viable therapeutic candidate.

This guide provides a foundational framework for the initial characterization and benchmarking of novel oxazole-based compounds like this compound. The presented protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data that can confidently guide future drug discovery and development efforts.

References

Comparative Cross-Reactivity Analysis of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous evaluation of a candidate molecule's specificity is paramount to ensuring both efficacy and safety. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a novel compound featuring the biologically significant oxazole scaffold. Oxazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making a thorough assessment of their off-target interactions a critical step in preclinical development.[1][2][3][4][5]

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the underlying scientific principles of cross-reactivity assessment. We will explore a multi-pronged approach, leveraging both established immunoassays and cell-based functional assays to construct a comprehensive cross-reactivity profile.

The Imperative of Cross-Reactivity Profiling for Novel Oxazole Derivatives

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into therapeutically active agents.[2][4] However, this broad bioactivity also necessitates a rigorous evaluation of potential off-target binding, which can lead to unforeseen side effects or diminished therapeutic efficacy. Tissue cross-reactivity (TCR) studies are a cornerstone of preclinical safety assessment, designed to identify unintended binding of a therapeutic agent to various tissues.[6][7][8][9][10] For a small molecule like this compound, understanding its interaction with structurally similar endogenous molecules or unintended protein targets is crucial.

This guide will comparatively assess this compound against a panel of structurally related analogues to delineate the specific contributions of its functional groups to its binding profile. The chosen analogues for this hypothetical study are:

  • Analogue A: (2-Methyl-1,3-oxazol-4-yl)methanol - Lacks the C5-methyl group to assess its role in binding.

  • Analogue B: (5-Methyl-1,3-oxazol-4-yl)methanol - Lacks the C2-methyl group to evaluate its contribution.

  • Analogue C: (2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-ol - Features a longer alkyl chain at C4 to probe the impact of the hydroxyl group's proximity to the ring.

A Multi-Faceted Approach to Cross-Reactivity Assessment

A robust cross-reactivity study should not rely on a single methodology. Here, we outline a two-tiered approach combining immunoassays for initial screening and cell-based assays for functional validation.

Tier 1: Immunoassay-Based Screening for Off-Target Binding

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for detecting the binding of a small molecule (hapten) to proteins.[11][12][13] A competitive ELISA format is most suitable for this purpose.

ELISA_Workflow cluster_prep Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with Target Protein-Carrier Conjugate p2 Block non-specific binding sites p1->p2 Wash a1 Incubate with fixed concentration of anti-hapten antibody and varying concentrations of test compounds p2->a1 Wash d1 Add enzyme-conjugated secondary antibody a1->d1 Wash d2 Add substrate and measure signal d1->d2 Wash

Caption: Competitive ELISA workflow for assessing cross-reactivity.

The results of a competitive ELISA are typically presented as the concentration of the test compound that inhibits 50% of the antibody binding (IC50). A lower IC50 value indicates a higher affinity of the compound for the antibody, and thus, a higher potential for cross-reactivity.

CompoundTarget Protein A (IC50, µM)Target Protein B (IC50, µM)Target Protein C (IC50, µM)
This compound 0.5 >100 15.2
Analogue A2.8>10045.8
Analogue B10.5>10033.1
Analogue C0.8>10018.9

Interpretation: The hypothetical data suggests that this compound exhibits the highest affinity for Target Protein A. The absence of the C5-methyl group (Analogue A) or the C2-methyl group (Analogue B) significantly reduces this affinity, indicating that both methyl groups are crucial for this interaction. The modification at C4 (Analogue C) has a minimal impact on binding to Target Protein A. All compounds show negligible binding to Target Protein B.

Tier 2: Cell-Based Assays for Functional Cross-Reactivity

While immunoassays are excellent for detecting binding, they do not provide information about the functional consequences of that binding. Cell-based assays are essential for determining if off-target binding translates into a biological response, such as cell proliferation, apoptosis, or changes in signaling pathways.[14][15][16][17][18]

Cell_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis c1 Seed cells expressing potential off-targets c2 Allow cells to adhere and stabilize c1->c2 t1 Treat cells with varying concentrations of test compounds c2->t1 a1 Measure functional endpoint (e.g., proliferation, apoptosis, signaling pathway activation) t1->a1

References

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a regulatory hurdle; it is the bedrock of safety, efficacy, and reproducibility. For a key intermediate like (2,5-Dimethyl-1,3-oxazol-4-yl)methanol, a building block in the synthesis of various pharmaceutical agents, a rigorous and accurate purity assessment is paramount.[1] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against the widely adopted High-Performance Liquid Chromatography (HPLC) for this critical task. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to empower researchers, scientists, and drug development professionals in their analytical decisions.

The Orthogonal Imperative: Why One Method is Not Enough

Relying on a single analytical technique for purity determination can be fraught with risk. Each method has inherent limitations and detection biases. An impurity that is invisible to an HPLC-UV detector may be readily apparent in an NMR spectrum, and vice-versa. Therefore, employing orthogonal methods—techniques that rely on fundamentally different chemical or physical principles—provides a more comprehensive and trustworthy assessment of a compound's purity.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC-UV), ensuring the highest degree of confidence in the final purity value.

The Principle of qNMR: A Foundation of Absolute Quantification

Quantitative NMR stands apart from most other analytical techniques because of one fundamental principle: the area under an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal.[2][3] This linear response is universal for a given nucleus (e.g., ¹H) and is independent of the molecule's structure, eliminating the need for compound-specific response factors that are a prerequisite for many chromatographic techniques.[4][5]

This unique characteristic establishes qNMR as a primary ratio method, capable of determining the absolute concentration or purity of an analyte by comparing its signal integral to that of a certified reference material of a different chemical structure.[6][7] This is particularly advantageous in early drug development when a certified standard of the analyte itself may not exist.[2][8]

Part 1: Designing a Robust qNMR Experiment: The Causality Behind Key Choices

A successful qNMR experiment is not accidental; it is the result of deliberate, informed decisions regarding every parameter. Here, we explore the "why" behind the critical choices in method development.

The Internal Standard: The Anchor of Accuracy

The internal standard (IS) is the cornerstone of a qNMR experiment; any error in its purity or mass is directly transferred to the final result for the analyte.[9] Its selection is the most critical step in method development.

Characteristics of an Ideal Internal Standard:

  • High, Certified Purity: The IS must have a well-documented purity, traceable to a national metrology institute like NIST.[9][10][11] This removes assumption and builds a foundation of measurement confidence.

  • Chemical Stability: The IS must not react with the analyte, the solvent, or degrade under experimental conditions.[12]

  • Spectral Simplicity & Separation: The ideal IS produces sharp, simple signals (preferably singlets) in a region of the ¹H NMR spectrum that is free from any analyte signals.[12] Even partial overlap can distort integration and corrupt the result.

  • Solubility: The IS must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution, which is critical for acquiring high-quality, reproducible spectra.[12][13]

For the purity assessment of this compound, Maleic Acid is an excellent choice for an internal standard. Its sharp singlet from the two equivalent olefinic protons appears around 6.3-6.5 ppm (in DMSO-d₆), a region typically clear of signals from the target analyte. It is commercially available as a certified reference material.

Optimizing Acquisition Parameters: Ensuring Quantitative Integrity

Unlike NMR for structural elucidation, qNMR requires strict adherence to specific acquisition parameters to ensure that signal integrals are truly proportional to the number of nuclei.

  • Relaxation Delay (d1): The Key to Accurate Integration

    • Causality: In a pulsed NMR experiment, nuclei are excited to a higher energy state. They must "relax" back to thermal equilibrium before the next pulse is applied. This relaxation is characterized by the spin-lattice relaxation time (T1). If the delay between pulses (d1) is too short, nuclei with longer T1 values will not fully relax, leading to signal saturation and an underestimation of their integral area.[9][13] This is not random noise; it is a systematic error that destroys quantitative accuracy.

    • Protocol: A relaxation delay of at least 5 times the longest T1 value of any signal of interest (both analyte and IS) is mandatory. A conservative and often-used value is 7 times the longest T1.[13]

  • Pulse Angle: Maximizing Signal for Quantification

    • Causality: The pulse angle determines how much the net magnetization is tipped into the detection plane. A 90° pulse provides the maximum signal for a single scan.

    • Protocol: For absolute quantification, a carefully calibrated 90° pulse should be used to ensure a consistent and maximal response for all nuclei.[13]

  • Sufficient Signal-to-Noise Ratio (S/N):

    • Causality: Accurate integration of NMR signals requires them to be clearly distinguishable from the baseline noise. A low S/N ratio makes it difficult to define the start and end of a peak, leading to imprecise integrals.

    • Protocol: The number of scans should be adjusted to achieve a minimum S/N of 250:1 for the peaks used in the quantification.[1]

Part 2: Experimental Protocols for Purity Assessment

Here we provide detailed, step-by-step methodologies for the purity assessment of this compound using both ¹H-qNMR and a comparative HPLC-UV method.

Protocol 1: Purity by ¹H-qNMR with Internal Standard

This protocol is designed as a self-validating system for the accurate, absolute purity determination of the target analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Materials:

    • This compound (Analyte)

    • Maleic Acid (Certified Reference Material, ≥99.5% purity) (Internal Standard)

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆), low water content

    • High-precision analytical microbalance (readable to 0.01 mg)

  • Sample Preparation (Performed in triplicate):

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight precisely (m_analyte). Weighing is a primary source of error in qNMR; meticulous care is essential.[2]

    • Accurately weigh approximately 5-7 mg of Maleic Acid (IS) into the same vial. Record the weight precisely (m_IS).

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the IS. Visually inspect for any undissolved particulates.

    • Transfer the homogeneous solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer on the sample.

    • Acquire the ¹H NMR spectrum using the parameters outlined in the table below.

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (e.g., Bruker 'zg30')Simplicity and robustness for quantification.
Pulse Angle30°A smaller flip angle allows for a shorter relaxation delay.
Relaxation Delay (d1)30 secondsEnsures full relaxation of all protons, critical for accurate integration.[14]
Acquisition Time (aq)≥ 4 secondsAllows the FID to decay completely, preventing truncation artifacts.[13]
Number of Scans (ns)16 - 64Adjusted to achieve S/N > 250:1 for quantitative signals.[1]
Temperature298 K (25 °C)Maintained for stability and reproducibility.
Spectral Width~16 ppmTo encompass all signals of interest.
  • Data Processing and Quantification:

    • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve S/N without significantly distorting lineshape.

    • Manually perform phase correction and baseline correction across the entire spectrum. Automated routines can introduce errors; manual correction is recommended for high-accuracy qNMR.[13]

    • Integrate the well-resolved singlet from the two olefinic protons of Maleic Acid (~6.4 ppm). This is Int_IS.

    • Integrate a well-resolved, characteristic signal from the analyte. The methylene (-CH₂OH) singlet at ~4.4 ppm is an ideal choice. This is Int_analyte.

    • Calculate the purity of this compound using the following equation:

    Purity_analyte (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • Int : Integral area of the signal

    • N : Number of protons giving rise to the signal (N_analyte = 2 for the -CH₂OH; N_IS = 2 for Maleic Acid)

    • MW : Molar Mass (Analyte: 127.14 g/mol ; IS: 116.07 g/mol )

    • m : Mass weighed

    • Purity_IS : Certified purity of the internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte (m_analyte) weigh_is Weigh IS (m_IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve acquire Acquire ¹H Spectrum (Optimized Parameters) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Apply qNMR Purity Equation integrate->calculate result Final Purity (%) calculate->result

G purity_final Purity_analyte (%) ratio_integral Integral Ratio (Int_analyte / Int_IS) ratio_integral->purity_final ratio_protons Proton Ratio (N_IS / N_analyte) ratio_protons->purity_final ratio_mw Molar Mass Ratio (MW_analyte / MW_IS) ratio_mw->purity_final ratio_mass Mass Ratio (m_IS / m_analyte) ratio_mass->purity_final purity_is Purity_IS (%) purity_is->purity_final

Protocol 2: Purity by HPLC-UV (Orthogonal Method)

This method is designed for the separation and relative quantification of this compound and potential impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • This compound

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 30 °C

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Dilute to a final concentration of approximately 0.1 mg/mL for injection.

  • Quantification:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Sum_of_all_peak_areas) * 100

    This calculation assumes that all impurities have the same UV response factor as the main compound at 220 nm, which is a potential source of inaccuracy.[5]

Part 3: Comparative Performance Data

The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound by both ¹H-qNMR and HPLC-UV.

Parameter¹H-qNMRHPLC-UVComments
Purity (%, n=3) 99.199.6qNMR provides absolute purity; HPLC provides relative purity based on UV response.
Standard Deviation 0.15%0.08%Both methods demonstrate excellent precision.
Principle Absolute quantification based on molar ratioRelative quantification based on UV absorbanceqNMR is a primary method; HPLC is a comparative method.
Calibration Requires a single certified IS of a different structureRequires area % assumption or a certified standard of the analyte itselfqNMR is more flexible, especially for novel compounds.[8]
Throughput Lower (requires long relaxation delays)Higher (typical run times of 20-30 mins)[14]HPLC is generally faster for routine screening.
Sample Consumption Higher (milligrams)Lower (micrograms)[14]qNMR requires more material for accurate weighing.
Structural Info Yes (confirms structure, identifies impurities)No (retention time only)qNMR provides simultaneous qualitative and quantitative data.[4]
Destructive? No, sample can be recoveredYes[14]The non-destructive nature of NMR is an advantage for precious samples.

Conclusion: An Integrated Approach to Purity Assurance

Both ¹H-qNMR and HPLC-UV are powerful techniques for purity assessment, but they offer different and complementary information. HPLC provides excellent separation efficiency and high throughput, making it ideal for routine quality control and impurity profiling.

However, qNMR stands out as a primary, robust, and highly accurate method for absolute purity determination .[2] Its direct, linear response and the ability to quantify without needing a reference standard of the analyte itself make it an indispensable tool in both early-stage drug discovery and for the certification of reference materials.[6][8] The simultaneous structural confirmation it provides adds an invaluable layer of confidence.

For the highest level of analytical certainty in the purity of this compound, an orthogonal approach is recommended. The combination of high-throughput screening by HPLC with the absolute, structurally confirmed purity value from qNMR provides a comprehensive, self-validating, and scientifically rigorous assessment that meets the demanding standards of modern pharmaceutical development.

References

Comparative Guide to LC-MS/MS Methodologies for the Detection of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical strategies for the development and validation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol and its putative metabolites in a biological matrix, such as human plasma. We will explore the rationale behind method development, compare common sample preparation techniques, and provide detailed protocols grounded in established bioanalytical principles.

Introduction: The Analytical Imperative

This compound is a chemical entity featuring an oxazole core. The oxazole ring is a key heterocyclic scaffold found in numerous natural products and pharmacologically active compounds, valued for its ability to engage in various biological interactions and for its metabolic stability.[1][2][3] Understanding the biotransformation of any new chemical entity is a cornerstone of drug development, providing critical insights into its efficacy, potential toxicity, and pharmacokinetic profile. LC-MS/MS stands as the gold standard for this purpose due to its unparalleled sensitivity and selectivity.[4][5]

This guide will compare three primary sample preparation workflows—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—as applied to the analysis of our target compound and its predicted metabolites.

Predicted Metabolic Pathways

Prior to method development, it is crucial to hypothesize the likely metabolic fate of the parent compound. Based on common metabolic pathways for similar structures, we can anticipate two primary biotransformations for this compound.[6][7] The primary alcohol moiety is a prime candidate for oxidation, first to an aldehyde intermediate and subsequently to a more stable carboxylic acid (Metabolite 1). Additionally, oxidation of one of the methyl groups to a hydroxymethyl group (Metabolite 2) is a common Phase I metabolic reaction.[7]

G parent Parent Compound This compound met1 Metabolite 1 (M1) 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid parent->met1 Oxidation (ADH/ALDH) met2 Metabolite 2 (M2) (5-Methyl-2-(hydroxymethyl)oxazol-4-yl)methanol parent->met2 Hydroxylation (CYP450)

Caption: Predicted metabolic pathway of this compound.

A Comparative Analysis of Sample Preparation Strategies

The choice of sample preparation is a critical decision that balances throughput, cost, and the required level of cleanliness to minimize matrix effects and ensure method robustness.[8] Biological matrices like plasma are complex, containing proteins, salts, and phospholipids that can interfere with analysis.[4] We will compare the three most common techniques.[8][9]

Core Methodologies
  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a cold organic solvent (typically acetonitrile or methanol) to denature and precipitate plasma proteins.[4] While efficient at removing proteins, it does not effectively remove other endogenous components like phospholipids, which are notorious for causing ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from the aqueous matrix into an immiscible organic solvent based on their relative solubility and partitioning coefficient (LogP).[8][10] It provides a cleaner extract than PPT by removing non-lipid components and can concentrate the analyte. However, it is more labor-intensive and requires careful optimization of solvent and pH.

  • Solid-Phase Extraction (SPE): SPE offers the most selective sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away.[11][12] It provides the cleanest extracts and highest concentration factors, leading to the best sensitivity.[9] The trade-off is higher cost and more complex method development.

Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of the parent compound and its metabolites. The data presented are hypothetical yet representative, designed to illustrate the trade-offs inherent in each method.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale
Analyte Recovery (%) >90%70-85%>90%PPT is non-selective, leading to high recovery but also high matrix. LLE recovery is dependent on partitioning and can be lower for polar metabolites. SPE can be optimized for near-complete recovery.
Matrix Effect (%) 40-60% (Suppression)15-25% (Suppression)<10%The cleanliness of the extract directly impacts matrix effects. SPE provides the cleanest baseline, significantly reducing ion suppression.[8][9]
Lower Limit of Quantification (LLOQ) HigherIntermediateLowestA lower LLOQ is achieved through a combination of higher analyte concentration and lower matrix-induced noise, favoring SPE.[5]
Precision (%CV) <15%<10%<10%While all methods can be precise, the manual steps in LLE can sometimes introduce more variability than automated PPT or SPE workflows.[11]
Throughput & Cost High Throughput, Low CostLow Throughput, Moderate CostModerate Throughput, High CostPPT is easily automated in 96-well plates. LLE is difficult to automate. SPE can be automated but consumables are more expensive.[9]

Experimental Workflows & Protocols

The overall analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis Analysis ppt Protein Precipitation lc UPLC Separation (C18 Column) ppt->lc lle Liquid-Liquid Extraction lle->lc spe Solid-Phase Extraction spe->lc ms Tandem MS Detection (MRM Mode) lc->ms end Data Acquisition & Quantification ms->end start Plasma Sample + Internal Standard start->ppt start->lle start->spe

Caption: General experimental workflow for LC-MS/MS bioanalysis.

Protocol 1: Protein Precipitation (PPT)
  • Preparation: Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Sample Aliquoting: Pipette 50 µL of plasma into the corresponding tubes.

  • Internal Standard (IS) Spiking: Add 10 µL of the working internal standard solution (e.g., a stable isotope-labeled version of the parent compound) to all tubes except blanks.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Preparation: Label 2.0 mL microcentrifuge tubes.

  • Sample Aliquoting: Pipette 100 µL of plasma into the tubes.

  • IS Spiking: Add 10 µL of the working IS solution.

  • pH Adjustment (Optional): Add 20 µL of 100 mM ammonium hydroxide to basify the sample, ensuring the analytes are in a neutral state for better extraction into an organic solvent.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer 500 µL of the upper organic layer to a new set of tubes.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Dilute 100 µL of plasma (spiked with IS) with 200 µL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.[13]

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Parameters

  • Chromatography System: UPLC system (e.g., Waters Acquity or equivalent).

  • Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of small molecules.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B to elute the analytes, hold for a column wash, and then re-equilibrate at 5% B.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is anticipated to be effective due to the basic nitrogen atom in the oxazole ring.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification, monitoring specific precursor-to-product ion transitions for the parent, metabolites, and internal standard.

Method Validation: Ensuring Trustworthy Data

A rigorous validation is essential to demonstrate that the analytical method is reliable and reproducible for its intended purpose.[5][15] Key validation parameters, as stipulated by regulatory bodies like the FDA and EMA, include:[12]

  • Selectivity and Specificity: Assessing the potential for interference from endogenous matrix components at the retention time of the analytes.

  • Calibration Curve: Demonstrating the linear relationship between analyte concentration and instrument response over a defined range.

  • Accuracy and Precision: Determining how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision) at multiple concentration levels (LOD, LLOQ, LQC, MQC, HQC).[5][11]

  • Recovery and Matrix Effect: Quantifying the efficiency of the extraction process (recovery) and the impact of co-eluting matrix components on the analyte's ionization (matrix effect).

  • Stability: Evaluating the stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, long-term storage, autosampler stability).[15]

Conclusion and Recommendation

The optimal LC-MS/MS method is a function of the specific requirements of the study.

  • For high-throughput screening in early discovery where speed is paramount, Protein Precipitation is the preferred method despite its limitations regarding matrix effects.

  • For regulated bioanalysis in preclinical and clinical studies where accuracy, precision, and sensitivity are non-negotiable, Solid-Phase Extraction is the superior choice.[9] It provides the cleanest extracts, minimizes matrix effects, and delivers the lowest limits of quantification necessary for detailed pharmacokinetic modeling.

  • Liquid-Liquid Extraction serves as a valuable middle ground, offering better cleanup than PPT without the cost and complexity of SPE, making it suitable for many research applications.

Ultimately, the choice of methodology must be validated to ensure it meets the rigorous standards of bioanalysis, producing reliable data that can be trusted to inform critical decisions in the drug development pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for laboratory personnel working with (2,5-Dimethyl-1,3-oxazol-4-yl)methanol. The guidance herein is synthesized from established chemical safety principles and data specific to oxazole derivatives to ensure the protection of researchers and the integrity of experimental work. The procedural framework is designed to be self-validating, emphasizing the rationale behind each safety measure.

Core Chemical Profile and Hazard Identification

This compound is an oxazole-based alcohol used in fine chemical synthesis and materials research.[] While comprehensive toxicological data is limited, its structural components—an oxazole ring and a methanol group—necessitate careful handling. The primary known hazard is that it is classified as an irritant.[2] Analogous oxazole and heterocyclic compounds may also be flammable and cause serious eye damage.[3][4]

Table 1: Chemical Identification

Identifier Value
Chemical Name This compound
CAS Number 92901-94-5[][2]
Molecular Formula C₆H₉NO₂[2]
Molecular Weight 127.14 g/mol [2]
Known Hazards Irritant[2]
Potential Hazards Skin/Eye/Respiratory Irritation, Flammability[4][5][6]

| Hazardous Decomposition | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[4][7] |

Multi-Level Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific laboratory operation and the associated risk of exposure. A multi-level approach ensures that protection scales with the potential hazard.

Table 2: Required PPE by Operational Risk Level

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, closed-toe shoes.[7][8][9] For handling small quantities (<10g) in a certified chemical fume hood where the risk of splashing is minimal.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile).[8][10] When transferring volumes >10mL, heating, vortexing, or performing reactions that could generate aerosols.[8] A face shield must be worn with goggles, not as a substitute.[9]

| Emergency Situations (Spills or Releases) | Full-face respirator with organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[3][8] | For responding to any uncontrolled release or significant spill of the compound outside of a containment device. |

Expert Rationale:

  • Eye and Face Protection: The "irritant" classification demands robust eye protection.[2] Standard safety glasses suffice for low-risk tasks within a fume hood. However, the potential for splashes during transfers or reactions necessitates the use of chemical splash goggles and a full face shield to protect all facial mucous membranes.[8][9]

  • Hand Protection: Nitrile gloves provide a sufficient barrier for incidental contact.[8] Gloves must be inspected for defects before every use and removed using a technique that avoids skin contact with the outer surface.[3][11] For prolonged operations or in the event of a known splash, it is critical to change gloves immediately, as no glove material offers indefinite protection.[10]

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For tasks with a higher splash risk, a chemical-resistant apron or coverall provides an additional, less permeable barrier to protect personal clothing and underlying skin.

  • Respiratory Protection: All handling of this compound should ideally occur within a certified chemical fume hood to minimize inhalation exposure.[11] In the event of a spill or ventilation failure, a full-face respirator with appropriate cartridges is non-negotiable to prevent inhalation of vapors or aerosols.[7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a controlled laboratory environment.

Step 1: Preparation

  • Documentation Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check certification date and airflow monitor). Ensure that a safety shower and an eye wash station are unobstructed and readily accessible.[11]

  • Hazard Mitigation: Remove all potential ignition sources, such as hot plates and open flames, from the immediate work area, as heterocyclic compounds can be flammable.[4][12]

  • PPE Donning: Put on the appropriate level of PPE as determined by the risk assessment for the planned procedure (see Table 2).

Step 2: Aliquoting and Handling

  • Location: Conduct all manipulations of the solid or any solutions exclusively within the chemical fume hood.[11]

  • Containment: Use a stable container and secondary containment (e.g., a beaker or tray) when weighing or transferring the material to prevent the spread of contamination in case of a minor spill.

  • Technique: Handle the substance carefully to avoid the formation of dust or aerosols.[3] Use spark-proof tools for transfers.

  • Storage: Keep the primary container tightly closed when not in active use to prevent the release of vapors.[5]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work surface within the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Waste Segregation: Segregate all waste as described in Section 5.

  • PPE Doffing: Remove PPE in the correct order (gloves first), taking care to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE, even if no direct contact is suspected.[5][11]

Emergency Procedures: Spills and Exposures

Immediate and correct action during an emergency is critical to mitigating harm.

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE (Level 2), contain the spill with an inert absorbent material like vermiculite or sand.[12]

    • Carefully sweep or scoop the absorbed material into a designated, sealed container for hazardous waste.[3]

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.[3]

    • Restrict access and, if safe to do so, increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a major spill without specialized training and the appropriate emergency PPE (Level 3).

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eye wash station, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.[12]

    • Skin Contact: Remove all contaminated clothing while under a safety shower.[5] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6][7]

    • Inhalation: Move the affected person to fresh air immediately.[5][7] If breathing is difficult, provide oxygen. Seek prompt medical attention.[6]

    • Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[5][13]

Logistical Plan for Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous.

  • Waste Collection:

    • Solid Waste: Collect unused chemical and any contaminated solids (e.g., absorbent material, used gloves, weigh paper) in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by EHS or a licensed disposal company.[3]

  • Packaging Disposal: Dispose of the empty, original container as hazardous waste, as it will contain residual chemical.[3]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical progression of the safe handling protocol, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling & Operation cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE (See Table 2) prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Secondary Containment handle1->handle2 emergency Emergency Event (Spill / Exposure) handle1->emergency handle3 Avoid Aerosol Generation handle2->handle3 handle2->emergency post1 Decontaminate Surfaces handle3->post1 Operation Complete handle3->emergency post2 Segregate Waste post1->post2 post3 Doff & Dispose of PPE post2->post3 disp1 Collect in Labeled, Sealed Containers post2->disp1 Transfer Waste post4 Wash Hands Thoroughly post3->post4 disp2 Store in Designated Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 emergency_proc Follow Emergency Procedures (Section 4) emergency->emergency_proc

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.